molecular formula C8H7BrN2 B3038086 4-(Bromomethyl)-1H-indazole CAS No. 734522-82-8

4-(Bromomethyl)-1H-indazole

Cat. No.: B3038086
CAS No.: 734522-82-8
M. Wt: 211.06 g/mol
InChI Key: WORQNQLPVDFTKX-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1H-indazole (CAS 734522-82-8) is a high-purity brominated indazole derivative serving as a versatile chemical building block in organic synthesis and pharmaceutical research. With a molecular formula of C8H7BrN2 and a molecular weight of 211.06 g/mol, this compound is characterized by its reactive bromomethyl group, which makes it a valuable intermediate for nucleophilic substitution reactions, including alkylation and ether formation . The primary research value of this compound lies in its use as a key precursor for the synthesis of more complex molecules. Researchers utilize it to functionalize the indazole scaffold at the 4-position, enabling the introduction of various substituents to explore structure-activity relationships (SAR) in medicinal chemistry programs. Its application is critical in developing potential pharmacologically active compounds, particularly where the indazole core acts as a privileged structure . Proper handling is essential. This compound is classified as harmful and an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Always refer to the Safety Data Sheet (SDS) before use. To preserve stability and purity, this product must be stored in an inert atmosphere, preferably in a freezer under -20°C . This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications or for human use.

Properties

IUPAC Name

4-(bromomethyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORQNQLPVDFTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 4-(bromomethyl)-1H-indazole, a key building block in medicinal chemistry and drug discovery. The protocols detailed herein are grounded in established chemical principles and offer practical insights for successful laboratory execution.

Introduction: The Significance of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to mimic the indole nucleus and participate in crucial biological interactions. This compound, in particular, serves as a versatile intermediate, enabling the introduction of the indazole-4-yl-methyl moiety into larger molecules. The bromo-methyl group acts as a reactive handle for nucleophilic substitution reactions, allowing for the facile construction of diverse molecular architectures. This makes it a valuable precursor for the synthesis of kinase inhibitors, anti-cancer agents, and other biologically active compounds.

Core Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process, starting from readily available precursors. This strategy encompasses the synthesis of the key intermediate, 4-methyl-1H-indazole, followed by a selective free-radical bromination of the methyl group.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Methyl-1H-indazole cluster_1 Step 2: Benzylic Bromination Start o-Toluidine Intermediate1 Diazotization & Cyclization Start->Intermediate1 NaNO2, AcOH Product1 4-Methyl-1H-indazole Intermediate1->Product1 Product1_ref 4-Methyl-1H-indazole Intermediate2 Wohl-Ziegler Reaction Product1_ref->Intermediate2 NBS, Radical Initiator FinalProduct This compound Intermediate2->FinalProduct Diazotization_Mechanism cluster_0 Mechanism of 4-Methyl-1H-indazole Synthesis Toluidine o-Toluidine Diazonium Diazonium Salt Toluidine->Diazonium NaNO2, AcOH Cyclization Intramolecular Cyclization Diazonium->Cyclization Indazole 4-Methyl-1H-indazole Cyclization->Indazole

Caption: Mechanism of 4-Methyl-1H-indazole synthesis.

Experimental Protocol: Synthesis of 4-Methyl-1H-indazole

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
o-Toluidine107.15 g/mol 1.0
Sodium Nitrite (NaNO₂)69.00 g/mol 1.1
Glacial Acetic Acid60.05 g/mol Solvent
Water18.02 g/mol For workup
Saturated Sodium Bicarbonate Solution-For neutralization
Ethyl Acetate88.11 g/mol For extraction
Anhydrous Sodium Sulfate142.04 g/mol For drying

Procedure:

  • In a well-ventilated fume hood, dissolve o-toluidine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled solution of o-toluidine, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-methyl-1H-indazole.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to yield pure 4-methyl-1H-indazole.

Part 2: Selective Bromination of 4-Methyl-1H-indazole

The key transformation to obtain this compound is the selective bromination of the methyl group at the 4-position. This is achieved through a free-radical chain reaction, commonly known as the Wohl-Ziegler bromination.

Reaction Mechanism: Wohl-Ziegler Bromination

This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent. The reaction is initiated by the homolytic cleavage of the initiator to form radicals. These radicals then abstract a hydrogen atom from the methyl group of 4-methyl-1H-indazole to generate a benzylic radical. This benzylic radical is stabilized by resonance with the indazole ring. The benzylic radical then reacts with NBS to form the desired this compound and a succinimidyl radical, which continues the chain reaction.

Wohl_Ziegler_Mechanism cluster_0 Wohl-Ziegler Bromination Mechanism Initiator Radical Initiator (AIBN or BPO) Initiation Initiation Initiator->Initiation Heat or Light Propagation Propagation Cycle Initiation->Propagation Generates Br radical Propagation->Propagation Termination Termination Propagation->Termination

Introduction: The Dual-Reactivity of a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Stability of 4-(Bromomethyl)-1H-indazole

This compound is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring a reactive benzylic bromide appended to the 4-position of an indazole scaffold, makes it a potent and versatile bifunctional building block. The indazole nucleus itself is a privileged structure, found in numerous FDA-approved drugs and clinical candidates, prized for its ability to participate in crucial hydrogen bonding and aromatic interactions with biological targets.[1][2] The addition of the bromomethyl group provides a highly reactive electrophilic center, enabling the strategic introduction of the indazole moiety into larger, more complex molecules through nucleophilic substitution reactions.

However, the very features that make this compound a valuable synthetic tool also present unique challenges regarding its stability and handling. The presence of a nucleophilic N-H group on the indazole ring in close proximity to the electrophilic bromomethyl functionality predisposes the molecule to self-reaction. This guide provides an in-depth analysis of the chemical properties, stability, synthesis, and reactivity of this compound, offering field-proven insights and protocols for its effective use in a research setting.

Section 1: Physicochemical and Spectroscopic Properties

As a reactive intermediate, this compound is not widely available commercially, and extensive, publicly documented characterization data is scarce. The properties are therefore presented based on theoretical calculations and analogy to structurally similar compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Calculated/Predicted)4-Methyl-1H-indazole (Precursor)4-Bromo-1H-indazole (Related Isomer)
Molecular Formula C₈H₇BrN₂C₈H₈N₂C₇H₅BrN₂
Molecular Weight 211.06 g/mol 132.16 g/mol 197.03 g/mol [3][4]
CAS Number Not assigned2051-96-9186407-74-9[3][4]
Appearance Predicted to be an off-white to yellow solidOff-white to yellow solidOff-white to pale red solid[5][6]
Melting Point Not available; likely unstable upon heating114-117 °C160-169 °C[3][5]
Boiling Point Not available; likely decomposesNot available333.8±15.0 °C (Predicted)[7]
Solubility Soluble in polar organic solvents (DMF, DMSO, THF, Acetone)Soluble in organic solventsSoluble in organic solvents
pKa ~14-15 (Indazole N-H, estimated)~14.5 (Indazole N-H)~13.5 (Indazole N-H, estimated)

Section 2: Chemical Stability, Degradation, and Storage

The paramount consideration when working with this compound is its inherent instability. The molecule contains both a nucleophilic site (the indazole N-H) and a potent electrophilic site (the benzylic bromide). This duality makes it highly susceptible to intermolecular N-alkylation, leading to oligomerization or polymerization.

A close structural analog, 5-(bromomethyl)-1H-indazole, has been reported to be unstable, with the recommendation that its isolation as a hydrobromide salt is critical to suppress polymerization.[8] The acidic salt protonates the indazole ring system, effectively deactivating its nucleophilicity and preventing the self-reaction cascade. It is a logical and critical inference that this compound exhibits similar instability.

Key Stability Considerations:

  • Thermal Stability : The compound is expected to be thermally labile. Heating, both in solid form and in solution, will likely accelerate the rate of self-alkylation and decomposition. Distillation is not a viable purification method.

  • Hydrolytic Stability : The benzylic bromide is susceptible to hydrolysis, particularly under neutral to basic aqueous conditions, which would yield the corresponding 4-(hydroxymethyl)-1H-indazole.

  • Recommended Storage : Based on best practices for reactive alkylating agents and related indazoles, this compound should be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8°C or colder).[3][7][9] It should be rigorously protected from moisture and light. For enhanced stability, it should be generated and used immediately in situ or isolated as its hydrobromide salt.

Caption: Proposed degradation pathways for this compound.

Section 3: Synthesis of this compound

A robust and logical synthetic route to this compound is the free-radical bromination of the benzylic position of 4-methyl-1H-indazole. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source, which provides a low, steady concentration of bromine radicals, minimizing side reactions.[10][11] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the reaction, which is often conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile under reflux or photochemical conditions.

Caption: Proposed synthesis via benzylic bromination.

Experimental Protocol: Synthesis via Benzylic Bromination

Disclaimer: This protocol is a representative example and should be adapted and optimized by a qualified chemist with appropriate risk assessments.

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methyl-1H-indazole (1.0 eq.).

  • Reagent Addition : Add anhydrous carbon tetrachloride (CCl₄) to dissolve the starting material. Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of AIBN (0.05 eq.).

  • Reaction Conditions : Heat the mixture to reflux (approx. 77°C) and maintain for 2-4 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.

  • Workup : Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Extraction : Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

  • Purification & Stabilization : Due to its instability, purification by column chromatography should be performed rapidly on silica gel using a non-polar eluent system. For long-term storage, the resulting product should be immediately converted to its hydrobromide salt by dissolving it in a minimal amount of a suitable solvent (e.g., ether) and bubbling dry HBr gas through the solution or adding a solution of HBr in a non-polar solvent.

Section 4: Reactivity and Synthetic Utility

The synthetic utility of this compound stems from its ability to act as an alkylating agent. The primary reaction is nucleophilic substitution (Sₙ2) at the benzylic carbon. However, the unprotected N-H of the indazole ring is also nucleophilic and can be alkylated, leading to a mixture of N1 and N2 substituted products.[12][13][14] This competing reactivity is a critical consideration in synthetic design.

To achieve selective reaction at the bromomethyl group, the indazole nitrogen must first be protected. Common protecting groups for indazoles include tert-butyloxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), or tetrahydropyran (THP).[15]

Figure 3: Competing Reactivity of this compound Start This compound (Unprotected) C_Alkylation C-Alkylation Product (Desired) Start->C_Alkylation N1_Alkylation N1-Alkylation Product (Side Product) Start->N1_Alkylation Attack at N1 N2_Alkylation N2-Alkylation Product (Side Product) Start->N2_Alkylation Attack at N2 Nuc Nucleophile (Nu⁻) Nuc->Start Attack at -CH₂Br Figure 4: Workflow for Nucleophilic Substitution cluster_workflow Step1 Step 1: N-Protection Protect this compound (e.g., with Boc₂O, DMAP) Step2 Step 2: Alkylation React N-protected intermediate with Amine (R-NH₂), Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) Step1->Step2 Step3 Step 3: Workup Aqueous workup and extraction with organic solvent Step2->Step3 Step4 Step 4: Deprotection (Optional) Remove protecting group (e.g., with TFA for Boc) Step3->Step4 Step5 Step 5: Purification Purify final product by column chromatography or crystallization Step4->Step5

Caption: General experimental workflow for selective C-alkylation.

  • N-Protection : Protect the N-H of this compound using a standard procedure (e.g., reacting with Boc-anhydride in the presence of DMAP and a base like triethylamine in THF). Isolate the N-Boc protected intermediate.

  • Reaction Setup : In a dry flask under an inert atmosphere, dissolve the N-protected this compound (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.

  • Reagent Addition : Add the amine nucleophile (R-NH₂, 1.1 eq.) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

  • Reaction Conditions : Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Deprotection : Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. If desired, remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Purification : Purify the final product by silica gel column chromatography or recrystallization.

Section 5: Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, a hazard assessment must be conducted by analogy to its constituent parts: the indazole ring and the benzylic bromide functional group.

  • Indazole Hazards : Substituted bromoindazoles are often classified as harmful or toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. [3][5][16][17]* Benzylic Bromide Hazards : This class of compounds are potent lachrymators (tear-inducing) and are known alkylating agents, meaning they can react with biological nucleophiles and should be considered potentially mutagenic.

Consolidated Hazard Profile:

  • Acute Toxicity : Harmful if swallowed, inhaled, or in contact with skin. [18]* Irritation/Corrosion : Causes serious eye irritation and skin irritation. Is a potent lachrymator.

  • Sensitization : May cause respiratory irritation.

  • Long-Term Effects : As an alkylating agent, it should be handled as a potential mutagen.

Recommended Handling Procedures:

  • Always handle this compound in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often suitable, but check for breakthrough times), and chemical safety goggles.

  • Avoid generating dust.

  • Have appropriate spill-cleanup materials readily available.

  • In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

References

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • ResearchGate. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]

  • PubChem. 4-bromo-7-methoxy-1-methyl-1H-indazole. [Link]

  • PubChem. 4-bromo-1H-indazole. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Organic Chemistry Portal. Synthesis of indazoles. [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

  • Beilstein Journal of Organic Chemistry. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • SynZeal. Safety Data Sheet. [Link]

  • Chemistry Steps. Benzylic Bromination. [Link]

  • ARKIVOC. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • ResearchGate. Synthesis of 1H-indazole derivatives. [Link]

  • Repository of UKIM. BENZYLIC OXO-FUNCTIONALISATION OF INDANE DERIVATIVE BY BENZYLIC BROMINATION FOLLOWED BY KORNBLUM-TYPE OXIDATION. [Link]

  • ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. [Link]

  • Chad's Prep. Benzylic Bromination with NBS. [Link]

  • MDPI. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

  • Semantic Scholar. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. [Link]

Sources

Spectroscopic Fingerprinting of 4-(Bromomethyl)-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the indazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. The precise functionalization of this bicyclic heterocycle is paramount for modulating its pharmacological activity. Among the myriad of possible derivatives, 4-(Bromomethyl)-1H-indazole emerges as a key synthetic intermediate, a versatile building block for the elaboration of more complex molecular architectures. Its utility, however, is intrinsically linked to the unambiguous confirmation of its structure, a task that falls to the domain of spectroscopic analysis.

This technical guide provides an in-depth exploration of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of extensive publicly available experimental spectra for this specific molecule, this guide leverages foundational spectroscopic principles and comparative data from closely related structural analogs to present a robust predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this important synthetic intermediate.

The Logic of Spectroscopic Prediction

The interpretation of spectroscopic data is a deductive science. By understanding how the electronic environment of atomic nuclei and the vibrational modes of chemical bonds are influenced by molecular structure, we can predict the spectral features of a novel compound. Our predictive analysis for this compound is built upon a logical framework that triangulates data from three key structural components: the parent 1H-indazole ring, the effect of a substituent at the 4-position, and the characteristic signals of a bromomethyl group.

G cluster_0 Structural Analogs cluster_1 Spectroscopic Principles cluster_2 Predicted Spectroscopic Data 1H-Indazole 1H-Indazole Target_Molecule This compound 1H-Indazole->Target_Molecule Core Ring Structure 4-Methyl-1H-indazole 4-Methyl-1H-indazole 4-Methyl-1H-indazole->Target_Molecule C4-Substituent Effect Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Target_Molecule Bromomethyl Group Signature Substituent_Effects Substituent Effects (Inductive & Resonance) Substituent_Effects->Target_Molecule Chemical_Equivalence Chemical_Equivalence Chemical_Equivalence->Target_Molecule Spin_Spin_Coupling Spin-Spin Coupling Spin_Spin_Coupling->Target_Molecule

Caption: Predictive framework for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and electronic environment of the atoms within a molecule.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum of this compound is anticipated to display a set of distinct signals corresponding to the aromatic protons of the indazole ring, the methylene protons of the bromomethyl group, and the N-H proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~13.2Broad Singlet1HN1-HThe N-H proton of indazoles is typically deshielded and appears as a broad singlet at a high chemical shift.
~8.2Singlet1HH-3The H-3 proton is adjacent to the pyrazole nitrogen and is expected to be a singlet with no vicinal proton coupling.
~7.6Doublet1HH-7This proton is part of the benzenoid ring and is expected to be a doublet due to coupling with H-6.
~7.4Triplet1HH-6This proton will appear as a triplet due to coupling with both H-5 and H-7.
~7.2Doublet1HH-5This proton is expected to be a doublet due to coupling with H-6.
~4.8Singlet2H-CH₂BrThe methylene protons are adjacent to an electron-withdrawing bromine atom and the aromatic ring, leading to a downfield shift. They are expected to appear as a sharp singlet.

Causality Behind the Predictions:

  • Indazole Ring Protons: The chemical shifts of the aromatic protons are predicted based on the known spectrum of 1H-indazole and the expected electronic effects of the bromomethyl substituent. The electron-withdrawing nature of the CH₂Br group will likely cause a slight downfield shift for the protons on the benzene ring compared to 4-methyl-1H-indazole.

  • Bromomethyl Protons: The chemical shift of the methylene protons is predicted by comparison to benzyl bromide, which shows a singlet for the -CH₂Br protons around 4.5 ppm in CDCl₃. The slightly more electron-rich environment of the indazole ring compared to a simple benzene ring may cause a minor deviation.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~140C-7aQuaternary carbon at the ring junction, typically downfield.
~135C-3Carbon in the pyrazole ring, deshielded by the adjacent nitrogen.
~128C-3aQuaternary carbon at the other ring junction.
~127C-6Aromatic methine carbon.
~122C-5Aromatic methine carbon.
~120C-4Carbon bearing the bromomethyl group; its shift is influenced by the substituent.
~110C-7Aromatic methine carbon.
~33-CH₂BrThe carbon of the bromomethyl group is shifted downfield due to the attached bromine. The chemical shift of the benzylic carbon in benzyl bromide is around 33 ppm.[1]

Expertise in Interpretation:

The assignment of the quaternary carbons (C-3a and C-7a) can be confirmed using two-dimensional NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation), which would show correlations between these carbons and nearby protons.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3150-3000MediumN-H Stretch1H-Indazole N-H
3100-3000MediumC-H StretchAromatic C-H
1620-1450Medium-StrongC=C StretchAromatic Ring
1250-1200StrongC-N StretchIndazole Ring
600-500StrongC-Br StretchBromomethyl Group

Trustworthiness of the Data:

The predicted IR absorption bands are based on well-established correlation tables and comparison with the spectra of related compounds. The N-H stretching frequency in 1H-indazole is a characteristic broad band.[2] The C-Br stretching vibration of benzyl bromide is typically observed in the 600-500 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. The expected m/z values would be approximately 210 and 212.

  • Major Fragmentation Pathway: The most significant fragmentation is anticipated to be the loss of the bromine atom to form a stable indazol-4-ylmethyl cation.

G M+ [M]⁺˙ (m/z ≈ 210, 212) Fragment [M-Br]⁺ (m/z ≈ 131) M+->Fragment - •Br

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Authoritative Grounding:

The fragmentation pattern of benzyl bromide is well-documented, with the base peak corresponding to the loss of the bromine radical to form the tropylium cation (m/z 91).[3] A similar cleavage of the C-Br bond is expected to be the dominant fragmentation pathway for this compound, leading to a fragment with an m/z of approximately 131.

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity of the characterization of this compound, the following detailed experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to avoid exchange of the N-H proton.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at a frequency of at least 400 MHz for ¹H.

    • Ensure proper tuning and shimming of the spectrometer to achieve optimal resolution.

  • Data Processing:

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the TMS signal.

    • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

    • Assign all proton and carbon signals with the aid of the 2D NMR data.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Processing:

    • Perform a background correction on the sample spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (High-Resolution - HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) via direct infusion or coupled with a liquid chromatography system.

    • Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental composition and confirm the molecular formula.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Validation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Validation Structure Confirmation NMR->Validation IR->Validation MS->Validation

Caption: Self-validating workflow for the characterization of this compound.

Conclusion

The structural characterization of this compound is a critical step in its utilization as a synthetic building block. While direct experimental data may be sparse, a robust predictive analysis based on the foundational principles of spectroscopy and comparative data from structural analogs provides a reliable roadmap for its identification. By following the detailed protocols outlined in this guide, researchers can confidently confirm the structure of this valuable intermediate, ensuring the integrity of their synthetic endeavors and accelerating the pace of drug discovery.

References

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881. [Link]

  • Pérez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. [Link]

  • NIST Chemistry WebBook. (n.d.). 1H-Indole, 4-methyl-. [Link]

  • NIST Chemistry WebBook. (n.d.). Benzene, (bromomethyl)-. [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. [Link]

  • Wiley-VCH. (2007). Supporting Information for [Title of a relevant article]. While a specific article title is not available, this source provides general procedures for acquiring and reporting spectroscopic data. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • NIST Chemistry WebBook. (n.d.). 1H-indazole hydrochloride. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

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An In-depth Technical Guide to 4-(Bromomethyl)-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-1H-indazole, a valuable but not widely commercialized heterocyclic building block. While a dedicated CAS number for this specific compound is not cataloged, its synthesis is readily achievable from its hydroxyl precursor. This guide will detail its physicochemical properties, a robust synthetic protocol, its chemical reactivity, and its potential applications for researchers, medicinal chemists, and drug development professionals.

Introduction to the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry. Indazole derivatives exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. The functionalization of the indazole core allows for the fine-tuning of its pharmacological profile, making it a versatile starting point for the design of novel therapeutics. This compound, with its reactive bromomethyl group, serves as a key intermediate for introducing the indazole moiety into larger, more complex molecules.

Physicochemical Properties

As this compound is not a standard commercial product, its experimental data is limited. However, we can infer its properties from its immediate precursor, 4-(Hydroxymethyl)-1H-indazole, and through computational predictions.

Property4-(Hydroxymethyl)-1H-indazoleThis compound (Calculated)
CAS Number 709608-85-5[1]Not Available
Molecular Formula C₈H₈N₂OC₈H₇BrN₂
Molecular Weight 148.16 g/mol 211.06 g/mol
Appearance SolidPredicted to be a solid
Solubility Soluble in polar organic solventsPredicted to be soluble in polar aprotic solvents
Melting Point Not reportedPredicted to be higher than precursor

Synthesis of this compound

The most direct and efficient synthesis of this compound is through the bromination of its readily available precursor, 4-(Hydroxymethyl)-1H-indazole. This reaction is a standard conversion of a benzylic alcohol to a benzylic bromide.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-(Hydroxymethyl)-1H-indazole 4-(Hydroxymethyl)-1H-indazole PBr3 Phosphorus tribromide (PBr₃) 4-(Hydroxymethyl)-1H-indazole->PBr3 1. Reaction This compound This compound PBr3->this compound 2. Bromination Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->PBr3 G cluster_nucleophiles Nucleophiles cluster_products Functionalized Indazoles This compound This compound Amine R-NH₂ (Amines) This compound->Amine Sɴ2 Reaction Thiol R-SH (Thiols) This compound->Thiol Sɴ2 Reaction Alcohol R-OH (Alcohols) This compound->Alcohol Sɴ2 Reaction Carboxylate R-COO⁻ (Carboxylates) This compound->Carboxylate Sɴ2 Reaction Amine_Product 4-(Aminomethyl)-1H-indazole Amine->Amine_Product Thiol_Product 4-(Thioether)-1H-indazole Thiol->Thiol_Product Alcohol_Product 4-(Alkoxymethyl)-1H-indazole Alcohol->Alcohol_Product Carboxylate_Product 4-(Ester)-1H-indazole Carboxylate->Carboxylate_Product

Sources

Foreword: Navigating the Solubility Landscape of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(Bromomethyl)-1H-indazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the journey from a promising molecular scaffold to a viable drug candidate is paved with numerous physicochemical challenges. Among these, solubility stands as a critical gatekeeper, dictating the feasibility of synthesis, purification, formulation, and ultimately, bioavailability. This compound is a heterocyclic compound of significant interest, serving as a versatile intermediate in the synthesis of a new generation of therapeutic agents, particularly in oncology. Its unique structure, featuring a reactive bromomethyl group appended to the indazole core, allows for diverse chemical modifications. However, this same reactivity and structural complexity can present challenges in handling and reaction setup, making a thorough understanding of its solubility profile not just beneficial, but essential.

This technical guide, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. Instead, it aims to provide a comprehensive framework for understanding and experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide a robust, field-proven protocol for its empirical determination, and offer insights into the practical application of this knowledge.

Physicochemical Profile and Predicted Solubility of this compound

A compound's solubility is intrinsically linked to its molecular structure. By dissecting the key functional groups and overall architecture of this compound, we can predict its behavior in various organic solvents.

The this compound molecule can be deconstructed into two key regions influencing its solubility:

  • The Indazole Core: This bicyclic aromatic system, containing two nitrogen atoms, is capable of hydrogen bonding (both as a donor and acceptor) and exhibits a degree of polarity. The aromatic nature also allows for π-π stacking interactions.

  • The Bromomethyl Group (-CH₂Br): This substituent introduces a degree of polarity due to the electronegativity of the bromine atom. However, the overall contribution to polarity is moderate, and the group also adds to the molecule's size and non-polar surface area.

Based on the principle of "like dissolves like," we can make the following predictions:

  • High Solubility Predicted in:

    • Polar Aprotic Solvents: Such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[1], and Acetonitrile (ACN). These solvents can effectively solvate the polar indazole ring without interfering with the hydrogen-bonding capabilities. The use of DMSO for dissolving similar indazole compounds is well-documented.[1]

    • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform are likely to be effective due to their ability to interact with the polarizable bromine atom and the aromatic system.

  • Moderate Solubility Predicted in:

    • Alcohols: Methanol and Ethanol should be reasonably good solvents, capable of hydrogen bonding with the indazole core. However, the non-polar character of the bromomethyl group might limit very high solubility.

    • Ethers: Tetrahydrofuran (THF) and Dioxane are expected to be moderate solvents. Their ether oxygens can act as hydrogen bond acceptors for the N-H of the indazole.

    • Esters: Ethyl acetate is predicted to be a moderately effective solvent.[2][3]

  • Low Solubility Predicted in:

    • Non-polar Hydrocarbons: Hexanes and Cyclohexane are unlikely to be good solvents due to the overall polarity of the this compound molecule.[3]

These predictions provide a starting point for solvent selection but must be confirmed by empirical testing.

Experimental Determination of Solubility: A Validated Protocol

For a definitive understanding of a compound's solubility, experimental determination is non-negotiable. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility, particularly for compounds with low to moderate solubility.[4][5][6]

Rationale for the Shake-Flask Method

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. This method is favored for its simplicity, accuracy, and its ability to determine the thermodynamic equilibrium solubility, which is a true measure of a compound's solubility in a given solvent at a specific temperature.[4][5][7]

Step-by-Step Experimental Workflow

The following protocol outlines the steps for determining the solubility of this compound in a chosen organic solvent.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the samples to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.[5][6] A preliminary experiment can be conducted to determine the time to equilibrium by taking samples at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration of the dissolved compound remains constant.[6]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the solubility of this compound in the original solvent. The solubility is typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis & Calculation A Add excess solid to solvent B Seal vials A->B C Agitate at constant temperature (24-48 hours) B->C D Collect supernatant C->D E Filter (0.22 µm) D->E F Dilute sample E->F G HPLC analysis F->G H Calculate concentration from calibration curve G->H I Determine solubility H->I

Caption: Workflow for experimental solubility determination using the shake-flask method.

Tabulated Solubility Data (Hypothetical)

Solvent ClassSolventPredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
Polar Aprotic Dimethylformamide (DMF)HighTo be determined
Dimethyl Sulfoxide (DMSO)HighTo be determined
Acetonitrile (ACN)HighTo be determined
Chlorinated Dichloromethane (DCM)HighTo be determined
Alcohols MethanolModerateTo be determined
EthanolModerateTo be determined
Ethers Tetrahydrofuran (THF)ModerateTo be determined
Esters Ethyl AcetateModerateTo be determined
Non-polar HexanesLowTo be determined

Molecular Interactions and Solubility: A Deeper Look

The solubility of this compound in a particular solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular_Interactions cluster_solute This compound cluster_solvent Solvent Solute Indazole Core (H-bonding, π-π stacking) Solute->Solute Self-Association (Crystal Lattice Energy) Solvent Polar/Aprotic/Protic Solute->Solvent H-bonding (e.g., with Methanol, DMSO) Bromomethyl Bromomethyl Group (Dipole-Dipole) Bromomethyl->Solvent Dipole-Dipole (e.g., with DCM, ACN)

Caption: Key molecular interactions influencing the solubility of this compound.

For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy required to break the solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions.

  • In polar protic solvents like methanol, the primary solute-solvent interactions will be hydrogen bonding between the solvent's hydroxyl group and the indazole's nitrogen atoms.

  • In polar aprotic solvents like DMSO, strong dipole-dipole interactions and hydrogen bond acceptance by the sulfoxide oxygen will be dominant.

  • In chlorinated solvents like DCM, dipole-dipole interactions with the bromomethyl group and dispersion forces with the aromatic ring will facilitate solvation.

  • In non-polar solvents like hexanes, the weak van der Waals forces are insufficient to overcome the stronger intermolecular forces within the solid this compound, leading to poor solubility.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from closely related compounds such as 4-Bromo-1H-indazole provides crucial safety guidance.[8][9]

  • Hazard Classification: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Some related compounds are stored at 2-8°C.

Conclusion: A Practical Guide for the Bench Scientist

The solubility of this compound is a critical parameter that influences its utility in synthetic chemistry and drug discovery. While a comprehensive public database of its solubility in various organic solvents is not yet established, this guide provides the theoretical framework and a robust experimental protocol to empower researchers to determine this vital information. By combining predictive analysis based on molecular structure with rigorous experimental validation, scientists can confidently select appropriate solvent systems for reactions, purifications, and formulations, thereby accelerating their research and development efforts.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved from [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Indazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
  • Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.). Google Patents.
  • Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. Retrieved from [Link]

  • 4-bromo-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

  • 1H-Imidazole, 4-bromo-. (n.d.). PubChem. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 4-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemistry of a Potent Intermediate

4-(Bromomethyl)-1H-indazole is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its utility in the synthesis of a wide range of bioactive molecules, including kinase inhibitors for oncological and neurological research, makes it a valuable tool in modern drug discovery.[1] However, its chemical reactivity, driven by the bromomethyl group, also necessitates a thorough understanding of its potential hazards.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, field-proven perspective on handling this compound safely. The protocols and insights herein are grounded in the principles of causality—explaining why a precaution is necessary—to foster a proactive safety culture in the laboratory.

Section 1: Hazard Identification and Toxicological Profile

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound and its structural analogs are classified as hazardous substances. The primary risks are associated with its irritant properties and acute toxicity if improperly handled.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.

GHS Classification Summary

The compound is consistently classified with the following hazards across various suppliers.[2][3][4][5]

Hazard Class Category Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 3☠️Danger H301: Toxic if swallowed
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3Warning H335: May cause respiratory irritation
Primary Routes of Exposure and Health Effects
  • Ingestion: Due to its classification as "Toxic if swallowed" (H301), accidental ingestion is a primary concern.[3][4][5] Even small quantities can cause significant adverse health effects.

  • Skin Contact: The compound is a known skin irritant (H315).[4][6][7] Prolonged contact can lead to redness, inflammation, and discomfort. The brominated structure also raises concerns about potential absorption through the skin.

  • Eye Contact: Direct contact with the eyes will cause serious irritation (H319), characterized by pain, redness, and potential damage if not addressed immediately.[4][6][7][8]

  • Inhalation: As a solid powder, the primary inhalation risk comes from airborne dust.[9] It is classified as a respiratory tract irritant (H335), which can cause coughing, shortness of breath, and irritation of the nasal passages and throat.[4][6][8][10]

Section 2: Physicochemical Properties

A substance's physical and chemical properties dictate its behavior under various laboratory conditions and are crucial for designing safe storage and handling procedures.

Property Value Source
Molecular Formula C₈H₇BrN₂[1][11]
Molecular Weight ~211.06 g/mol [1][11]
Appearance Off-white to yellow or orange solid powder[1][5][6]
Melting Point 160 - 169 °C (320 - 336.2 °F)[2][3][5][6]
Storage Temperature 2-8°C, Refrigerated[2][3][5]
Chemical Stability Stable under recommended storage conditions. May be sensitive to moisture.[6][12]

Section 3: Core Safety Protocols: From Weighing to Waste

The following protocols represent a self-validating system for handling this compound. Each step is designed to mitigate the hazards identified in Section 1.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure is not PPE, but rather robust engineering controls.[13]

  • Chemical Fume Hood: All handling of solid this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[10][14] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation and minimizing contamination of the general lab environment.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Facilities should be equipped with safety showers and eyewash stations that are readily accessible and regularly tested.[9][14]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense, protecting you from exposure when engineering controls cannot eliminate the risk entirely.[13][15] The selection of PPE must directly correspond to the identified hazards.

  • Eye and Face Protection: Standard safety glasses are insufficient. Because this compound causes serious eye irritation, tightly-fitting chemical safety goggles are mandatory.[9][16] For operations with a higher splash risk, such as transfers of solutions or cleanup of large spills, a full face shield worn over safety goggles is required.[13][16]

  • Hand Protection: Given the H315 "Causes skin irritation" classification, gloves are essential. Use chemical-resistant gloves such as nitrile rubber.[6] Avoid latex gloves, which offer poor chemical protection.[17] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed carefully, avoiding contact with skin, and disposed of as hazardous waste.

  • Body Protection: A long-sleeved laboratory coat is the minimum requirement.[15] For larger quantities or tasks with a high risk of dust generation, consider a disposable Tyvek suit.[17] Gowns should have closed fronts and tight-fitting cuffs to prevent skin exposure.[13]

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood or if significant dust is generated, a NIOSH-approved respirator with a particulate filter is required.[9][16]

Safe Handling and Hygiene Workflow

Adherence to strict hygiene practices is critical to prevent accidental exposure and cross-contamination.[18][19]

G A 1. Don PPE (Goggles, Lab Coat, Gloves) B 2. Work in Fume Hood A->B C 3. Handle Compound (Weigh, Transfer) B->C D 4. Securely Close Container C->D E 5. Clean Work Area D->E F 6. Doff PPE (Gloves first, then coat, then goggles) E->F G 7. Wash Hands Thoroughly F->G

Caption: Standard workflow for handling this compound.

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][20] The recommended storage temperature is refrigerated (2-8°C).[2][3][5]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6][12][20] Contact with these substances could lead to vigorous, exothermic reactions.

Section 4: Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be familiar with these procedures before beginning work.

First Aid Measures

The immediate response to an exposure can significantly impact the outcome.

  • Inhalation: Immediately move the affected person to fresh air.[6][7] If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6][9]

  • Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing.[6][9][20] If skin irritation persists, seek medical advice.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6][20] Remove contact lenses if present and easy to do.[20] Seek immediate medical attention.[6][9]

  • Ingestion: Do NOT induce vomiting.[6][9] Rinse the mouth thoroughly with water. Call a physician or poison control center immediately.[6][14]

Emergency Response Workflow

G cluster_0 Exposure Type cluster_1 Immediate Action cluster_2 Follow-Up A Exposure Event Occurs B Inhalation A->B C Skin Contact A->C D Eye Contact A->D E Ingestion A->E F Move to Fresh Air B->F G Wash with Soap & Water (15+ min) C->G H Rinse with Water (15+ min) D->H I Rinse Mouth DO NOT Induce Vomiting E->I J Seek Immediate Medical Attention F->J G->J H->J I->J

Caption: Decision workflow for first aid response to exposure.

Section 5: Accidental Release and Disposal

Spill Cleanup Protocol

A spill of solid material must be managed carefully to prevent it from becoming airborne.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated (fume hood sash should be low).

  • Don PPE: Before approaching the spill, don all required PPE, including respiratory protection if necessary.[21]

  • Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from forming.[10]

  • Collection: Carefully sweep or scoop up the material and place it into a suitable, labeled container for hazardous waste.[19][20] Avoid actions that generate dust.[9][18]

  • Decontamination: Clean the spill area thoroughly with a detergent and water solution.[22] Collect all cleaning materials for disposal as hazardous waste.

  • Disposal: Seal the waste container and dispose of it according to institutional and local hazardous waste regulations.[5]

Waste Disposal

Chemical waste and empty containers must be handled as hazardous waste.

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[5][8][20] Do not dispose of down the drain.

  • Empty Containers: Containers must be thoroughly rinsed. The first rinseate must be collected and disposed of as hazardous waste. For highly toxic compounds, the first three rinses should be collected.[23]

Section 6: Fire-Fighting Measures

While not highly flammable, the compound will burn and produces hazardous decomposition products in a fire.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6][20]

  • Hazardous Combustion Products: Thermal decomposition can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[6][19][20]

  • Protective Equipment for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous combustion products.[9][20][22]

References

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  • SAFETY D
  • 4-Bromo-5-methyl-1H-indazole - Safety D
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  • SAFETY D
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A Senior Application Scientist's Guide to Sourcing 4-(Bromomethyl)-1H-indazole for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Bromomethyl)-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures. Its utility is primarily derived from the reactive bromomethyl group, which serves as an effective electrophilic handle for introducing the indazole scaffold. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on securing reliable, high-purity sources of this reagent. We will navigate the landscape of commercial suppliers, delve into the critical aspects of quality assessment, and provide actionable protocols for handling and storage to ensure experimental success and safety.

Introduction: The Strategic Importance of this compound

The indazole core is a well-established "privileged scaffold" in drug discovery, appearing in a multitude of compounds investigated for their therapeutic potential, particularly in oncology. The strategic placement of a bromomethyl group at the 4-position transforms the otherwise stable indazole ring into a versatile intermediate. This functional group is a potent alkylating agent, enabling chemists to readily perform nucleophilic substitution reactions to construct carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to Structure-Activity Relationship (SAR) studies, where precise molecular modifications are essential for optimizing biological activity.

However, the same reactivity that makes this compound valuable also presents challenges in sourcing, handling, and storage. Ensuring the quality and stability of this compound is paramount, as impurities or degradation can lead to ambiguous experimental results, low yields, and potential safety hazards. This guide aims to equip the discerning scientist with the necessary knowledge to confidently source and utilize this critical reagent.

Commercial Availability and Supplier Landscape

This compound is available from a range of fine chemical suppliers that cater to the research and development sector. These vendors range from large, multinational corporations to smaller, specialized chemical synthesis labs. The choice of supplier often depends on a balance of purity requirements, scale, lead time, and cost.

Below is a comparative table of prominent suppliers offering this compound. It is crucial to note that availability and specifications are subject to change, and direct inquiry with the supplier for the latest Certificate of Analysis (CoA) is always the recommended best practice.

SupplierTypical PurityCommon Catalog No. ExamplesScaleNotes
Sigma-Aldrich (Merck) ≥95% - 98%Varies by region/brandmg to multi-gramOften provides comprehensive documentation like SDS and may have stock in various global locations.[1]
Fisher Scientific ≥97%Variesmg to gramDistributes for various manufacturers; important to check the original producer. Provides detailed SDS.[2]
BLD Pharm ≥98%186407-74-9 (CAS)Gram to KilogramOften competitive pricing for bulk quantities.[3]
MedChemExpress ≥98%HY-W018318mg to gramSpecializes in bioactive molecules; often provides biological activity data and solubility protocols.[4]
Fluorochem ≥97%VariesGram to bulkA well-established supplier of intermediates for R&D.[5]
SAS Applied Research Industrial to Pharmacy Grade (98-99%)VariesBulk quantitiesIndian-based trader that can source from various manufacturers.[6]

This table is illustrative and not exhaustive. Researchers should conduct their own searches based on specific project needs.

Quality Assessment: Beyond the Label

A supplier's purity claim is a starting point, but a thorough evaluation of the Certificate of Analysis (CoA) and, if necessary, in-house verification are critical steps for ensuring reproducible science.

Decoding the Certificate of Analysis (CoA)

A comprehensive CoA should provide:

  • Identity Confirmation: Typically confirmed by ¹H NMR and Mass Spectrometry (MS). The proton NMR should clearly show the characteristic peaks for the indazole core and the benzylic CH₂Br group.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard. Look for the percentage area of the main peak and the presence of any significant impurities.

  • Physical Properties: Appearance (typically an off-white to light brown solid) and melting point (e.g., 164-169 °C) are useful initial indicators of purity.[2]

Common Impurities and Their Implications

Given its synthesis and reactivity, potential impurities might include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomers: Bromination at other positions of the indazole ring.

  • Hydrolysis Product: 4-(Hydroxymethyl)-1H-indazole, formed by reaction with moisture.

  • Polymerization Products: Self-reaction can lead to oligomeric impurities.[7]

The presence of these impurities can interfere with subsequent reactions, making purification of the desired product more challenging.

Workflow for Supplier Selection and Quality Verification

The process of acquiring a reliable source of this compound can be systematized to minimize risk and ensure high-quality outcomes. The following workflow is recommended.

G cluster_0 Phase 1: Sourcing cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Validation & Procurement A Identify Potential Suppliers (e.g., Sigma, TCI, BLD) B Request Quotes & Lead Times A->B C Request Representative CoA & Safety Data Sheet (SDS) B->C D Compare Purity, Price, & Availability C->D E Review CoA for Impurity Profile & Analytical Methods D->E F Assess SDS for Handling & Storage Requirements E->F G Place Small Trial Order F->G H Perform In-House QC (¹H NMR, LC-MS) G->H I Decision Point H->I J Approve Supplier & Place Bulk Order I->J Passes QC K Re-evaluate Other Suppliers I->K Fails QC K->A

Caption: Workflow for sourcing and validating this compound.

Handling, Storage, and Safety Protocols

The reactivity of the bromomethyl group necessitates careful handling and storage to maintain the compound's integrity and ensure laboratory safety.

Safety Precautions

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[5][8]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[5]

  • Engineering Controls: Ensure adequate ventilation to minimize exposure to dust or vapors.[8]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[2]

Storage and Stability

Proper storage is crucial to prevent degradation.

  • Temperature: Store in a cool, dry place. Many suppliers recommend storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[9]

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent hydrolysis from atmospheric moisture and potential oxidation.

  • Container: Keep the container tightly sealed.[6] Isolation as a hydrobromide salt can sometimes be used to suppress polymerization.[7]

Overview of Synthetic Utility

The primary utility of this compound is as an alkylating agent. It readily reacts with a wide range of nucleophiles, providing a straightforward method for attaching the indazole moiety to other molecules.

Caption: General reaction scheme for this compound.

This reaction is fundamental in building more complex molecules, such as kinase inhibitors, by linking the indazole "warhead" to other pharmacophoric fragments.

Conclusion

Sourcing this compound requires a diligent and systematic approach. By carefully selecting suppliers, rigorously evaluating product quality through documentation and in-house analysis, and adhering to strict handling and storage protocols, researchers can ensure the integrity of their starting material. This diligence is a critical, though often overlooked, component of successful and reproducible research in the fast-paced fields of drug discovery and materials science.

References

  • Thieme. Synthesis and Chemical Reactivity of 1H-Indazoles. Available from: [Link]

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • SynZeal. Safety Data Sheet. Available from: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available from: [Link]

  • ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. Available from: [Link]

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A Comprehensive Guide to the Synthesis of 4-(Bromomethyl)-1H-indazole: Mechanism, Protocol, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed exploration of the synthesis of 4-(Bromomethyl)-1H-indazole from 4-methyl-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of novel therapeutics.[1][2] This document offers an in-depth analysis of the underlying reaction mechanism, a step-by-step experimental protocol, and critical insights into the practical aspects of the synthesis, tailored for researchers, chemists, and professionals in drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a cornerstone in modern drug discovery, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] The functionalization of the indazole core allows for the fine-tuning of a compound's interaction with biological targets. This compound, in particular, is a highly valuable synthetic intermediate. The bromomethyl group serves as a versatile electrophilic handle, enabling chemists to introduce the indazole moiety into larger, more complex molecules through various nucleophilic substitution reactions. This makes it a critical building block in the synthesis of active pharmaceutical ingredients (APIs).[3]

The transformation from the readily available 4-methyl-1H-indazole to the activated 4-(bromomethyl) derivative is a key step in many synthetic routes. This guide focuses on the most common and efficient method for this conversion: free-radical benzylic bromination.

Reaction Overview: The Wohl-Ziegler Bromination

The selective bromination of the methyl group at the C4 position of the indazole ring, without affecting the aromatic system, is achieved through a benzylic bromination reaction. The most effective and widely used method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[4][5][6]

The overall transformation is as follows:

The key advantage of using NBS is its ability to provide a low, constant concentration of bromine (Br₂) in the reaction mixture.[7][8] This is crucial for promoting the desired radical substitution pathway at the benzylic position while suppressing potential side reactions, such as electrophilic addition to the aromatic ring, which would occur with higher concentrations of elemental bromine.[8]

The Core Mechanism: Free-Radical Chain Reaction

The Wohl-Ziegler bromination proceeds via a classic free-radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.[9]

  • Initiation: The reaction is kick-started by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation. This generates two radicals. These initiator radicals then react with trace amounts of HBr present to generate the key bromine radical (Br•).[4][7][10]

  • Propagation: This is a self-sustaining cycle where the product is formed, and the radical chain carrier is regenerated.

    • A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 4-methyl-1H-indazole. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting indazolyl-methyl radical.

    • The newly formed benzylic radical reacts with a molecule of NBS (or Br₂ generated from NBS and HBr) to yield the desired product, this compound, and a new bromine radical (Br•).[6][8] This new bromine radical can then participate in another cycle, thus propagating the chain.

  • Termination: The reaction ceases when two radicals combine to form a stable, non-radical species. This can happen in several ways, such as two bromine radicals combining or a bromine radical combining with a benzylic radical.[9]

Below is a diagram illustrating the propagation steps of this free-radical mechanism.

free_radical_mechanism cluster_propagation Propagation Cycle Start 4-Methyl-1H-indazole Benzylic_Radical Indazolyl-Methyl Radical Start->Benzylic_Radical + Br• - HBr Radical_Br Bromine Radical (Br•) Product This compound Benzylic_Radical->Product + NBS Benzylic_Radical->Product Succinimide_Radical Succinimide + Br• NBS N-Bromosuccinimide (NBS) Product->Start Regenerates Br• to continue cycle

Caption: Propagation cycle of the Wohl-Ziegler bromination.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound. Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

4.1. Reagents and Equipment

  • 4-methyl-1H-indazole

  • N-Bromosuccinimide (NBS), recrystallized if necessary to remove colored impurities.[4]

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous solvent (e.g., carbon tetrachloride (CCl₄), acetonitrile, or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

4.2. Step-by-Step Methodology

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-1H-indazole (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent, such as acetonitrile or ethyl acetate, to dissolve the starting material. Carbon tetrachloride is a traditional solvent but is often avoided due to toxicity.[4][7][10] The reaction must be kept anhydrous as water can hydrolyze NBS and the desired product.[4][11]

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0-1.2 eq) and the radical initiator, AIBN (0.02-0.1 eq). Using a slight excess of NBS can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions.

  • Heating and Reflux: Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction can be initiated by the heat or by irradiation with a lamp.[4]

  • Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material spot is no longer visible. The solid succinimide byproduct will float to the surface as the reaction proceeds.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

    • Filter the mixture to remove the insoluble succinimide byproduct. Wash the solid with a small amount of cold solvent.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with aqueous sodium thiosulfate (to quench any remaining bromine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound is typically purified by silica gel column chromatography or recrystallization to yield the final product as a solid.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical quantitative data for the synthesis.

ParameterValue/DescriptionRationale
Starting Material 4-methyl-1H-indazoleThe precursor for the bromination reaction.
Brominating Agent N-Bromosuccinimide (NBS)Provides a low concentration of Br₂ for selective benzylic radical bromination.[7]
Molar Ratio (NBS) 1.0 - 1.2 equivalentsA slight excess ensures complete consumption of the starting material.
Radical Initiator AIBN or Benzoyl PeroxideInitiates the radical chain reaction upon heating.[4][10]
Molar Ratio (Initiator) 0.02 - 0.1 equivalentsA catalytic amount is sufficient to start and sustain the chain reaction.
Solvent Acetonitrile / Ethyl AcetateAnhydrous conditions are critical to prevent hydrolysis of NBS and the product.[4][11]
Temperature Reflux (e.g., ~82°C for ACN)Provides the necessary energy for homolytic cleavage of the initiator.
Reaction Time 2 - 8 hoursVaries depending on scale and specific conditions; monitored by TLC.
Expected Yield 60 - 85%Dependent on reaction scale, purity of reagents, and purification efficiency.

Safety and Handling Precautions

  • N-Bromosuccinimide (NBS): NBS is an oxidizer and can cause severe skin burns and eye damage.[12][13] It is harmful if swallowed and should be handled with care in a well-ventilated fume hood.[12][14] Avoid contact with combustible materials.[13][14] Store in a refrigerator away from moisture.[11]

  • Radical Initiators: Benzoyl peroxide and AIBN can be explosive upon shock or heating. Handle with care and store according to the manufacturer's recommendations.

  • Solvents: Halogenated solvents like carbon tetrachloride are toxic and carcinogenic. Prefer safer alternatives like acetonitrile or ethyl acetate, which are flammable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this procedure.[14][15]

Conclusion

The synthesis of this compound via the Wohl-Ziegler reaction is a robust and reliable method for producing this key pharmaceutical intermediate. A thorough understanding of the free-radical mechanism is essential for optimizing reaction conditions and ensuring high yields and purity. By carefully selecting reagents, maintaining anhydrous conditions, and adhering to strict safety protocols, researchers can successfully perform this valuable transformation, paving the way for the development of novel indazole-based therapeutics.

References

  • Bromination - Common Conditions - Common Organic Chemistry. (n.d.). Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

  • N-Bromosuccinimide. (2019). Source Document. Retrieved January 3, 2026, from [Link]

  • N-BROMOSUCCINIMIDE EXTRA PURE MSDS. (2016). Loba Chemie. Retrieved January 3, 2026, from [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole. (2021). Google Patents (CN112321510A).
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. (n.d.). PharmaCompass. Retrieved January 3, 2026, from [Link]

  • Mechanism of Free Radical Bromination. (n.d.). BYJU'S. Retrieved January 3, 2026, from [Link]

  • Radical Bromination & Chlorination Made Easy! (2019). Orgo Made Easy - YouTube. Retrieved January 3, 2026, from [Link]

  • Sapeta, K., & Kerr, M. A. (2010). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis, 12, 225-332.
  • Predict the major products of the following reactions. (f) p-methylanisole + Br2, light. (2024). Pearson. Retrieved January 3, 2026, from [Link]

  • Indazole. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]

  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. (2004). Journal of the Chinese Chemical Society. Retrieved January 3, 2026, from [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2012). The Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • Benzylic Bromination with NBS. (n.d.). Chad's Prep®. Retrieved January 3, 2026, from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). (2020). Professor Dave Explains - YouTube. Retrieved January 3, 2026, from [Link]

  • Selective Benzylic Bromination Using N-Bromosuccinimide. (2025). SURU Chemical. Retrieved January 3, 2026, from [Link]

  • Allylic position and benzylic position bromination: bromination reactions that use NBS. (2022). Chemia. Retrieved January 3, 2026, from [Link]

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  • The Free Radical Halogenation Mechanism. (2020). Chad's Prep - YouTube. Retrieved January 3, 2026, from [Link]

  • Supporting Information for Synthesis of 1H-Indazoles. (2007). Wiley-VCH. Retrieved January 3, 2026, from [Link]

  • A kind of synthetic method of 5- bromo- 4- fluoro- 1H- indazole. (2019). Google Patents (CN110452177A).
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An In-depth Technical Guide to the Bromination of 4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Brominated Indazoles in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. Its structural resemblance to purine enables it to function as a versatile pharmacophore in the design of inhibitors for kinases, G-protein coupled receptors, and other enzyme classes. The strategic introduction of a bromine atom onto the indazole ring is a pivotal synthetic transformation. It not only modulates the electronic and lipophilic properties of the parent molecule but also serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] Understanding the nuances of the bromination mechanism is, therefore, of paramount importance for chemists engaged in the synthesis of novel indazole-based therapeutic agents.

This guide provides an in-depth analysis of the mechanism of bromination of 4-methyl-1H-indazole, offering a blend of theoretical principles and practical insights to empower researchers in their synthetic endeavors.

The Electronic Landscape of the 4-methyl-1H-indazole Core: A Prelude to Reactivity

The regioselectivity of electrophilic aromatic substitution on the indazole ring is a complex interplay of the inherent electronic properties of the bicyclic system and the directing effects of its substituents. The indazole ring system is comprised of a benzene ring fused to a pyrazole ring. The lone pair of electrons on the N1 nitrogen atom participates in the aromatic system, while the N2 nitrogen atom is more basic. In the case of 4-methyl-1H-indazole, the methyl group at the C4 position plays a crucial role in directing the incoming electrophile.

The methyl group is a classical activating group, exhibiting a positive inductive effect (+I) and a hyperconjugation effect.[2][3] Both of these effects donate electron density to the benzene ring, thereby increasing its nucleophilicity and rendering it more susceptible to electrophilic attack. The ortho- and para-directing nature of the methyl group would suggest that the positions C3, C5, and C7 are activated towards electrophiles.

However, the inherent reactivity of the indazole ring itself must be considered. Generally, electrophilic substitution on the indazole ring tends to occur at the C3, C5, and C7 positions. The presence of the electron-donating methyl group at C4 will further enhance the electron density at the adjacent C3 and C5 positions. Computational studies on similar substituted indazoles have shown that the C7 position is also a favorable site for electrophilic attack.[4][5] Therefore, the bromination of 4-methyl-1H-indazole is expected to yield a mixture of isomers, with the precise ratio being dependent on the reaction conditions.

The Mechanism of Electrophilic Bromination: A Step-by-Step Elucidation

The bromination of 4-methyl-1H-indazole proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The most commonly employed brominating agent for this transformation is N-bromosuccinimide (NBS), which serves as a source of an electrophilic bromine species (Br⁺).

Step 1: Generation of the Electrophile

In the presence of a protic solvent or a Lewis acid catalyst, NBS is polarized, generating a transient electrophilic bromine species.

Step 2: Nucleophilic Attack and Formation of the Sigma Complex (Arenium Ion)

The electron-rich indazole ring acts as a nucleophile, attacking the electrophilic bromine. This attack can occur at several positions, with C3, C5, and C7 being the most probable. The attack results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is a key determinant of the reaction's regioselectivity. The positive charge in the sigma complex is delocalized across the ring system.

Step 3: Deprotonation and Re-aromatization

In the final step, a weak base (such as the succinimide anion generated from NBS or the solvent) abstracts a proton from the carbon atom bearing the bromine, leading to the restoration of the aromatic system and the formation of the brominated product.

Below is a Graphviz diagram illustrating the proposed mechanism for the bromination at the C7 position, which is a likely outcome based on studies of similarly substituted indazoles.[4][5]

Proposed mechanism for the C7 bromination of 4-methyl-1H-indazole.

Experimental Protocol: A Practical Guide to the Synthesis of Brominated 4-methyl-1H-indazole

The following protocol is a representative procedure for the bromination of 4-methyl-1H-indazole, adapted from established methods for the bromination of substituted indazoles.[4]

Materials and Reagents:

  • 4-methyl-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Experimental Workflow:

Experimental workflow for the bromination of 4-methyl-1H-indazole.

Detailed Procedure:

  • To a solution of 4-methyl-1H-indazole (1.0 eq.) in anhydrous dimethylformamide (DMF), cooled to 0 °C in an ice bath, add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and quench with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired brominated isomer(s).

Regioselectivity and Product Distribution: A Predictive Analysis

As previously discussed, the bromination of 4-methyl-1H-indazole is likely to produce a mixture of isomers. The directing effects of the methyl group and the inherent reactivity of the indazole ring will govern the product distribution.

Position of Bromination Activating/Deactivating Factors Predicted Outcome
C3 Activated by the methyl group (para). An inherently reactive position in the indazole ring.A potential major or minor product.
C5 Activated by the methyl group (ortho).A likely product.
C7 An inherently reactive position in the indazole ring.[4][5]A likely product.

The separation of these isomers can typically be achieved by silica gel column chromatography. The precise ratio of the products will be influenced by factors such as the solvent, temperature, and the specific brominating agent used. For instance, bulkier brominating agents may favor attack at the less sterically hindered positions.

Conclusion and Future Perspectives

The bromination of 4-methyl-1H-indazole is a fundamental transformation that provides access to valuable intermediates for drug discovery. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, coupled with careful control of reaction conditions, is essential for achieving the desired regioselectivity and yield. The protocol and mechanistic insights provided in this guide serve as a robust starting point for researchers working with this important heterocyclic system. Future work in this area may focus on the development of more highly regioselective bromination methods, potentially through the use of directing groups or novel catalyst systems, to further streamline the synthesis of complex indazole-based molecules.

References

  • Vertex Pharmaceuticals Incorporated. (n.d.). 4-BROMO-1-METHYL-1H-INDAZOLE synthesis. ChemicalBook.
  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(55), 35967–35971.
  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(55), 35967–35971.
  • El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6985-6994.
  • El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6985-6994.
  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2022). The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),...
  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(55), 35967–35971.
  • Li, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4553-4558.
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  • El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6985-6994.
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  • Alam, M. M., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.).
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038–2049.
  • Quora. (2018). How does the methyl group o-p directing?
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Li, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4553-4558.
  • Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkivoc, 2024(1), 202412214.

Sources

An In-Depth Technical Guide to the Characterization of 4-(Bromomethyl)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2][3] This bicyclic heterocyclic system, consisting of a benzene ring fused to a pyrazole ring, serves as a versatile framework for the development of therapeutic agents across various disease areas, including oncology, inflammation, and neurology.[4][5][6] Among the vast array of indazole-based compounds, derivatives of 4-(bromomethyl)-1H-indazole have emerged as particularly valuable intermediates. The reactive bromomethyl group at the 4-position provides a convenient handle for synthetic diversification, enabling the exploration of a broad chemical space and the fine-tuning of pharmacological properties.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel bioactive molecules. The content herein synthesizes established methodologies with practical insights, emphasizing the "why" behind experimental choices to empower robust and reproducible scientific inquiry.

The this compound Core: Synthesis and Reactivity

The journey to novel therapeutic agents often begins with the strategic construction of a core molecular framework. The synthesis of this compound itself is a critical first step, followed by an understanding of its inherent reactivity, which dictates the possibilities for derivatization.

Synthesis of the this compound Scaffold

A common and effective method for the synthesis of the parent 4-bromo-1H-indazole involves the diazotization of an appropriate aniline precursor followed by cyclization.[7] More specifically for brominated indazoles, multi-step sequences starting from substituted anilines are often employed. For instance, a synthetic route can commence with 3-fluoro-2-methylaniline, which undergoes bromination, a ring-closure reaction, and subsequent deprotection to yield 5-bromo-4-fluoro-1H-indazole.[8] While not the exact target compound, this illustrates a general strategy. A more direct precursor to the bromomethyl functionality would involve radical bromination of 4-methyl-1H-indazole, though protection of the indazole nitrogen may be necessary to avoid side reactions.

The introduction of the bromomethyl group is typically achieved via radical bromination of the corresponding 4-methyl-1H-indazole. This reaction is often initiated by light or a radical initiator such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

Synthesis

Reactivity of the Bromomethyl Group

The synthetic utility of this compound lies in the reactivity of the benzylic bromide. This functional group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, serving as a cornerstone for building molecular diversity.

Key Reactions for Derivatization:

  • N-Alkylation: Reaction with primary or secondary amines to form 4-(aminomethyl)-1H-indazole derivatives. This is a fundamental transformation for introducing basic nitrogen atoms, often crucial for biological activity and improving physicochemical properties.

  • O-Alkylation: Reaction with alcohols or phenols in the presence of a base to yield 4-(alkoxymethyl)- or 4-(aryloxymethyl)-1H-indazole derivatives.

  • S-Alkylation: Reaction with thiols to produce 4-(thiomethyl)-1H-indazole derivatives.

  • C-Alkylation: Reaction with carbon nucleophiles, such as enolates or organometallic reagents, to form new carbon-carbon bonds.

Reactivity

Comprehensive Characterization of Derivatives

Robust characterization is paramount to confirm the structure and purity of newly synthesized compounds. A multi-technique approach is essential for unambiguous structure elucidation.

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure of the synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural assignment of 1- and 2-substituted indazoles.[9] Both ¹H and ¹³C NMR provide a wealth of information.

  • ¹H NMR: The proton NMR spectrum will confirm the successful substitution of the bromine atom by the appearance of new signals corresponding to the introduced nucleophile. The benzylic protons (CH₂) will typically shift upfield upon substitution. The aromatic protons of the indazole ring provide a characteristic pattern that can be used to confirm the substitution pattern. For 1H-indazole derivatives, the proton at the 3-position typically appears as a singlet or a narrow doublet downfield.[9]

  • ¹³C NMR: Carbon NMR is particularly useful for distinguishing between N-1 and N-2 isomers that can form during reactions involving the indazole nitrogen.[9] The chemical shifts of the carbon atoms in the indazole ring are sensitive to the position of substitution.

Proton Typical Chemical Shift (ppm) in CDCl₃ Proton Typical Chemical Shift (ppm) in CDCl₃
H-37.98-8.04H-7Multiplet
CH₂ (benzyl)~4.5 (in bromo precursor)Aromatic H7.12-7.73

Table 1: Generalized ¹H NMR chemical shift ranges for 1H-indazole derivatives.[9] Specific values will vary based on the substituent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern can also provide structural clues.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups. For example, the N-H stretch of the indazole ring is typically observed in the region of 3100-3300 cm⁻¹. Successful derivatization can be confirmed by the appearance of new characteristic bands, such as a C=O stretch for an amide derivative or C-O stretches for an ether.

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry.[1][9]

Chromatographic Techniques

Chromatographic methods are essential for monitoring reaction progress, isolating products, and assessing purity.

  • Thin-Layer Chromatography (TLC): A rapid and indispensable tool for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot.

  • Column Chromatography: The primary method for purifying the synthesized derivatives on a preparative scale. Silica gel is a common stationary phase.[10]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound with high accuracy.

A Self-Validating Protocol: Synthesis and Characterization of a Representative Derivative

The following protocol outlines the synthesis and characterization of a hypothetical N-substituted derivative, integrating the principles discussed above.

Protocol: Synthesis of 4-((2,6-dimethylmorpholino)methyl)-1H-indazole

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add 2,6-dimethylmorpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours. The causality here is that the base (K₂CO₃) neutralizes the HBr formed during the reaction, driving the equilibrium towards the product.

  • Workup: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Characterization and Validation:

    • ¹H NMR: Confirm the presence of signals for the 2,6-dimethylmorpholine protons and the shift of the benzylic CH₂ protons.

    • ¹³C NMR: Verify the expected number of carbon signals.

    • HRMS: Confirm the molecular weight and elemental composition.

    • HPLC: Assess the purity of the final compound.

Experimental_Workflow

Applications in Drug Discovery and Development

Derivatives of this compound are valuable precursors for the synthesis of a wide range of biologically active molecules, particularly in the field of oncology. The indazole scaffold is a key component of several approved and investigational kinase inhibitors.[11][12]

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[11] The indazole core can mimic the purine ring of ATP, allowing indazole-based molecules to act as competitive inhibitors at the ATP-binding site of kinases.[13] The ability to readily derivatize the 4-position of the indazole ring allows for the optimization of potency and selectivity against specific kinases. For example, substitutions at this position can be designed to interact with specific amino acid residues in the kinase active site, leading to improved binding affinity. Indazole derivatives have been investigated as inhibitors of various kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs)[12]

  • Polo-like Kinase 4 (PLK4)[14]

  • Tropomyosin Receptor Kinase (TRK)[15]

  • Extracellular signal-regulated kinases (ERK1/2)[3]

Other Therapeutic Areas

Beyond oncology, indazole derivatives have shown promise in a variety of other therapeutic areas, including:

  • Anti-inflammatory agents [1]

  • Antiviral agents (including anti-HIV) [1]

  • Neurological disorders [4][5]

The versatility of the this compound core makes it a powerful tool for medicinal chemists to generate libraries of diverse compounds for screening against a wide range of biological targets.

Conclusion

The this compound scaffold is a synthetically tractable and medicinally relevant core for the development of novel therapeutic agents. Its value lies in the predictable reactivity of the bromomethyl group, which allows for systematic structural modifications to optimize biological activity. A thorough characterization using a combination of spectroscopic and chromatographic techniques is essential to ensure the structural integrity and purity of the resulting derivatives. As our understanding of disease biology continues to grow, the strategic use of versatile building blocks like this compound will remain a cornerstone of modern drug discovery.

References

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 869-887. Available from: [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 869-887. Available from: [Link]

  • MDPI. (2019). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Available from: [Link]

  • University of Groningen. Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Available from: [Link]

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Available from: [Link]

  • PubMed. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Available from: [Link]

  • Thieme. Synthesis and chemical reactivity of 1H-indazoles. Available from: [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

  • PubChem. 4-bromo-1H-indazole. Available from: [Link]

  • PubMed. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin]-2 '-one (CFI-400945) as a potent, orally active antitumor agent. Available from: [Link]

  • PubMed. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for the N-Alkylation of Indazoles Using 4-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents.[1][2] The functionalization of the indazole nucleus, particularly through N-alkylation, is a cornerstone of medicinal chemistry, as the regiochemistry of substitution at the N-1 versus N-2 position critically influences the molecule's biological activity and physicochemical properties.[3][4] This guide provides a comprehensive technical overview and detailed experimental protocols for the N-alkylation of indazoles using 4-(bromomethyl)-1H-indazole, a versatile bifunctional reagent. We delve into the mechanistic principles governing regioselectivity, offering field-proven strategies to steer the reaction toward the desired N-1 (thermodynamically favored) or N-2 (kinetically favored) isomer. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize complex indazole-containing molecules with high precision and control.

The Challenge of Regioselectivity in Indazole Alkylation

The N-alkylation of an indazole presents a classic synthetic challenge due to its nature as an ambident nucleophile.[5] Following deprotonation by a base, the resulting indazolide anion possesses two nucleophilic nitrogen atoms, N-1 and N-2. Direct alkylation often results in a mixture of N-1 and N-2 substituted regioisomers, complicating purification and reducing the yield of the desired product.[6][7]

The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer.[8][9] This intrinsic property can be exploited to favor the N-1 alkylated product under conditions that permit thermodynamic equilibration.[4][9] Conversely, conditions that favor rapid, irreversible reaction can lead to the kinetically controlled N-2 product. The selection of base, solvent, reaction temperature, and the electronic and steric nature of substituents on both the indazole substrate and the alkylating agent are critical variables that dictate the final N-1:N-2 product ratio.[2][4]

G cluster_factors Controlling Factors cluster_control Reaction Control cluster_products Products Base Base Kinetic Kinetic Base->Kinetic Solvent Solvent Thermodynamic Thermodynamic Solvent->Thermodynamic Substituents Substituents Substituents->Kinetic Substituents->Thermodynamic Temperature Temperature Temperature->Thermodynamic N2_Product N-2 Alkylated (Less Stable) Kinetic->N2_Product Favored by: - Bulky C7 substituents [2, 8] - Mitsunobu conditions [3, 5] N1_Product N-1 Alkylated (More Stable) Thermodynamic->N1_Product Favored by: - NaH in THF [2, 3] - K₂CO₃ in DMF [1, 9] - Equilibration [5]

Caption: Factors governing N-1 vs. N-2 regioselectivity in indazole alkylation.

Experimental Design & Protocols

The use of this compound as the alkylating agent allows for the synthesis of molecules containing two indazole moieties, which can be valuable in the design of bivalent ligands or molecular probes. The protocols below provide methodologies for controlling the regioselectivity of this specific transformation.

General Experimental Workflow

A standardized workflow ensures reproducibility and successful outcomes. Key stages include substrate preparation, controlled reaction execution, and rigorous purification and characterization.

G start Start reactants Indazole Substrate + this compound start->reactants conditions Select Base & Solvent (See Protocols 1 & 2) reactants->conditions reaction Deprotonation & Alkylation (Monitor by TLC/LCMS) conditions->reaction workup Aqueous Workup & Organic Extraction reaction->workup purification Flash Column Chromatography workup->purification characterization NMR, MS, etc. (Confirm Regiochemistry) purification->characterization end End characterization->end

Caption: General experimental workflow for the N-alkylation of indazoles.

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)

This protocol is optimized to favor the formation of the more stable N-1 alkylated product. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a robust system for achieving high N-1 selectivity.[1][2] An alternative, safer, and often scalable method employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF).[8]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • This compound (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) OR Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure (Using NaH/THF):

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the substituted 1H-indazole (1.0 equiv).

  • Add anhydrous THF to dissolve the indazole (target concentration 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous THF.

  • Add the solution of the alkylating agent dropwise to the indazole anion suspension at room temperature.

  • Stir the reaction at room temperature overnight or heat gently (e.g., 50 °C) if required. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute with water and extract the aqueous phase three times with EtOAc.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the N-1 product from any N-2 isomer and other impurities.

Protocol 2: Influencing N-2 Alkylation (Kinetic Control)

Achieving high selectivity for the N-2 position is often more challenging and substrate-dependent.[8] Steric hindrance at the C-7 position of the indazole ring can effectively block the N-1 position, directing alkylation to N-2 even under standard conditions.[1][3] For substrates lacking such steric bias, Mitsunobu conditions can favor the kinetic N-2 product.[2][4]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • 4-(Hydroxymethyl)-1H-indazole (1.5 equiv) - Note: The alcohol is used for Mitsunobu, not the bromide.

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure (Mitsunobu Reaction):

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted 1H-indazole (1.0 equiv), 4-(hydroxymethyl)-1H-indazole (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 equiv) dropwise to the solution. A color change and/or precipitate may be observed.

  • Allow the reaction to warm slowly to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification: Purify the crude mixture directly by flash column chromatography. This is often sufficient to separate the desired N-2 product from the N-1 isomer and reaction byproducts.

Data Summary & Characterization

The regiochemical outcome of indazole alkylation is highly sensitive to the chosen conditions. The following table summarizes expected trends based on literature precedents.

Indazole SubstrateAlkylating AgentBase / ReagentSolventTypical N-1:N-2 RatioReference(s)
Unsubstituted 1H-IndazoleAlkyl BromideNaHTHF>95 : 5[1][2]
Unsubstituted 1H-IndazoleAlkyl BromideK₂CO₃DMF~60 : 40 to 80 : 20[7][8]
7-Nitro-1H-indazoleAlkyl BromideNaHTHF<5 : >95[1][3]
Unsubstituted 1H-IndazoleAlcoholPPh₃ / DIADTHF~30 : 70[2][4]

Characterization of N-1 vs. N-2 Isomers: Distinguishing between the N-1 and N-2 alkylated regioisomers is unequivocally achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

  • ¹H NMR: The chemical shift of the C3-H proton is a key indicator. In N-2 substituted indazoles, the C3-H proton is typically deshielded and appears further downfield compared to the corresponding proton in the N-1 isomer.[11]

  • ¹³C NMR: The chemical shifts of the indazole ring carbons, particularly C3 and C7a, differ between the two isomers.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is the gold standard for assignment. A correlation between the methylene protons of the newly introduced alkyl group (-CH₂-) and the C7a carbon of the indazole ring confirms N-1 substitution. A correlation between the same methylene protons and the C3 carbon confirms N-2 substitution.[4]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor Regioselectivity Sub-optimal base/solvent combination; reaction temperature too high/low; electronic effects of substrate overriding conditions.For N-1, ensure anhydrous conditions and use NaH/THF. For N-2, consider Mitsunobu or alternative catalytic systems.[12][13] Screen different bases (Cs₂CO₃, NaHMDS) and solvents (DCM, Acetonitrile).[2][14]
Low Yield / No Reaction Inactive base (e.g., old NaH); poor quality alkylating agent; insufficient temperature.Use fresh NaH from a new container. Confirm the structure and purity of this compound. Gently heat the reaction (50-60 °C) and monitor by TLC.
Formation of Side Products Di-alkylation of the indazole substrate; polymerization of this compound.Use a slight excess (1.1 equiv) of the alkylating agent, but avoid a large excess. Add the alkylating agent slowly to the deprotonated indazole to maintain a low instantaneous concentration.
Difficult Purification N-1 and N-2 isomers have very similar polarity.Utilize a shallow solvent gradient during column chromatography. If separation is still difficult, consider recrystallization from a mixed solvent system.[15]

References

  • BenchChem. (2025).
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1957.
  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • BenchChem. (2025). Technical Support Center: Side Reactions in Indazole Synthesis.
  • BenchChem. (2025).
  • Wang, J., et al. (2024).
  • Ramirez, A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183.
  • ChemicalBook. (n.d.). 4-BROMO-1-METHYL-1H-INDAZOLE synthesis.
  • Kouakou, K., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 9, S1822-S1829.
  • Ramirez, A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
  • CN101948433A - Method for separating and purifying substituted indazole isomers.

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Application Notes & Protocols: 4-(Bromomethyl)-1H-indazole as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The indazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of kinase inhibitors.[3] Kinases are a class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

This guide focuses on a particularly useful, yet reactive, building block: 4-(Bromomethyl)-1H-indazole . The strategic placement of a bromomethyl group on the indazole core provides a reactive handle for covalent modification, allowing for the facile introduction of diverse functionalities. This enables the exploration of chemical space and the optimization of inhibitor potency and selectivity. Specifically, the bromomethyl group acts as an electrophile, readily undergoing nucleophilic substitution with various amine, thiol, or alcohol-containing fragments to create a stable linker to other pharmacophoric elements of the inhibitor. This application note will detail the synthesis, handling, and application of this compound in the construction of kinase inhibitors, with a focus on Polo-like kinase 4 (PLK4) as a representative target.

Physicochemical Properties and Safe Handling

This compound is a reactive electrophilic compound and should be handled with appropriate care in a laboratory setting.

PropertyValueReference
Molecular Formula C₈H₇BrN₂N/A
Molecular Weight 211.06 g/mol [1]
Appearance Off-white to light yellow solidAssumed based on related compounds
Melting Point Not widely reported; handle with careN/A
Solubility Soluble in organic solvents like DMF, DMSO, and chlorinated solventsAssumed based on related compounds

Safety and Handling Precautions:

  • Always handle this compound in a well-ventilated fume hood. [5][6]

  • Wear appropriate personal protective equipment (PPE) , including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Avoid inhalation of dust and contact with skin and eyes. This compound is a lachrymator and can cause irritation.[6] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[8]

  • Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[9]

  • Use caution when heating solutions containing this compound, as decomposition may occur.

  • Quench any residual reagent carefully with a suitable nucleophile (e.g., a primary or secondary amine in a separate flask) before disposal.

Synthesis of the Building Block: this compound

A reliable synthetic route to this compound can be adapted from established methods for related isomers, proceeding via the corresponding hydroxymethyl intermediate.

Workflow for Synthesis of this compound

G cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination Indazole-4-carboxylic_acid Indazole-4-carboxylic acid 4-Hydroxymethyl-1H-indazole 4-(Hydroxymethyl)-1H-indazole Indazole-4-carboxylic_acid->4-Hydroxymethyl-1H-indazole  LiAlH4, THF   4-Hydroxymethyl-1H-indazole_2 4-(Hydroxymethyl)-1H-indazole 4-Bromomethyl-1H-indazole This compound 4-Hydroxymethyl-1H-indazole_2->4-Bromomethyl-1H-indazole  PBr3 or HBr/AcOH  

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 4-(Hydroxymethyl)-1H-indazole
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0 °C using an ice bath. Dissolve indazole-4-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours, then gently reflux for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Workup: A granular precipitate will form. Filter the mixture through a pad of Celite®, washing the filter cake with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to afford 4-(hydroxymethyl)-1H-indazole.

Protocol 2: Synthesis of this compound
  • Setup: In a round-bottom flask, dissolve 4-(hydroxymethyl)-1H-indazole (1.0 eq.) in glacial acetic acid.

  • Reaction: Add a 33% solution of hydrogen bromide (HBr) in acetic acid (3.0 eq.). Heat the mixture to 120 °C and stir for 1 hour under a nitrogen atmosphere.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice water. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether.

  • Drying: Dry the product under vacuum. It is advisable to use the product immediately or store it under an inert atmosphere due to its reactivity.

Application in Kinase Inhibitor Synthesis: Targeting Polo-like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process for maintaining genomic stability during cell division.[2][10] Overexpression of PLK4 is observed in a variety of cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[1] Inhibition of PLK4 leads to defects in centriole duplication, mitotic errors, and ultimately, cancer cell death.[11]

The this compound building block is an excellent starting point for synthesizing PLK4 inhibitors. The indazole core can form crucial hydrogen bonds with the kinase hinge region, while the bromomethyl group allows for the attachment of a side chain that can occupy the solvent-exposed region of the ATP-binding pocket, enhancing potency and selectivity.

PLK4 Signaling Pathway and Point of Inhibition

PLK4_Pathway cluster_cell_cycle Cell Cycle Progression cluster_plk4_regulation PLK4 Regulation & Function cluster_inhibition Therapeutic Intervention cluster_outcomes Cellular Outcomes G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 PLK4_Activation PLK4 Activation S->PLK4_Activation  Peaks in S/G2 Phase M M Phase (Mitosis) G2->M M->G1 Normal_Mitosis Normal Bipolar Spindle Formation & Mitosis Centriole_Duplication Centriole Duplication PLK4_Activation->Centriole_Duplication  Phosphorylation of substrates (e.g., STIL, SAS-6) Aberrant_Mitosis Aberrant Mitosis (Monopolar/Multipolar Spindles) PLK4_Activation->Aberrant_Mitosis Inhibition leads to... Centriole_Duplication->Normal_Mitosis Indazole_Inhibitor This compound -derived Inhibitor Indazole_Inhibitor->PLK4_Activation  ATP-competitive inhibition Cell_Death Cancer Cell Apoptosis Aberrant_Mitosis->Cell_Death

Sources

Topic: Palladium-Catalyzed Cross-Coupling Reactions with 4-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 4-(bromomethyl)-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3][4] The ability to functionalize this core, particularly at the 4-position, is crucial for developing new drug candidates. This compound serves as a versatile C(sp³)-electrophile, enabling the formation of diverse carbon-carbon and carbon-nitrogen bonds. This document details the mechanistic underpinnings, key experimental considerations, and step-by-step protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, tailored for researchers, medicinal chemists, and drug development professionals.

The Strategic Importance of the Indazole Moiety

Indazoles, bicyclic aromatic heterocycles, are of immense pharmacological importance.[1][3] Their structural features are present in a wide array of bioactive molecules and approved drugs, including the multi-kinase inhibitor pazopanib and the antiemetic granisetron.[2] The functionalization of the indazole nucleus is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.[5] this compound is a particularly valuable building block because the benzylic bromide moiety is a reactive handle for palladium-catalyzed cross-coupling, one of the most powerful and versatile methods for bond construction in modern organic synthesis.[6][7]

General Experimental Workflow

Executing successful palladium-catalyzed reactions requires meticulous attention to technique, particularly the exclusion of oxygen, which can oxidatively deactivate the Pd(0) catalyst. The following workflow represents a generalized procedure for setting up a cross-coupling reaction.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Oven-dry glassware (Schlenk tube/vial) & add stir bar B Add solid reagents: - Pd Catalyst - Ligand - Base - this compound - Coupling Partner (if solid) A->B C Seal vessel with septum B->C D Evacuate and backfill with inert gas (e.g., Argon or Nitrogen) three times C->D E Add degassed solvent(s) via syringe D->E F Add liquid coupling partner (if applicable) via syringe E->F G Place in pre-heated oil bath or heating block F->G H Stir for specified time, monitoring by TLC or LC-MS G->H I Cool to room temperature H->I J Dilute with organic solvent (e.g., EtOAc) I->J K Filter through Celite to remove Pd residues J->K L Perform aqueous wash (e.g., Water, Brine) K->L M Dry organic layer (e.g., Na₂SO₄), filter, and concentrate L->M N Purify by column chromatography M->N

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling: C(sp³)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide.[8] For benzylic bromides like this compound, this reaction enables the synthesis of diarylmethane derivatives, a common motif in bioactive compounds.

Mechanistic Rationale & Key Considerations

The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with an activated boronic acid (boronate) and reductive elimination to yield the product and regenerate the catalyst.[9][10]

  • Catalyst & Ligand: The choice of ligand is critical for C(sp³)-C(sp²) couplings. Bulky, electron-rich monophosphine ligands, such as JohnPhos or RuPhos, are often superior as they promote the requisite oxidative addition and reductive elimination steps while preventing β-hydride elimination, a common side reaction with alkyl halides.[11]

  • Base: A base is required to activate the boronic acid for transmetalation.[8] Carbonates (K₂CO₃, Cs₂CO₃) are commonly used. Stronger bases like phosphates (K₃PO₄) or alkoxides may be necessary for less reactive partners but can promote side reactions.

  • N-H Protection: The acidic proton of the indazole N-H can potentially interfere with the catalytic cycle or the basic reaction conditions. While some protocols may work with the unprotected indazole, particularly under microwave conditions, N-protection (e.g., with a Boc or SEM group) can lead to cleaner reactions and higher yields.[12]

G Pd0 Pd(0)L₂ Pd_complex R-Pd(II)L₂(X) Pd0->Pd_complex Oxidative Addition Transmetal_complex R-Pd(II)L₂(R') Pd_complex->Transmetal_complex Transmetalation Transmetal_complex->Pd0 Reductive Elimination Product R-R' Transmetal_complex->Product Boronate R'B(OR)₃⁻ Boronate->Pd_complex Boronic_acid R'B(OH)₂ Boronic_acid->Boronate Base Base (e.g., K₂CO₃) Base->Boronic_acid RX R-X (Indazole-CH₂Br) RX->Pd_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point for coupling this compound with various arylboronic acids.[11]

Reagents & Materials

Reagent M.W. Amount (mmol) Equiv. Mass / Volume
This compound 211.05 1.0 1.0 211 mg
Arylboronic Acid - 1.2 1.2 Varies
Pd(OAc)₂ 224.50 0.02 0.02 4.5 mg
JohnPhos 298.40 0.04 0.04 11.9 mg
K₂CO₃ (anhydrous) 138.21 3.0 3.0 415 mg

| 1,4-Dioxane / H₂O | - | - | - | 5 mL (4:1) |

Step-by-Step Procedure

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, JohnPhos, and K₂CO₃.

  • Seal the tube, then evacuate and backfill with argon three times.

  • Prepare a 4:1 mixture of 1,4-dioxane and water and degas by bubbling argon through it for 20 minutes.

  • Add the degassed solvent mixture (5 mL) to the Schlenk tube via syringe.

  • Place the reaction in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Sonogashira Coupling: C(sp³)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, producing functionalized alkynes.[13][14] Coupling with this compound provides direct access to propargyl-indazoles, which are valuable intermediates for further transformations.

Mechanistic Rationale & Key Considerations

The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. The copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[13][15]

  • Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard.

  • Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.

  • Copper-Free Variants: For sensitive substrates, copper-free Sonogashira protocols have been developed, which can prevent the homocoupling of alkynes (Glaser coupling). These often require stronger bases and specific ligands.[14]

  • Reaction Conditions: Reactions involving benzylic bromides are often rapid and can proceed at room temperature.[16]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)L₂(X) Pd0->Pd_complex Oxidative Addition Pd_complex->Pd0 Reductive Elimination Product R-C≡CR' Pd_complex->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR' CuX->Cu_acetylide Cu_acetylide->Pd_complex Transmetalation Alkyne H-C≡CR' Alkyne->CuX Deprotonation Base Base Base->Alkyne RX R-X RX->Pd_complex

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling

This protocol describes a standard Sonogashira coupling for this compound.[16]

Reagents & Materials

Reagent M.W. Amount (mmol) Equiv. Mass / Volume
This compound 211.05 1.0 1.0 211 mg
Terminal Alkyne - 1.1 1.1 Varies
PdCl₂(PPh₃)₂ 701.90 0.03 0.03 21 mg
Copper(I) Iodide (CuI) 190.45 0.05 0.05 9.5 mg
Triethylamine (TEA) 101.19 - - 5 mL

| THF (anhydrous) | - | - | - | 5 mL |

Step-by-Step Procedure

  • To an oven-dried Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.

  • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck Coupling: C(sp³)-C(sp²) Vinylation

The Heck reaction couples an organic halide with an alkene to form a substituted alkene.[17][18] While traditionally used for C(sp²)-halides, adaptations for C(sp³)-halides like benzylic bromides exist, enabling the synthesis of allylic indazole derivatives.

Mechanistic Rationale & Key Considerations

The mechanism involves oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination to form the product and regenerate the Pd(0) catalyst.[19]

  • Regioselectivity: The migratory insertion and β-hydride elimination steps determine the regioselectivity of the final product. With benzylic halides, the reaction typically yields the more substituted (E)-alkene.

  • Catalyst System: A simple palladium source like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃) is often sufficient.

  • Base: A mild, non-nucleophilic organic base like triethylamine (TEA) is commonly used to neutralize the HBr generated during the reaction.

  • Side Reactions: A significant side reaction can be the debromination of the starting material, especially under high temperatures or with certain bases.[17] Careful optimization is key.

G Pd0 Pd(0)L₂ Pd_complex R-Pd(II)L₂(X) Pd0->Pd_complex Oxidative Addition Alkene_adduct Alkene Adduct Pd_complex->Alkene_adduct Migratory_product σ-Alkyl Pd(II) Alkene_adduct->Migratory_product Migratory Insertion Hydrido_complex H-Pd(II)L₂(X) Migratory_product->Hydrido_complex β-Hydride Elimination Product Alkene Product Migratory_product->Product Hydrido_complex->Pd0 Reductive Elimination RX R-X RX->Pd_complex Alkene Alkene Alkene->Alkene_adduct Base Base Base->Hydrido_complex

Caption: Simplified catalytic cycle for the Heck reaction.

Protocol: Heck Coupling

This protocol is a starting point for the Heck coupling of this compound with an acrylate.

Reagents & Materials

Reagent M.W. Amount (mmol) Equiv. Mass / Volume
This compound 211.05 1.0 1.0 211 mg
n-Butyl Acrylate 128.17 1.5 1.5 0.22 mL
Pd(OAc)₂ 224.50 0.05 0.05 11.2 mg
PPh₃ 262.29 0.10 0.10 26.2 mg
Triethylamine (TEA) 101.19 1.8 1.8 0.25 mL

| DMF (anhydrous) | - | - | - | 5 mL |

Step-by-Step Procedure

  • To a sealed tube, add this compound, Pd(OAc)₂, and PPh₃.

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add anhydrous DMF (5 mL), triethylamine, and n-butyl acrylate via syringe.

  • Heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: C(sp³)-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling an amine with an organic halide.[20][21] This reaction is invaluable for synthesizing benzylamines from benzylic halides, providing access to a class of compounds with significant biological activity.

Mechanistic Rationale & Key Considerations

The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex via deprotonation, and reductive elimination.[20][22]

  • Ligand Choice: The success of the amination is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP, RuPhos) are essential for promoting the challenging reductive elimination step to form the C-N bond.[21]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine for coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice. Weaker bases like carbonates are generally ineffective.

  • Substrate Scope: The reaction is broadly applicable to both primary and secondary amines, including anilines, alkylamines, and various heterocycles.[20]

G Pd0 Pd(0)L₂ Pd_complex R-Pd(II)L₂(X) Pd0->Pd_complex Oxidative Addition Amine_adduct [R-Pd(II)L₂(HNR'₂)]⁺X⁻ Pd_complex->Amine_adduct Amine Coordination Amido_complex R-Pd(II)L₂(NR'₂) Amine_adduct->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product R-NR'₂ Amido_complex->Product RX R-X RX->Pd_complex Amine HNR'₂ Amine->Amine_adduct Base Base (NaOtBu) Base->Amine_adduct

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound.[21][23]

Reagents & Materials

Reagent M.W. Amount (mmol) Equiv. Mass / Volume
This compound 211.05 1.0 1.0 211 mg
Amine - 1.2 1.2 Varies
Pd₂(dba)₃ 915.72 0.01 0.02 (Pd) 9.2 mg
Xantphos 578.68 0.03 0.03 17.4 mg
NaOtBu 96.10 1.4 1.4 135 mg

| Toluene (anhydrous) | - | - | - | 5 mL |

Step-by-Step Procedure

  • In a glovebox or under a stream of argon, add NaOtBu to an oven-dried Schlenk tube.

  • Add this compound, Pd₂(dba)₃, and Xantphos.

  • Seal the tube, remove from the glovebox (if used), and place under a positive pressure of argon.

  • Add anhydrous toluene (5 mL) and the amine (1.2 equiv) via syringe.

  • Place the reaction in a preheated oil bath at 80-110 °C and stir for 4-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate (20 mL) and separate the layers.

  • Wash the organic layer with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Summary and Outlook

This compound is a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions provide robust and versatile pathways to introduce diverse functionalities at the benzylic position. Careful selection of the catalyst, ligand, base, and solvent system, along with consideration of N-H protection, are paramount for achieving high yields and purity. The protocols outlined in this guide serve as validated starting points for the synthesis of novel indazole derivatives, empowering researchers in their pursuit of new therapeutic agents.

References

  • Verkade, J. M. M., van der Vlugt, J. I., van der Veen, J., Alsters, P. L., & Minnaard, A. J. (2021). Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides. Royal Society of Chemistry.
  • Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis.
  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • BenchChem. (2025). Application Notes and Protocols for 2-Benzyloxy-5-bromobenzylbromide in Cross-Coupling Reactions. BenchChem.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH.
  • Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis.
  • ResearchGate. (2025).
  • RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • RSC Publishing. (2024).
  • ResearchGate. (n.d.). Cu‐catalyzed C(sp³)-C(sp²) cross‐coupling of benzylic bromides and aryl boronic acids.
  • BenchChem. (2025). Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with 3-Iodoindazoles. BenchChem.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.). Intramolecular Heck reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • JoVE. (2014).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023). Heck Reaction.

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Application Note: Strategic Nucleophilic Substitution of 4-(Bromomethyl)-1H-indazole for Core Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Bromomethyl)-1H-indazole is a versatile bifunctional building block of significant interest in medicinal chemistry and drug development. Its utility stems from the presence of a reactive benzylic bromide, which is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups at the C4-methyl position. However, the inherent nucleophilicity of the indazole ring's N1 and N2 positions, coupled with the acidity of the N-H proton, presents a significant challenge, often leading to mixtures of C- and N-alkylated products. This document provides a comprehensive guide to the reaction conditions for achieving selective substitution of the bromine atom, emphasizing mechanistic considerations, the strategic use of protecting groups, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Duality of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] The title compound, this compound, serves as a powerful intermediate for elaborating this core structure. The key to its reactivity lies in the C4-bromomethyl group. As a benzylic bromide, the C-Br bond is activated towards nucleophilic attack due to the ability of the aromatic ring to stabilize the transition states of both SN1 and SN2 reactions.[4]

However, the indazole ring itself is not a passive spectator. The N-H proton is acidic and can be readily deprotonated under basic conditions, generating the indazolide anion. This anion is an ambident nucleophile, with reactivity at both N1 and N2, which can compete with the desired external nucleophile, leading to intermolecular self-condensation or other side reactions.[2][5][6] Therefore, a successful substitution strategy hinges on controlling the reactivity of the indazole nitrogen atoms.

Mechanistic Considerations: SN1 vs. SN2 Pathways

The substitution of the bromine atom can proceed through two primary mechanisms, and the choice of reaction conditions dictates the dominant pathway.

  • SN2 (Bimolecular Nucleophilic Substitution): This pathway is favored by strong, anionic nucleophiles in polar aprotic solvents such as DMF, DMSO, or acetonitrile. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral. For this compound, this is the most common and generally preferred pathway for achieving clean substitution.

  • SN1 (Unimolecular Nucleophilic Substitution): This pathway involves the formation of a resonance-stabilized benzylic carbocation intermediate.[4][7] It is favored by polar protic solvents (e.g., water, alcohols, carboxylic acids), which can stabilize both the departing bromide anion and the carbocation intermediate.[4][7][8] Weaker nucleophiles are typical for SN1 reactions, and the solvent itself can often act as the nucleophile in a process known as solvolysis.[7]

G cluster_SN2 Sₙ2 Pathway cluster_SN1 Sₙ1 Pathway SN2_Start Nu⁻ + R-CH₂-Br SN2_TS [Nu···CH₂···Br]⁻ ᵀˢ SN2_Start->SN2_TS Concerted Backside Attack SN2_Prod Nu-CH₂-R + Br⁻ SN2_TS->SN2_Prod label_SN2 Favored by: - Strong Nucleophiles - Polar Aprotic Solvents (DMF, Acetonitrile) SN1_Start R-CH₂-Br SN1_Carbocation R-CH₂⁺ + Br⁻ SN1_Start->SN1_Carbocation Rate-Determining Step (Carbocation Formation) SN1_Prod Nu-CH₂-R SN1_Carbocation->SN1_Prod + Nu⁻ (Fast) label_SN1 Favored by: - Weak Nucleophiles - Polar Protic Solvents (H₂O, Alcohols)

Figure 1. Competing SN1 and SN2 pathways for benzylic bromides.

The Pivotal Role of Indazole N-H Management

Direct substitution on unprotected this compound in the presence of a base is fraught with complexity. The base can deprotonate either the nucleophile or the indazole N-H. The resulting indazolide anion can then attack another molecule of this compound, leading to a mixture of N1- and N2-linked dimers or oligomers.

To ensure a clean and predictable outcome, a protection-substitution-deprotection strategy is highly recommended. This approach temporarily masks the reactive N-H proton, rendering the indazole ring non-nucleophilic and directing all reactivity to the C4-bromomethyl site.

G cluster_workflow Recommended Synthetic Workflow Start 4-(Bromomethyl) -1H-indazole Protect Step 1: N-H Protection (e.g., Boc, SEM, THP) Start->Protect Intermediate N-Protected 4-(Bromomethyl)indazole Protect->Intermediate Substitute Step 2: Nucleophilic Substitution (Nu⁻, Solvent, Temp) Intermediate->Substitute Product_P N-Protected Substituted Product Substitute->Product_P Deprotect Step 3: Deprotection (e.g., TFA, HCl, TBAF) Product_P->Deprotect End Final C4-Substituted 1H-Indazole Deprotect->End

Figure 2. Robust workflow for selective C4-methyl functionalization.

Commonly used protecting groups for the indazole nitrogen include:

  • tert-Butoxycarbonyl (Boc): Introduced using Boc₂O and a base. It is stable to a wide range of nucleophilic and basic conditions and is readily removed with strong acid (e.g., TFA or HCl).[9]

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): Offers robust protection and can direct lithiation at the C3 position if desired. It is typically removed with fluoride sources (e.g., TBAF) or acid.[10]

  • Tetrahydropyranyl (THP): Installed under acidic conditions and removed with aqueous acid.

Experimental Protocols

Safety Precaution: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

Protocol 1: N-Boc Protection of this compound

This protocol provides a general method for protecting the indazole nitrogen, which is the crucial first step for clean subsequent substitutions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.5 equiv), followed by a catalytic amount of DMAP (0.1 equiv).

  • To this stirred solution, add di-tert-butyl dicarbonate (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product. Note that a mixture of N1-Boc and N2-Boc isomers may be formed, which may or may not require separation depending on the subsequent step.

Protocol 2: General Nucleophilic Substitution on N-Boc-4-(bromomethyl)indazole

This protocol describes the core substitution step using the protected intermediate.

Materials:

  • N-Boc-4-(bromomethyl)indazole (from Protocol 1)

  • Nucleophile (e.g., sodium azide, potassium cyanide, sodium thiophenoxide, secondary amine) (1.1 - 1.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the chosen nucleophile (1.2 equiv) in anhydrous DMF (0.1-0.2 M), add a solution of N-Boc-4-(bromomethyl)indazole (1.0 equiv) in a minimal amount of DMF dropwise at room temperature under an inert atmosphere.

  • Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) as required to drive the reaction to completion. Reaction times can vary from 2 to 24 hours. Monitor by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-Boc protected substituted indazole.

Protocol 3: N-Boc Deprotection

This final step removes the protecting group to yield the desired functionalized indazole.

Materials:

  • N-Boc protected substituted indazole (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-Boc protected compound (1.0 equiv) in DCM (0.1 M).

  • Add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in ethyl acetate and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic (~8-9).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization if necessary to yield the final product.

Summary of Reaction Conditions

The following table provides a starting point for various nucleophilic substitution reactions on N-protected this compound. Optimization of temperature and reaction time may be required.

Nucleophile Class Example Nucleophile Typical Base Solvent Temp (°C) Product Functional Group
N-Nucleophiles Sodium Azide (NaN₃)NoneDMF, DMSO25 - 60Azidomethyl (-CH₂N₃)
Secondary Amine (R₂NH)K₂CO₃, DIPEAAcetonitrile, THF25 - 80Aminomethyl (-CH₂NR₂)
Phthalimide PotassiumNoneDMF80 - 100Phthalimidomethyl
O-Nucleophiles Sodium Phenoxide (NaOPh)NoneDMF, THF25 - 60Phenoxymethyl (-CH₂OPh)
Sodium Acetate (NaOAc)NoneDMF, Acetonitrile60 - 100Acetoxymethyl (-CH₂OAc)
Alcohol (R-OH) / H₂ONoneR-OH / H₂ORefluxAlkoxymethyl / Hydroxymethyl
S-Nucleophiles Sodium Thiophenoxide (NaSPh)NoneDMF, Ethanol25 - 50Phenylthiomethyl (-CH₂SPh)
Sodium Thiocyanate (NaSCN)NoneAcetone, Ethanol25 - 50Thiocyanatomethyl (-CH₂SCN)
C-Nucleophiles Potassium Cyanide (KCN)NoneDMSO, DMF25 - 80Cyanomethyl (-CH₂CN)
Diethyl Malonate (anion)NaH, NaOEtTHF, Ethanol25 - 60-CH₂CH(CO₂Et)₂

Conclusion

The functionalization of this compound via nucleophilic substitution is a powerful tool for the synthesis of novel indazole derivatives. While the reactivity of the benzylic bromide is high, successful and selective C-alkylation is contingent upon effective management of the indazole N-H proton. A protection-substitution-deprotection sequence is the most robust and reliable strategy to avoid side reactions and ensure high yields of the desired product. The protocols and conditions outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this valuable synthetic intermediate.

References

  • BenchChem. (2025).
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry, 71(14), 5392-5395. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Surface Functionalization with (4-(Bromomethyl)phenyl)methanamine. BenchChem.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central. [Link]

  • LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • De, S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Penning, T. D., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1950. [Link]

  • Longworth, M., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PubMed Central. [Link]

  • Lee, J., & Cho, E. J. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 3(12), 17897-17906. [Link]

  • Sharma, P., & Kumar, V. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health. [Link]

  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Kirk, K. L. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20). [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Sapeta, K., & Kerr, M. A. (2011). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis, 12, 225-276. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of indazoles. [Link]

  • BenchChem. (2025).
  • Giraud, F., Anizon, F., & Moreau, P. (2010). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Wang, Z., et al. (2019). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. National Institutes of Health. [Link]

  • Semantic Scholar. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. [Link]

  • LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Dalal Institute. (n.d.). Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity. [Link]

  • BenchChem. (2025). comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. BenchChem.
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Application Notes and Protocols: Strategic N-Protection of 4-(Bromomethyl)-1H-indazole for Unlocking its Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenges of a Bifunctional Building Block

4-(Bromomethyl)-1H-indazole is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates a nucleophilic indazole core, prone to N-alkylation and N-acylation, and a highly reactive electrophilic bromomethyl group at the C4-position, making it an ideal precursor for introducing the indazole moiety into a wide range of molecular scaffolds. However, this dual reactivity presents a significant synthetic challenge: the propensity for self-alkylation or undesired reactions at the indazole nitrogen under conditions intended for manipulating the bromomethyl group.

To harness the full synthetic potential of this compound, a robust protecting group strategy for the indazole nitrogen is paramount. The choice of an appropriate protecting group is dictated by a delicate balance of factors: its stability under the planned reaction conditions for modifying the bromomethyl group, the ease and selectivity of its introduction, and the mildness of its subsequent removal to regenerate the N-H bond. This guide provides a comprehensive overview of protecting group strategies, detailed experimental protocols, and expert insights to empower researchers in navigating the synthetic complexities of this versatile intermediate.

The Imperative of Orthogonal Protection

In the context of this compound, the concept of orthogonal protection is not merely a theoretical convenience but a practical necessity.[1][2] An orthogonal protecting group can be removed under specific conditions that do not affect other functional groups in the molecule, in this case, the reactive bromomethyl sidechain.[3] This ensures that the synthetic sequence can be executed with precision, avoiding unwanted side reactions and simplifying purification processes.

Selecting the Optimal Protecting Group: A Comparative Analysis

The selection of a suitable protecting group for the indazole nitrogen in this compound must be a deliberate process, considering the downstream synthetic transformations. The most commonly employed and effective protecting groups for indazoles are the tert-butoxycarbonyl (BOC), [2-(trimethylsilyl)ethoxy]methyl (SEM), and methoxymethyl (MOM) groups. Each possesses a unique set of properties, making them suitable for different synthetic routes.

Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsKey Considerations for this compound
BOC (Boc)₂O, DMAP (cat.), CH₂Cl₂Stable to a wide range of non-acidic conditions.Strong acids (TFA, HCl).[4]Mild introduction conditions are crucial to avoid side reactions with the bromomethyl group. Deprotection is clean but requires acidic conditions which the bromomethyl group tolerates.
SEM SEM-Cl, NaH, THFRobust; stable to a variety of conditions including mild acids and bases.[5]Fluoride sources (e.g., TBAF) or strong acids.[3][6]The use of a strong base like NaH for introduction requires careful temperature control to prevent self-alkylation. Fluoride-mediated deprotection offers excellent orthogonality.[7]
MOM MOM-Cl, DIPEA, CH₂Cl₂Stable to basic and nucleophilic conditions.Acidic hydrolysis (e.g., HCl in MeOH).[8][9]Introduction under non-nucleophilic basic conditions is generally compatible. Deprotection requires acidic conditions.

Experimental Protocols

The following protocols are designed to provide a starting point for the N-protection of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific downstream applications.

Protocol 1: tert-Butoxycarbonyl (BOC) Protection of this compound

The BOC group is an excellent choice for its ease of introduction under relatively mild conditions and its straightforward removal with acid.[10] The use of a non-nucleophilic base and careful temperature control are key to preventing unwanted side reactions with the bromomethyl group.

Reaction Scheme:

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of 4-(Bromomethyl)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its unique bicyclic heteroaromatic structure is present in a wide range of therapeutics, including agents with anti-inflammatory, antimicrobial, and antitumor properties.[4][5][6] Specifically, indazole derivatives are key components in many kinase inhibitors used in targeted cancer therapies, such as Axitinib.[2][7]

The 4-(bromomethyl)-1H-indazole moiety is a particularly valuable synthetic intermediate. The bromomethyl group at the 4-position serves as a highly reactive electrophilic handle, enabling facile derivatization through nucleophilic substitution reactions. This allows for the strategic introduction of various functional groups and the construction of complex molecular architectures essential for modern drug discovery.[8][9][10]

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound from its corresponding alcohol precursor, 4-(hydroxymethyl)-1H-indazole. The protocol emphasizes safety, scalability, and reproducibility, addressing the common challenges encountered in process development.

Synthetic Strategy and Mechanistic Rationale

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. For the scale-up synthesis of this compound, the chosen strategy must be high-yielding, cost-effective, and minimize problematic byproducts. The most direct and reliable pathway is the single-step bromination of 4-(hydroxymethyl)-1H-indazole.

Synthetic_Pathway Start 4-(Hydroxymethyl)-1H-indazole Product This compound Start:e->Product:w  Solvent (e.g., THF)  0 °C to RT Reagent Brominating Agent (e.g., PBr₃) Reagent:s->Start:n

Caption: Overall synthetic scheme for the bromination of 4-(hydroxymethyl)-1H-indazole.

Causality Behind Experimental Choices:
  • Starting Material: 4-(Hydroxymethyl)-1H-indazole is a commercially available and versatile starting material.[11][12] Its primary alcohol functionality is readily converted to the desired bromomethyl group.

  • Choice of Brominating Agent: While several reagents can effect this transformation (e.g., HBr, SOBr₂, CBr₄/PPh₃), Phosphorus tribromide (PBr₃) is often selected for scale-up operations.

    • Rationale: PBr₃ is a powerful and efficient liquid brominating agent. Its reaction with alcohols is typically clean and proceeds under mild conditions. The primary byproduct, phosphorous acid (H₃PO₃), is water-soluble and can be easily removed during the aqueous work-up, simplifying purification. This contrasts with triphenylphosphine-based methods, where the removal of triphenylphosphine oxide can be challenging on a large scale.

  • Solvent Selection: Anhydrous Tetrahydrofuran (THF) is an excellent solvent choice.

    • Rationale: It readily dissolves the starting material, is inert to the reaction conditions, and has a suitable boiling point for easy removal post-reaction. Its ability to solvate the reaction intermediates can also facilitate a smooth reaction profile.

  • Temperature Control: The reaction is initiated at 0 °C with the slow addition of PBr₃.

    • Rationale: The reaction between PBr₃ and alcohols is exothermic. Maintaining a low temperature during the addition is a critical safety and process control measure. It prevents temperature spikes that could lead to the formation of undesired byproducts, such as ethers, and ensures the reaction remains manageable and safe on a larger scale.

Critical Safety and Handling Protocols

Brominating agents like PBr₃ and the product itself are hazardous. Strict adherence to safety protocols is mandatory.[13]

  • Hazard Overview:

    • Phosphorus Tribromide (PBr₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic and corrosive fumes of hydrogen bromide (HBr) gas. Causes severe skin and eye burns and respiratory tract irritation.

    • This compound: Lachrymatory and a potential alkylating agent. Handle with care to avoid skin/eye contact and inhalation.

  • Engineering Controls:

    • All operations must be conducted inside a certified chemical fume hood with adequate ventilation to prevent vapor inhalation.[14]

    • A scrubber system containing a caustic solution (e.g., NaOH) should be prepared to neutralize any HBr gas evolved during the reaction or quenching step.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are required at all times.[14]

    • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., fluorinated rubber or butyl rubber).[14] Check glove compatibility and breakthrough times.

    • Body Protection: A flame-retardant lab coat, closed-toe shoes, and long pants are mandatory.

Safety_Workflow cluster_prep Preparation cluster_exec Execution cluster_post Post-Reaction PPE Don Full PPE (Goggles, Face Shield, Gloves) Hood Verify Fume Hood Functionality PPE->Hood Spill Prepare Spill Kit & Quench Solution Hood->Spill Setup Assemble Glassware in Hood Spill->Setup React Perform Reaction (Slow Addition at 0 °C) Setup->React Quench Careful Quenching (Slowly add to base/ice) React->Quench Waste Segregate & Dispose of Hazardous Waste Quench->Waste Decon Decontaminate Glassware & Surfaces Waste->Decon

Caption: Mandatory safety workflow for handling hazardous brominating agents.

Detailed Scale-Up Protocol

This protocol describes the synthesis of this compound on a 50-gram scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mol)Equivalents
4-(Hydroxymethyl)-1H-indazoleC₈H₈N₂O148.1650.0 g0.3371.0
Phosphorus Tribromide (PBr₃)PBr₃270.6933.5 mL0.3711.1
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11500 mL--
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01~1 L--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~1 L--
Brine (Saturated NaCl aq.)NaCl58.44500 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~20 g--
Step-by-Step Methodology
  • Reactor Setup: Assemble a 2 L, three-necked, round-bottom flask equipped with a mechanical overhead stirrer, a 100 mL pressure-equalizing dropping funnel, a nitrogen inlet adapter, and a thermometer. Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.

  • Reagent Charging: Charge the flask with 4-(hydroxymethyl)-1H-indazole (50.0 g, 0.337 mol) and anhydrous THF (500 mL). Stir the mixture until all solids are dissolved.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • PBr₃ Addition: Charge the dropping funnel with phosphorus tribromide (33.5 mL, 0.371 mol). Add the PBr₃ to the stirred THF solution dropwise over a period of 60-90 minutes. Crucial: Maintain the internal temperature below 5 °C throughout the addition. An exothermic reaction will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-3 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

    • TLC System: Ethyl Acetate/Hexane (1:1).

    • Expected Rf: The product will have a higher Rf value than the starting alcohol. The reaction is complete when the starting material spot is no longer visible.

  • Reaction Quench: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture into a separate beaker containing 1 L of a vigorously stirred, saturated aqueous solution of sodium bicarbonate and ice. Caution: This is a highly exothermic and gas-evolving step. Add the reaction mixture in a slow stream to control the quench.

  • Extraction: Transfer the quenched mixture to a 2 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 300 mL) and brine (1 x 500 mL). This removes any remaining acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid.

  • Purification: The crude product can be purified by recrystallization. A common solvent system is ethyl acetate/hexane. Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum to a constant weight.

Expected Results
  • Yield: 75-85%

  • Appearance: Off-white to light tan solid.

  • Purity (by HPLC): >98%

Product Characterization & Quality Control

Thorough characterization is essential to confirm the identity and purity of the final product.[5][15]

Analysis TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~10.5 (br s, 1H, NH), ~8.1 (s, 1H, Ar-H), ~7.5-7.2 (m, 3H, Ar-H), ~4.8 (s, 2H, -CH₂Br) .
¹³C NMR (100 MHz, CDCl₃)Key signals include the aromatic carbons and a distinct signal for the brominated methylene carbon (~25-30 ppm).
Mass Spec. (ESI+) m/z = 211.0/213.0 [M+H]⁺, showing the characteristic isotopic pattern for bromine.
Melting Point Literature values should be consulted and compared.

Self-Validation: The successful synthesis is validated by the complete disappearance of the starting alcohol's -CH₂OH signal (~4.9 ppm) and OH signal in the ¹H NMR spectrum, and the appearance of the product's -CH₂Br signal at ~4.8 ppm. The mass spectrum provides definitive confirmation of the bromine incorporation.

Troubleshooting and Process Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient PBr₃. 2. Reaction time too short. 3. Moisture in reagents/glassware.1. Add a small additional charge of PBr₃ (0.05-0.1 eq). 2. Extend the reaction time at room temperature. 3. Ensure all equipment is rigorously dried and use anhydrous solvents.
Low Yield 1. Product loss during aqueous work-up. 2. Degradation during quench.1. Perform more extractions (4-5 times) with ethyl acetate. 2. Ensure the quench solution is cold and well-stirred; add the reaction mixture very slowly.
Impurity Formation 1. Reaction temperature too high. 2. Side reaction with solvent.1. Strictly maintain the internal temperature below 5 °C during PBr₃ addition. 2. Confirm the use of an inert solvent like THF or DCM.
Difficult Purification Product is an oil or does not crystallize easily.1. Attempt purification via column chromatography on silica gel. 2. Try different solvent systems for recrystallization (e.g., Dichloromethane/Hexane).

References

  • A Comparative Guide to Analytical Methods for the Characterization of Indazole Deriv
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  • Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
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Application Notes and Protocols for 4-(Bromomethyl)-1H-indazole in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-(Bromomethyl)-1H-indazole in Advanced Materials

In the landscape of materials science, the quest for novel functional molecules that serve as versatile building blocks is perpetual. This compound emerges as a molecule of significant interest, strategically positioned at the intersection of reactive chemistry and functional molecular architecture. Its unique structure, featuring a bicyclic indazole core and a highly reactive bromomethyl group, offers a compelling platform for the rational design of advanced materials.

The indazole moiety itself is a "privileged scaffold," a term borrowed from medicinal chemistry to describe molecular frameworks that can interact with a wide range of biological targets.[1][2] In materials science, this translates to a core that can impart desirable photophysical, electronic, and self-assembly properties.[3][4] The true synthetic utility of this compound, however, lies in the pendant bromomethyl group. This benzylic bromide is an excellent electrophile, poised for facile nucleophilic substitution reactions. This allows for the covalent tethering of the indazole unit to a vast array of substrates, from polymer backbones and nanoparticles to functionalized surfaces and other molecular components.

This guide provides an in-depth exploration of the applications of this compound in materials science. It is designed for researchers and scientists, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring a foundation of expertise, authority, and trustworthiness.

PART 1: Functional Polymer Synthesis via Atom Transfer Radical Polymerization (ATRP)

The introduction of specific functional groups as side chains in polymers is a powerful strategy for tuning their properties. This compound can be readily converted into an ATRP initiator, allowing for the synthesis of well-defined polymers with pendant indazole moieties. These groups can then be used for post-polymerization modification or to impart specific optical or electronic properties.

Protocol 1: Synthesis of an Indazole-Functionalized ATRP Initiator

This protocol details the conversion of this compound to an ester-containing ATRP initiator. The ester linkage provides a stable connection to the polymerizable group.

Causality Behind Experimental Choices:

  • Protection of Indazole N-H: The N-H proton of the indazole ring is acidic and can interfere with subsequent reactions. Protection with a tert-butyloxycarbonyl (Boc) group is a standard and easily reversible method.

  • Nucleophilic Substitution: The reaction with a hydroxy-functionalized ATRP initiator precursor, like 2-hydroxyethyl 2-bromo-2-methylpropanoate, proceeds via a standard Williamson ether synthesis. The use of a non-nucleophilic base like sodium hydride (NaH) is crucial to deprotonate the alcohol without competing in the substitution reaction.

  • Purification: Column chromatography is essential to isolate the pure initiator, as any unreacted starting materials would interfere with the polymerization process.

Step-by-Step Methodology:

  • N-Boc Protection of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (1.2 eq).

    • Stir at room temperature for 4 hours until TLC analysis indicates complete consumption of the starting material.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-(bromomethyl)-1H-indazole.

  • Synthesis of the Initiator:

    • To a flame-dried flask under a nitrogen atmosphere, add 2-hydroxyethyl 2-bromo-2-methylpropanoate (1.2 eq) and anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise.

    • Allow the mixture to stir at 0°C for 30 minutes.

    • Add a solution of N-Boc-4-(bromomethyl)-1H-indazole (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with saturated ammonium chloride solution.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

    • Purify the crude product by silica gel column chromatography to yield the final ATRP initiator.

Workflow for Initiator Synthesis and Subsequent Polymerization

ATRP_Workflow cluster_initiator Initiator Synthesis cluster_polymerization Polymerization & Deprotection Indazole This compound Boc_Protect N-Boc Protection Indazole->Boc_Protect Protected_Indazole N-Boc-4-(bromomethyl)-1H-indazole Boc_Protect->Protected_Indazole Coupling Williamson Ether Synthesis Protected_Indazole->Coupling Initiator_Precursor Hydroxy-functional ATRP Initiator Precursor Initiator_Precursor->Coupling Final_Initiator Indazole-Functionalized ATRP Initiator Coupling->Final_Initiator ATRP ATRP Reaction (CuBr, PMDETA) Final_Initiator->ATRP Monomer Styrene or (Meth)acrylate Monomer Monomer->ATRP Protected_Polymer Boc-Protected Indazole Polymer ATRP->Protected_Polymer Deprotection Acidic Deprotection (TFA) Protected_Polymer->Deprotection Final_Polymer Functional Polymer with Pendant Indazole Groups Deprotection->Final_Polymer

Caption: Workflow for the synthesis of an indazole-functionalized ATRP initiator and subsequent polymerization.

PART 2: Surface Functionalization for Bio-interfaces and Sensing Applications

The covalent attachment of molecules to solid substrates is fundamental for creating functional surfaces for applications ranging from biosensors to cell adhesion studies. The reactive bromomethyl group of this compound makes it an ideal candidate for surface modification, enabling the immobilization of the indazole moiety, which can then be used for further interactions. This protocol is adapted from established methods for similar bromomethyl-containing linkers.[5]

Protocol 2: Covalent Immobilization on Amine-Terminated Surfaces

This protocol describes a two-step process to first create an amine-rich surface on a silicon oxide substrate and then to functionalize it with this compound.

Causality Behind Experimental Choices:

  • Silanization: 3-Aminopropyl)triethoxysilane (APTES) is a common silane coupling agent used to introduce primary amine groups onto hydroxylated surfaces like SiO₂. The ethoxy groups hydrolyze and form covalent Si-O-Si bonds with the surface.

  • Nucleophilic Attack: The primary amine groups on the surface act as nucleophiles, attacking the electrophilic carbon of the bromomethyl group in a classic Sₙ2 reaction. This forms a stable secondary amine linkage.

  • Solvent and Base: Anhydrous, polar aprotic solvents like DMF are used to dissolve the reactants and facilitate the Sₙ2 reaction. A non-nucleophilic base like triethylamine (TEA) is added to act as a proton sponge, neutralizing the HBr byproduct and driving the reaction to completion.

  • Washing Steps: Thorough rinsing is critical to remove any non-covalently bound molecules, ensuring that the final surface is composed only of the desired functional groups.

Step-by-Step Methodology:

  • Substrate Preparation and Amination:

    • Clean SiO₂ wafers (or glass slides) by sonication in acetone, followed by isopropanol, and finally deionized (DI) water.

    • Dry the substrates under a stream of nitrogen.

    • Activate the surface by treating with an oxygen plasma or a piranha solution (use extreme caution).

    • Immediately immerse the cleaned, activated substrates in a 2% (v/v) solution of APTES in anhydrous toluene.

    • Allow the reaction to proceed for 2 hours at 60°C.

    • Rinse the substrates sequentially with toluene, ethanol, and DI water.

    • Cure the silane layer by baking at 110°C for 30 minutes.

  • Attachment of this compound:

    • Prepare a solution of this compound (0.05 M) and triethylamine (0.1 M) in anhydrous DMF.

    • Immerse the aminated substrates in this solution.

    • React for 12 hours at room temperature under a nitrogen atmosphere.

    • Rinse the wafers sequentially and thoroughly with DMF, ethanol, and DI water.

    • Dry under a gentle stream of nitrogen. The surface is now functionalized with covalently attached indazole moieties.

Logical Diagram of Surface Functionalization

Surface_Func Substrate SiO₂ Substrate -OH groups APTES APTES Silanization Substrate:f1->APTES Amine_Surface Surface -NH₂ groups APTES->Amine_Surface:f0 SN2_Reaction Sₙ2 Reaction Amine_Surface:f1->SN2_Reaction Indazole_Sol Solution of this compound Indazole_Sol->SN2_Reaction Final_Surface Surface -NH-CH₂-Indazole SN2_Reaction->Final_Surface:f0

Caption: Step-wise logic for functionalizing a silica surface with this compound.

PART 3: Application in Organic Electronics and Photophysical Materials

The indazole core is an interesting heterocycle for organic electronics due to its aromatic nature and potential for tuning electronic properties through substitution.[3][6] Derivatives of indazole have been investigated for their photophysical properties, including applications in photoswitches and fluorescent probes.[4][7] The bromomethyl group provides a convenient handle to incorporate this functional core into larger conjugated systems.

Application Note: Indazole as a Building Block for Organic Semiconductors

This compound can be used as a precursor to synthesize larger, conjugated molecules suitable for use as n-type or p-type semiconductors in organic field-effect transistors (OFETs).[8] The general strategy involves using the bromomethyl group to link the indazole to other aromatic systems via cross-coupling reactions or by converting it to other functional groups.

Example Synthetic Strategy: Suzuki Coupling for a Donor-Acceptor Molecule

  • Conversion to a Boronic Ester: The bromomethyl group can be converted to a more versatile boronic ester (e.g., a pinacol boronate) via reaction with bis(pinacolato)diboron in the presence of a suitable catalyst.

  • Suzuki Cross-Coupling: The resulting indazole-4-methylboronic ester can then be coupled with an aromatic bromide (e.g., a thiophene or benzothiadiazole derivative) using a palladium catalyst. This allows for the construction of donor-acceptor type molecules, a common design motif for high-performance organic semiconductors.

Table 1: Potential Photophysical Properties of Indazole-Containing Materials

PropertyExpected CharacteristicsRationale & References
Fluorescence Emission in the blue to green region of the spectrum, tunable by substitution.The indazole core is a known fluorophore.[3][4]
Solvatochromism The emission wavelength may shift depending on solvent polarity.The nitrogen atoms in the indazole ring can lead to changes in dipole moment upon excitation.[9]
Quantum Yield Moderate to high, depending on the molecular rigidity and attached groups.Planar, rigid structures tend to have higher quantum yields.
Thermal Stability High, suitable for vapor deposition processes in device fabrication.The aromatic bicyclic structure imparts significant thermal stability.[10]

PART 4: Role as a Linker in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers.[11] While indazole-5-carboxylic acid has been used as a primary linker,[12] this compound offers intriguing possibilities for post-synthetic modification (PSM) of MOFs.

Application Note: Post-Synthetic Modification of MOFs

In this approach, a MOF is first synthesized using a linker that contains a reactive group amenable to reaction with the bromomethyl functionality. For example, a linker containing a primary amine or thiol group.

Workflow:

  • Synthesize a MOF with amine-functionalized linkers (e.g., 2-aminoterephthalic acid).

  • Activate the MOF by removing solvent molecules from the pores.

  • Immerse the activated MOF in a solution of this compound in an appropriate solvent.

  • Gently heat the mixture to promote the reaction between the linker's amine groups and the bromomethyl groups.

  • Wash the MOF thoroughly to remove unreacted indazole molecules.

This method covalently grafts indazole units onto the internal pore surfaces of the MOF, which could be used to alter the framework's selectivity for gas adsorption or to create new catalytic sites.[13][14][15]

Summary and Future Outlook

This compound is a highly versatile and synthetically accessible building block for materials science. Its dual functionality—a tunable indazole core and a reactive bromomethyl handle—provides a powerful platform for creating a new generation of functional materials. The protocols and application notes provided here serve as a foundational guide for researchers to explore its potential in functional polymers, advanced surface engineering, organic electronics, and porous materials. The continued exploration of this and similar indazole derivatives will undoubtedly lead to innovations across a broad spectrum of material applications.

References

  • Application Notes and Protocols for Surface Functionalization with (4-(Bromomethyl)phenyl)methanamine. Benchchem.
  • 4-Bromo-6-methyl-1H-indazole. Chem-Impex.
  • 4-Bromo-7-methyl-1H-indazole | 1159511-74-6. Benchchem.
  • Understanding the Role of Indazole Derivatives in Modern Chemistry.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. PubMed.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • (PDF) Photophysical properties of some imidazole derivatives. ResearchGate.
  • Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties | Request PDF. ResearchGate.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks. eScholarship.
  • Synthesis and characterization of polyurethanes using 4-bromo-1H-pyrazole as a blocking agent. springerprofessional.de.
  • Interpenetrated Luminescent Metal-Organic Frameworks based on 1H-Indazole-5-carboxylic Acid | Request PDF. ResearchGate.
  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
  • Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. PMC - NIH.
  • Recent Research Progress of Organic Small-Molecule Semiconductors with High Electron Mobilities. PubMed.
  • Metal-Organic Framework (MOF) Defects under Control: Insights into the Missing Linker Sites and Their Implication in the Reactivity of Zirconium-Based Frameworks. PubMed.
  • Microporous Metal-Organic Framework Based on a Bifunctional Linker for Selective Sorption of CO2 over N2 and CH4. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-(Bromomethyl)-1H-indazole. This important building block can present unique challenges during its preparation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and isolate your desired product with high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the radical bromination of 4-methyl-1H-indazole. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile. This specific type of reaction is known as the Wohl-Ziegler bromination.[1][2][3]

Q2: Why is NBS preferred over elemental bromine (Br₂) for this synthesis?

A2: NBS is favored because it allows for a low and controlled concentration of bromine radicals and molecular bromine in the reaction mixture.[2][4] This is crucial for selectivity. High concentrations of Br₂ can lead to unwanted side reactions, such as electrophilic addition to any potential double bonds or, more importantly in this case, electrophilic aromatic substitution on the indazole ring.[5]

Q3: What are the primary side products I should expect in this synthesis?

A3: The most common impurities arise from incomplete reaction, over-bromination, and competing reaction pathways. These typically include:

  • Unreacted 4-methyl-1H-indazole.

  • Over-brominated products at the methyl group: 4-(Dibromomethyl)-1H-indazole and 4-(Tribromomethyl)-1H-indazole.

  • Products of bromination on the indazole ring itself, such as 3-Bromo-4-methyl-1H-indazole.

  • Polymeric byproducts due to the reactive nature of the benzylic bromide product.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring the reaction. By comparing the reaction mixture to a standard of the starting material, you can track the consumption of 4-methyl-1H-indazole and the appearance of the product and any major side products. For more detailed analysis, HPLC coupled with mass spectrometry (LC-MS) can be invaluable for identifying the molecular weights of the various species in the reaction mixture.

Troubleshooting Guide: Identification and Mitigation of Side Products

This section provides a detailed breakdown of the common side products, their identification, and strategies to minimize their formation.

Unreacted Starting Material: 4-methyl-1H-indazole
  • Issue: A significant amount of starting material remains after the reaction is complete.

  • Likely Cause:

    • Insufficient amount of NBS or radical initiator.

    • Reaction time is too short.

    • Reaction temperature is too low to effectively initiate the radical chain reaction.

    • Decomposition of the radical initiator.

  • Identification:

    • TLC/HPLC: A persistent spot/peak corresponding to the starting material.

    • ¹H NMR: Characteristic signals for the methyl group (around δ 2.5 ppm) and the aromatic protons of 4-methyl-1H-indazole will be present in the crude product spectrum.

  • Prevention and Mitigation:

    • Ensure the use of at least one equivalent of NBS. A slight excess (e.g., 1.1 equivalents) can be beneficial.

    • Use a fresh, reliable source of radical initiator (AIBN or benzoyl peroxide).

    • Ensure the reaction is heated to a temperature sufficient for the decomposition of the initiator (typically refluxing CCl₄ or acetonitrile).

    • Increase the reaction time and monitor by TLC or HPLC until the starting material is consumed.

  • Purification: The polarity difference between 4-methyl-1H-indazole and the brominated products is usually sufficient for separation by column chromatography.

Over-bromination at the Methyl Group: 4-(Dibromomethyl)-1H-indazole and 4-(Tribromomethyl)-1H-indazole
  • Issue: Formation of products with more than one bromine atom on the methyl group.

  • Likely Cause:

    • Use of a large excess of NBS.

    • Prolonged reaction times after the formation of the desired monobrominated product.

    • The benzylic protons of this compound are still susceptible to radical abstraction and further bromination.

  • Proposed Mechanism: The radical chain reaction continues, abstracting a hydrogen from the bromomethyl group to form a new radical, which then reacts with bromine.

  • Identification:

    • LC-MS: Peaks with molecular weights corresponding to the addition of two or three bromine atoms.

    • ¹H NMR: The methine proton of the dibromomethyl group will appear as a singlet further downfield than the methylene protons of the desired product. The tribromomethyl group will have no benzylic protons.

  • Prevention and Mitigation:

    • Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents).

    • Carefully monitor the reaction and stop it once the starting material is consumed and the desired product is maximized.

    • Add the NBS portion-wise to maintain a low concentration throughout the reaction.

  • Purification: These over-brominated products are typically less polar than the monobrominated product and can often be separated by column chromatography.

Ring Bromination: e.g., 3-Bromo-4-methyl-1H-indazole
  • Issue: Bromination occurs on the aromatic ring of the indazole instead of, or in addition to, the methyl group.

  • Likely Cause:

    • Presence of ionic conditions that favor electrophilic aromatic substitution over radical substitution. This can be caused by acidic impurities or the use of polar, protic solvents.[4]

    • The indazole ring is an electron-rich heterocycle and is susceptible to electrophilic attack. The C3 position is often particularly reactive.

  • Proposed Mechanism: NBS can act as a source of electrophilic bromine, especially under acidic or polar conditions, leading to an electrophilic aromatic substitution reaction.

  • Identification:

    • LC-MS: An isomer of the desired product will be detected (same molecular weight).

    • ¹H NMR: The integration of the aromatic region will be altered. For example, in 3-bromo-4-methyl-1H-indazole, the characteristic H3 proton signal will be absent. A pure sample of this potential side product is commercially available for comparison.

  • Prevention and Mitigation:

    • Use a non-polar solvent such as carbon tetrachloride or cyclohexane to disfavor ionic pathways.

    • Ensure the reaction is performed under strict radical conditions (use of a radical initiator, exclusion of acid).

    • Use freshly recrystallized NBS to remove any acidic impurities.

  • Purification: Ring-brominated isomers can be challenging to separate from the desired product due to similar polarities. Careful column chromatography with a shallow solvent gradient may be required.

Degradation and Polymerization
  • Issue: Formation of insoluble materials or a complex mixture of unidentifiable products.

  • Likely Cause:

    • This compound is a reactive benzylic bromide and can undergo self-alkylation or polymerization, especially at elevated temperatures or in the presence of nucleophiles.

    • The product may be unstable during prolonged heating or during workup and purification.

  • Identification:

    • Visual: Formation of a tar-like substance in the reaction flask.

    • TLC/HPLC: A streak of unresolved material.

    • NMR: Broad, unresolved peaks in the baseline.

  • Prevention and Mitigation:

    • Avoid unnecessarily long reaction times.

    • Keep the reaction temperature as low as possible while still allowing for radical initiation.

    • Perform the workup and purification at lower temperatures.

    • Avoid the use of strong bases during workup.

  • Purification: Insoluble polymeric material can be removed by filtration. If the desired product is soluble, it may be possible to triturate the crude material with a solvent that dissolves the product but not the polymer.

Data and Protocols

Typical Reaction Conditions
ParameterRecommended ConditionRationale
Starting Material 4-methyl-1H-indazole
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, steady concentration of bromine radicals, enhancing selectivity.[2][4]
Equivalents of NBS 1.0 - 1.1Minimizes over-bromination.
Radical Initiator AIBN or Benzoyl PeroxideInitiates the radical chain reaction.
Solvent Carbon Tetrachloride (CCl₄) or AcetonitrileNon-polar solvents favor radical pathways over ionic side reactions.
Temperature RefluxSufficient to cause homolytic cleavage of the initiator.
Monitoring TLC, HPLC, LC-MSTo track the consumption of starting material and formation of products.
Experimental Protocol: Radical Bromination of 4-methyl-1H-indazole
  • To a solution of 4-methyl-1H-indazole (1.0 eq.) in CCl₄ (or acetonitrile), add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.1 eq.).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Upon completion (typically when the starting material is no longer visible by TLC), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathway for the Synthesis of this compound and its Side Products

Synthesis_Pathway SM 4-methyl-1H-indazole Product This compound SM->Product NBS, AIBN (Desired Pathway) RingBromo Ring-Brominated Isomer (e.g., 3-Bromo-4-methyl-1H-indazole) SM->RingBromo Ionic Conditions DiBromo 4-(Dibromomethyl)-1H-indazole Product->DiBromo Excess NBS TriBromo 4-(Tribromomethyl)-1H-indazole DiBromo->TriBromo Excess NBS

Caption: Synthetic pathways in the bromination of 4-methyl-1H-indazole.

Troubleshooting Logic Flow

Troubleshooting_Flowchart Start Crude Reaction Mixture Analysis CheckSM High % of Starting Material? Start->CheckSM CheckOverBrom Peaks for Di/Tri-brominated Species? CheckSM->CheckOverBrom No SolutionSM Increase reaction time/temp Check initiator/NBS stoichiometry CheckSM->SolutionSM Yes CheckIsomer Isomeric Impurities Detected? CheckOverBrom->CheckIsomer No SolutionOverBrom Reduce NBS equivalents Monitor reaction closely CheckOverBrom->SolutionOverBrom Yes SolutionIsomer Use non-polar solvent Ensure radical conditions CheckIsomer->SolutionIsomer Yes Purify Purify by Column Chromatography CheckIsomer->Purify No SolutionSM->Purify SolutionOverBrom->Purify SolutionIsomer->Purify End Pure this compound Purify->End

Caption: A logical flowchart for troubleshooting common issues.

References

  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]

  • Wohl-Ziegler Bromination. Chem-Station Int. Ed. (2014-04-19). [Link]

  • Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]

  • Wohl-Ziegler Reaction. Merck Index. [Link]

  • Wohl–Ziegler bromination. Wikipedia. [Link]

  • Wohl‐Ziegler reaction. ResearchGate. [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. NIH. [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. (2022-04-08). [Link]

  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. [Link]

  • Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. Chemia. (2022-08-09). [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC - NIH. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Preparation method of 4-bromo-5-methyl-1H-indazole.
  • electrophilic aromatic bromination with N-bromosuccinimide. YouTube. (2021-02-11). [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. (2018-06-13). [Link]

  • Design, Synthesis and Anticancer Evaluation of 3-Methyl-1H-Indazole Derivatives as Novel Selective Bromodomain-containing Protein 4 Inhibitors. ResearchGate. [Link]

  • Benzylic Bromination. Chemistry Steps. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]

  • 10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep®. [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011-06-10). [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. (2022-04-11). [Link]

  • Preparation method of 4-halogen-1H-imidazole.

Sources

Technical Support Center: Purification of Crude 4-(Bromomethyl)-1H-indazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-(Bromomethyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this versatile heterocyclic compound using column chromatography. Here, we address common challenges with in-depth, scientifically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TLC of the crude this compound shows multiple spots. What are the likely impurities?

A1: The impurities in your crude sample largely depend on the synthetic route. Common impurities can include:

  • Starting Materials: Unreacted starting materials are a frequent source of contamination.

  • Byproducts: Side reactions can lead to various byproducts. For instance, over-bromination could result in di-bromo species.[1]

  • Regioisomers: If the synthesis involves the formation of the indazole ring, regioisomers may be present.[1]

  • Residual Solvents and Reagents: Solvents from the reaction or previous purification steps, as well as leftover reagents like brominating agents, can be present.[1]

  • Degradation Products: this compound may degrade over time, particularly if not stored correctly (e.g., away from light and moisture).[1]

A systematic approach to identifying these impurities involves reviewing the synthetic pathway and, if necessary, utilizing techniques like LC-MS to determine the molecular weights of the unknown components.[1]

Q2: I'm struggling to get good separation of this compound from its impurities on the TLC plate. What solvent system should I start with?

A2: Selecting the right mobile phase is crucial for effective separation.[2] this compound is a moderately polar compound due to the presence of the indazole ring system. A good starting point for developing your TLC solvent system is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.

Recommended Starting Solvent Systems:

System No.Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes
1HexaneEthyl Acetate70:30A common starting point for many organic compounds.
2CyclohexaneEthyl Acetate70:30Can sometimes offer different selectivity compared to hexane.
3DichloromethaneHexane50:50Useful if your compound has better solubility in DCM.

Pro-Tip: Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate to ensure good separation on the column. If your compound is not moving from the baseline, gradually increase the proportion of the polar solvent. If it's running with the solvent front, increase the proportion of the non-polar solvent.

Troubleshooting Common Column Chromatography Issues

Problem 1: My compound is not eluting from the column.

This can be a frustrating experience. Here are a few potential causes and their solutions:

  • Compound Decomposition: The compound may be unstable on silica gel.[3] To test for this, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or streaking that wasn't there initially, your compound is likely degrading. In this case, consider using a less acidic stationary phase like alumina or deactivating the silica gel.

  • Incorrect Solvent System: You might be using a solvent system that is not polar enough.[3] Double-check the solvents you've used. If the TLC showed good separation, ensure you are using the same solvent system for the column. If the compound is still not eluting, you may need to gradually increase the polarity of your mobile phase (gradient elution).

  • Compound Came Off in the Solvent Front: It's possible the compound is less polar than anticipated and eluted very quickly.[3] Check the very first fractions collected.

Problem 2: The separation on the column is poor, and all my fractions are mixed.

Even with a good TLC separation, column performance can be suboptimal. Here's what to look for:

  • Poor Column Packing: An improperly packed column with cracks or channels will lead to poor separation.[4] Ensure your column is packed uniformly without any air bubbles.

  • Overloading the Column: Loading too much crude material will exceed the column's capacity and result in broad, overlapping bands. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Sample Loading Technique: If the initial band of your sample is too wide, it will lead to poor separation. Dissolve your crude sample in the minimum amount of solvent, preferably the mobile phase, for loading.[5] If solubility is an issue, consider "dry loading".[5]

Detailed Experimental Protocols

Protocol 1: Dry Loading of Crude this compound

This method is ideal when your crude product has poor solubility in the column's mobile phase.[5]

  • Dissolve the Sample: Dissolve your crude this compound in a suitable solvent in a round-bottom flask.

  • Add Silica Gel: Add silica gel (approximately 10-20 times the mass of your crude sample) to the solution.[5]

  • Evaporate the Solvent: Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[5] If the residue is oily, add more silica gel and repeat the evaporation.[5]

  • Load the Column: Carefully add the silica-adsorbed sample to the top of your packed column.

  • Add a Protective Layer: Gently add a thin layer of sand on top of the sample to prevent disturbance when adding the mobile phase.[5]

Protocol 2: Step-Gradient Elution for Improved Separation

If your crude mixture contains impurities with a wide range of polarities, a step-gradient elution can be more effective than an isocratic (single solvent mixture) elution.

  • Start with a Low Polarity Mobile Phase: Begin eluting the column with a low polarity solvent system (e.g., 90:10 Hexane:Ethyl Acetate). This will elute the non-polar impurities.

  • Monitor the Elution: Collect fractions and monitor them by TLC.

  • Increase the Polarity: Once the non-polar impurities have eluted, increase the polarity of the mobile phase (e.g., to 70:30 Hexane:Ethyl Acetate) to elute your target compound, this compound.

  • Further Increase Polarity for Polar Impurities: After your target compound has eluted, you can further increase the polarity of the mobile phase (e.g., 50:50 Hexane:Ethyl Acetate or even a small percentage of methanol in dichloromethane for very polar compounds) to wash out any remaining highly polar impurities.[6]

Visualizing the Workflow

Troubleshooting Decision Tree for Poor Separation

Troubleshooting_Poor_Separation Start Poor Separation (Mixed Fractions) Check_TLC Re-evaluate TLC Separation? Start->Check_TLC Check_Loading Sample Loading Issue? Check_TLC->Check_Loading No Optimize_Solvent Optimize Solvent System (Different Solvents/Ratios) Check_TLC->Optimize_Solvent Yes Check_Packing Column Packing Problem? Check_Loading->Check_Packing No Dry_Load Use Dry Loading Technique Check_Loading->Dry_Load Yes Check_Elution Elution Conditions Suboptimal? Check_Packing->Check_Elution No Repack_Column Repack Column Carefully Check_Packing->Repack_Column Yes Use_Gradient Implement Gradient Elution Check_Elution->Use_Gradient Yes

Caption: A decision tree for troubleshooting poor separation during column chromatography.

General Purification Workflow

Purification_Workflow Crude_Sample Crude this compound TLC_Analysis TLC Analysis to Determine Solvent System Crude_Sample->TLC_Analysis Column_Setup Prepare and Pack the Column TLC_Analysis->Column_Setup Sample_Loading Load Crude Sample (Wet or Dry) Column_Setup->Sample_Loading Elution Elute with Appropriate Mobile Phase (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Evaporation Evaporate Solvent Combine_Fractions->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: A general workflow for the purification of this compound by column chromatography.

References

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7). ChemistryViews. Retrieved from [Link]

  • column chromatography troubleshooting : r/chemhelp - Reddit. (2022, June 27). Reddit. Retrieved from [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). MDPI. Retrieved from [Link]

  • 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • 4-bromo-7-methoxy-1-methyl-1H-indazole | C9H9BrN2O | CID 171597756 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Column chromatography - Columbia University. (n.d.). Columbia University. Retrieved from [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.). Google Patents.
  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide - Chiral Technologies. (2021, March 14). Chiral Technologies. Retrieved from [Link]

  • What are some common impurities found in crude oil and how can they be removed? (2022, October 26). Quora. Retrieved from [Link]

  • What are the main impurities in crude oil? What are its common refining methods? - Quora. (2018, October 28). Quora. Retrieved from [Link]

  • How To Choose Mobile Phase For Column Chromatography? - Chemistry For Everyone. (2025, January 26). YouTube. Retrieved from [Link]

  • Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 4-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Bromomethyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in crude this compound?

A1: Impurities in your sample typically originate from the synthetic route used.[1] Common impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts: Side reactions can generate various byproducts, such as isomers or products of over-bromination (e.g., di-bromo species).[1]

  • Reagents and Solvents: Residual solvents from the reaction or purification steps are common.[1]

  • Degradation Products: The compound may degrade if not stored under appropriate conditions, such as protection from light and moisture.[1]

Q2: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A2: "Oiling out" occurs when the compound comes out of the concentrated solution above its melting point, forming a liquid instead of solid crystals.[2][3] This is more likely when the solution cools too quickly or is significantly impure.[4][5] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent to slightly decrease the saturation, and allow it to cool much more slowly.[2][4] Insulating the flask can promote gradual cooling.[6]

Q3: No crystals are forming even after the solution has cooled completely. What should I do?

A3: This is a common issue that can arise from a few factors:

  • Too much solvent was used: This is the most frequent cause.[5] The solution is not saturated enough for crystals to form. The remedy is to gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt the cooling process again.[2][6]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it theoretically should at that temperature.[5] Crystal growth requires a nucleation point to begin. You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level.[2][5]

    • Seeding: Add a tiny "seed" crystal of pure this compound to the solution.[4][6]

Q4: How do I choose the best solvent for recrystallization?

A4: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4][7][8] Impurities, on the other hand, should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble even when hot (allowing for hot filtration).[7] A good starting point is to test the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating.[7][9]

Troubleshooting Guide

This section provides a systematic approach to overcoming common challenges encountered during the recrystallization of this compound.

Problem: Low Recovery or Yield
Symptom Potential Cause Recommended Solution
Very few or no crystals form. Excess solvent: The solution is not saturated.[5][6]Gently boil off a portion of the solvent to increase the concentration and allow the solution to cool again.[6]
Crystals form, but the yield is low. Premature crystallization: The product crystallized out during hot filtration.Reheat the filtrate to redissolve the crystals. If necessary, add a minimal amount of hot solvent to ensure everything is in solution before cooling. Using a stemless funnel and keeping the apparatus hot can prevent this.[3]
Incomplete crystallization: Not all of the product has precipitated from the solution.Ensure the solution has been thoroughly cooled in an ice bath for an adequate amount of time (e.g., at least 30 minutes) to maximize crystal formation.[4]
Washing with warm solvent: The crystals were washed with solvent that was not ice-cold, causing some of the product to redissolve.Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.[4]
Problem: Purity Issues

| Symptom | Potential Cause | Recommended Solution | | :--- | :--- | | Colored impurities in the final product. | Colored byproducts present in the crude material. | After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[10] | | Final product is an oil or waxy solid. | "Oiling out": The compound precipitated as a liquid because the solution was too concentrated or cooled too quickly.[2][3][5] | Reheat the mixture to redissolve the oil. Add a small amount of extra solvent and allow the solution to cool very slowly.[2][4][5] | | Impure crystals obtained. | Rapid crystallization: Fast crystal growth can trap impurities within the crystal lattice.[6] | Slow down the cooling process. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Using a slightly larger volume of solvent can also help.[6] |

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with the desired solubility properties is identified.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.[8]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4][11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[4]

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent.

Protocol 2: Mixed-Solvent Recrystallization

This technique is useful when no single solvent provides the ideal solubility characteristics.[11][12] It involves a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[12][13]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.[13][14]

  • Addition of Anti-solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy or turbid.[12][13][14] This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.[13]

  • Cooling and Crystallization: Allow the saturated solution to cool slowly, first to room temperature and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol.

Visual Workflows

Recrystallization Decision Workflow

G start Start with Crude This compound solvent_screen Perform Solvent Screening start->solvent_screen single_solvent Single Solvent Found? solvent_screen->single_solvent protocol1 Protocol 1: Single-Solvent Recrystallization single_solvent->protocol1 Yes protocol2 Protocol 2: Mixed-Solvent Recrystallization single_solvent->protocol2 No end_product Pure Crystals protocol1->end_product protocol2->end_product

Caption: Decision tree for selecting a recrystallization protocol.

Troubleshooting Crystallization Failure

G start No Crystals Formed Upon Cooling check_solvent Was too much solvent used? start->check_solvent reduce_volume Boil off excess solvent check_solvent->reduce_volume Yes induce_xtal Induce Crystallization check_solvent->induce_xtal No (Supersaturated) re_cool Re-cool solution reduce_volume->re_cool scratch Scratch inner wall of flask induce_xtal->scratch seed Add a seed crystal induce_xtal->seed scratch->re_cool seed->re_cool success Crystals Form re_cool->success

Caption: Troubleshooting guide for failure of crystallization.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation - Chemistry Teaching Labs. Retrieved from [Link]

  • Unknown. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Biocyclopedia. (2025). Problems in recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Bromomethyl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical building block. This compound is a key intermediate in the development of various therapeutic agents, particularly kinase inhibitors[1]. However, its synthesis can be challenging, often plagued by low yields, competing side reactions, and product instability.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common hurdles and optimize your synthetic route for improved yield and purity.

Overview of Synthetic Pathways

The most prevalent route to this compound involves the benzylic bromination of 4-methyl-1H-indazole. This transformation is typically achieved via a free-radical pathway, commonly known as the Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS) as the bromine source[2][3]. An alternative, though less common, pathway involves the conversion of 4-(hydroxymethyl)-1H-indazole to the desired product.

Synthetic_Pathways 4-Methyl-1H-indazole 4-Methyl-1H-indazole This compound This compound 4-Methyl-1H-indazole->this compound Wohl-Ziegler Bromination (NBS, Radical Initiator) 4-(Hydroxymethyl)-1H-indazole 4-(Hydroxymethyl)-1H-indazole 4-(Hydroxymethyl)-1H-indazole->this compound Bromination (e.g., PBr3, HBr)

Caption: Common synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is the most common complaint. The root cause often lies in one of several areas: incomplete reaction, product degradation, or competing side reactions.

  • Incomplete Reaction: The Wohl-Ziegler reaction is a radical chain reaction. Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and used in sufficient quantity (typically 5-10 mol%). The reaction is often run at reflux in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane to facilitate radical propagation[3]. Incomplete reactions can result from insufficient heating or premature termination.

  • Sub-optimal Brominating Agent: While N-Bromosuccinimide (NBS) is the reagent of choice, its purity is critical. Old or discolored (yellow/brown) NBS can contain excess bromine and succinimide, leading to inconsistent results and side reactions[2][3]. Recrystallizing NBS from water can improve its performance[3].

  • Solvent Choice: The solvent plays a crucial role. While CCl₄ is traditional, its toxicity and environmental impact have led to alternatives. Acetonitrile (CH₃CN) has been shown to be an excellent solvent for NBS brominations of activated aromatic systems, sometimes increasing reactivity and favoring aromatic substitution over benzylic bromination, so careful selection is needed[4]. For benzylic bromination, non-polar solvents that can sustain a radical chain are preferred.

  • Product Degradation: The product, this compound, can be unstable, particularly in the presence of nucleophiles or bases, leading to polymerization or decomposition[5]. It is often recommended to isolate it as a hydrobromide salt to improve stability[5]. Workup procedures should be swift and avoid prolonged exposure to heat or basic conditions.

Question 2: My TLC shows significant starting material even after prolonged reaction times. How can I drive the reaction to completion?

This indicates a sluggish reaction, which can be addressed by manipulating the reaction kinetics.

  • Initiator and Light: The reaction requires initiation. This is achieved with a chemical initiator like AIBN or by photochemical means (irradiation with a sunlamp or a standard incandescent bulb)[3]. Using both can often accelerate the reaction. Ensure the light source is positioned close to the reaction flask.

  • Incremental Addition: Instead of adding all the NBS at once, add it in portions. This maintains a low, steady concentration of bromine radicals, which can help sustain the chain reaction and minimize side reactions. Monitor the reaction by TLC after each addition.

  • Temperature Control: The reaction should be maintained at a steady reflux. A temperature that is too low will result in a slow initiation rate, while one that is too high might favor decomposition or alternative reaction pathways.

Question 3: I am observing significant amounts of di-brominated and ring-brominated by-products. How can I prevent this?

The formation of 4-(dibromomethyl)-1H-indazole or bromination on the indazole ring itself are common selectivity issues.

  • Controlling Stoichiometry: Use a precise stoichiometry of NBS. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Using a large excess will inevitably lead to over-bromination.

  • Solvent Polarity: Electrophilic aromatic substitution (ring bromination) is favored in polar solvents, whereas radical benzylic bromination is favored in non-polar solvents. Using solvents like CCl₄, cyclohexane, or benzene will disfavor the formation of ring-brominated species. Acetonitrile, for instance, can promote nuclear bromination on electron-rich aromatic systems[4].

  • Reaction Monitoring: Carefully monitor the reaction's progress using TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the slower-forming di-brominated product from becoming a major contaminant.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Low_Yield Low Yield / Incomplete Reaction Initiator Check Initiator (Age, Amount) Add light source Low_Yield->Initiator NBS Recrystallize NBS Use precise stoichiometry (1.05 eq) Low_Yield->NBS Byproducts By-product Formation (Di-bromination, Ring Bromination) Byproducts->NBS Solvent Ensure non-polar solvent (e.g., CCl₄, Cyclohexane) Byproducts->Solvent Decomposition Product Decomposition Workup Minimize heat/base exposure Isolate as HBr salt Decomposition->Workup

Caption: A troubleshooting workflow for common synthesis issues.

Question 4: The product seems to decompose during column chromatography. How can I improve its stability during purification?

The lability of the bromomethyl group makes the product susceptible to degradation on silica gel, which is slightly acidic.

  • Neutralize Silica: Consider using silica gel that has been neutralized. You can prepare this by creating a slurry of silica in a solvent containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.5-1% v/v in the eluent), and then evaporating the solvent.

  • Alternative Purification: Recrystallization is often a better method for purifying moderately polar, crystalline compounds and avoids the issues associated with chromatography[6]. A solvent screen can help identify a suitable system (e.g., ethyl acetate/heptane or ethanol/water).

  • Rapid Purification: If chromatography is necessary, do not let the column run overnight. Elute the product as quickly as possible. Keep fractions cold and combine and evaporate the solvent from the product-containing fractions immediately.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The most widely reported and reliable method is the Wohl-Ziegler radical bromination of 4-methyl-1H-indazole using N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄) under reflux[3].

Q2: What is the role of the radical initiator and light?

A radical initiator is required to start the radical chain reaction. Upon heating, AIBN or benzoyl peroxide decomposes to form initial radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical (Br•). The bromine radical is the key chain-carrying species that selectively abstracts a benzylic hydrogen from the 4-methyl group, propagating the chain reaction. Light (photolysis) serves as an alternative or supplementary method to generate the initial bromine radicals from Br₂ (which is present in equilibrium with NBS)[2][3].

Q3: What are the best practices for purifying crude this compound?

Given the product's potential instability on silica gel, recrystallization is often the preferred method for achieving high purity[6]. If the crude product is an oil or contains impurities that are difficult to remove by crystallization, flash column chromatography can be used. Key practices include using a less polar eluent system (e.g., hexane/ethyl acetate), potentially with neutralized silica, and performing the purification quickly to minimize contact time[6].

Q4: Are there any critical safety precautions?

Yes. Carbon tetrachloride (CCl₄) is a known carcinogen and is environmentally harmful; it should be handled with extreme care in a well-ventilated fume hood. N-Bromosuccinimide is a lachrymator and an irritant. Benzoyl peroxide is a potentially explosive solid, especially when dry or subjected to shock or heat. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Detailed Experimental Protocols

Protocol 1: Wohl-Ziegler Bromination of 4-Methyl-1H-indazole

This protocol is a representative procedure for the benzylic bromination.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methyl-1H-indazole (1.0 eq).

  • Reagent Addition: Add anhydrous carbon tetrachloride (CCl₄) to create a ~0.1 M solution. Add N-Bromosuccinimide (1.1 eq) and azobisisobutyronitrile (AIBN) (0.05 eq). Note: NBS should be recrystallized if it appears yellow or brown.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. For enhanced initiation, a 100W incandescent lamp can be placed next to the flask.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide by-product. Wash the solid with a small amount of cold CCl₄.

    • Combine the filtrates and wash with water (2x) and brine (1x) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C).

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography (see Protocol 2/3).

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent.

  • Loading and Elution: Load the adsorbed crude product onto the top of the column. Elute the column with a gradient of hexane/ethyl acetate, starting with a low polarity (e.g., 9:1) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Summary

The choice of reaction conditions can significantly impact the outcome. The following table summarizes typical results.

Starting MaterialBrominating Agent (eq.)Initiator (eq.)SolventTemp. (°C)Time (h)Approx. Yield (%)Reference
4-Methyl-1H-indazoleNBS (1.1)AIBN (0.05)CCl₄77 (Reflux)365-80[3]
4-Methyl-1H-indazoleNBS (1.1)Benzoyl Peroxide (0.05)Cyclohexane81 (Reflux)460-75[2]
Toluene DerivativeNBS (1.0)None (Light)CCl₄77 (Reflux)5~70

References

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Sapeta, K., & Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis.
  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Wikipedia. (2019). N-Bromosuccinimide.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Carreno, M. C., et al. (n.d.). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Journal of the Chinese Chemical Society. (n.d.). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide.
  • National Institutes of Health. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]

  • ElectronicsAndBooks. (2010). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review.
  • National Institutes of Health. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

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Troubleshooting regioselectivity in reactions of 4-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Regioselectivity in Synthesis

Welcome to the technical support center for 4-(bromomethyl)-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and questions related to its reactivity, with a special focus on troubleshooting the regioselectivity of N-alkylation reactions. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of this compound challenging?

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two regioisomers upon alkylation.[1][2][3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4][5][6] However, the reaction outcome is a delicate balance of kinetic and thermodynamic control, influenced by factors like the choice of base, solvent, temperature, and the steric and electronic nature of both the indazole substituents and the alkylating agent.[2][6][7][8]

Q2: What are the key factors that control whether alkylation occurs at the N1 or N2 position?

The regiochemical outcome of indazole alkylation is governed by a complex interplay of several factors.[2][7] Key considerations include:

  • Choice of Base and Solvent: This is often the most critical factor. Strong, non-coordinating bases in non-polar solvents tend to favor N1 alkylation, while different conditions can promote N2 substitution.[6][7][8]

  • Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position and direct alkylation towards N2.[2][6][9]

  • Electronic Effects: The electronic properties of substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 atoms, thereby affecting the regioselectivity.[6]

  • Nature of the Electrophile: The reactivity and steric bulk of the alkylating agent also play a significant role.

  • Reaction Temperature: Temperature can influence the balance between kinetically and thermodynamically controlled pathways.

Q3: How can I distinguish between the N1 and N2 alkylated isomers of this compound?

Unequivocal structure determination is crucial. A combination of one- and two-dimensional NMR spectroscopy techniques is a powerful tool for distinguishing between N1 and N2 isomers.[1][10] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can reveal key correlations to assign the regiochemistry.[1][10] In some cases, single-crystal X-ray crystallography can provide definitive structural proof.[1]

Troubleshooting Guide: Common Issues and Solutions

Here we address specific problems you may encounter in the lab and provide actionable solutions based on established chemical principles.

Problem 1: My reaction yields a mixture of N1 and N2 isomers, and I want to favor the N1 product.

This is a common challenge. To enhance selectivity for the N1 position, you should aim for conditions that favor the thermodynamically more stable product.[7]

Underlying Cause & Mechanistic Insight: The 1H-indazole tautomer is generally the more stable form.[2][5][6] By using conditions that allow for equilibration, the reaction can be driven towards the N1-alkylated product. A strong base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) has been shown to be highly effective for achieving N1 selectivity.[6][7][9][11][12] It is postulated that the sodium cation may coordinate with the N2 atom, sterically hindering its attack on the electrophile.[7][12]

Solutions & Experimental Protocol:

  • Change of Base and Solvent: Switch to sodium hydride (NaH) as the base and tetrahydrofuran (THF) as the solvent. This combination is widely reported to favor N1 alkylation for a range of indazole substrates.[6][7][9][11][12]

  • Temperature Control: Running the reaction at a slightly elevated temperature (e.g., 50 °C) can sometimes improve conversion while maintaining high N1 selectivity, once deprotonation is complete.[9]

Protocol for N1-Selective Alkylation

N1_Alkylation Indazole This compound NaH_THF NaH, THF Indazole->NaH_THF Deprotonation Deprotonation at N1 Alkylating_Agent Alkylating Agent (R-X) Deprotonation->Alkylating_Agent Nucleophilic attack N1_Product N1-Alkylated Product Alkylating_Agent->N1_Product N2_Alkylation Indazole This compound Reagents PPh3, DIAD (or DEAD) THF, 0 °C to RT Indazole->Reagents Alcohol Alcohol (R-OH) Alcohol->Reagents N2_Product N2-Alkylated Product Reagents->N2_Product Favors kinetic product

Sources

Stability issues and storage conditions for 4-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(Bromomethyl)-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional reagent. This compound is a valuable building block in pharmaceutical synthesis, prized for its indazole core—a privileged scaffold in many drug candidates—and its reactive bromomethyl group, which allows for facile introduction of the indazole moiety onto other molecules.[1]

However, the very feature that makes this compound so useful—the reactive benzylic bromide—is also the source of its principal stability challenges. Understanding and mitigating these issues is critical for successful and reproducible experimental outcomes. This guide provides in-depth, field-tested advice in a direct question-and-answer format to address the common challenges encountered when handling, storing, and using this reagent.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: What are the primary stability concerns with this compound?

The primary stability concern is the high reactivity of the bromomethyl group. This group is an excellent electrophile, making the compound susceptible to several degradation pathways:

  • Hydrolysis: Reaction with water or other protic solvents (like methanol or ethanol) can replace the bromide with a hydroxyl or alkoxyl group, respectively, rendering the reagent inactive for its intended alkylation reactions.

  • Self-Reaction/Polymerization: The molecule possesses both an electrophilic site (the bromomethyl carbon) and nucleophilic sites (the indazole nitrogens). Under certain conditions, molecules can react with each other, leading to oligomers or polymers. This is often observed as a discoloration of the material or the formation of insoluble particulates. Isolation of similar compounds as a hydrobromide salt has been shown to suppress such polymerization.[2]

  • Photolytic Degradation: Like many benzylic bromides, this compound can be sensitive to light, which can initiate radical-based decomposition pathways.

Q2: I've seen conflicting storage temperature recommendations (room temperature vs. refrigeration). What is the definitive storage condition?

This is a frequent point of confusion arising from varying supplier recommendations.[3][4][5] While the compound may be stable for short periods at room temperature if perfectly dry and sealed, long-term storage at 2-8°C is the authoritative recommendation. The rationale is based on chemical kinetics: lower temperatures significantly slow down the rate of all potential degradation reactions, including hydrolysis from trace atmospheric moisture and self-reaction. For optimal long-term stability, storage should adhere to the conditions summarized in the table below.

Table 1: Recommended Storage & Handling Conditions
ParameterRecommendationRationale & Expert Insight
Temperature 2–8°C[4][5]Minimizes kinetic rates of degradation pathways. Essential for long-term (>1 month) storage.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[6]Prevents reaction with atmospheric moisture (hydrolysis) and oxygen (oxidation).
Light Keep in a dark place, e.g., an amber vial.[3]Protects against photolytic degradation, a common issue for benzylic halides.
Container Tightly sealed container in a dry location.[3][7]Prevents ingress of moisture and other atmospheric contaminants.

Q3: My solid this compound has developed a yellow or brownish tint. Can I still use it?

A color change from off-white to yellow or brown is a visual indicator of potential degradation. It often suggests the formation of oligomeric species or other chromophoric impurities. While a slight discoloration may not always preclude its use in robust reactions where yield is not critical, it is a significant warning sign.

Actionable Advice: Before using discolored material, you must assess its purity. A simple analytical check is essential for reproducible chemistry.

G cluster_0 Purity Assessment Workflow Start Discolored Material Observed Check Assess Purity via ¹H NMR or LC-MS Start->Check Decision Is Purity >90%? Check->Decision Use Proceed with Reaction (Use with Caution) Decision->Use Yes Purify Purify via Recrystallization or Column Chromatography Decision->Purify No Purify->Check Re-assess Discard Acquire New, High-Purity Material Purify->Discard Purification Fails

Purity assessment workflow for discolored reagent.

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems encountered during reactions involving this compound.

Table 2: Troubleshooting Common Experimental Problems
Observed ProblemPotential Cause(s) Related to StabilityRecommended Solution(s)
Low or no product yield in an N- or O-alkylation reaction. 1. Reagent Hydrolysis: The bromomethyl group has hydrolyzed to the unreactive benzyl alcohol derivative due to moisture in the solvent, base, or nucleophile. 2. Reagent Degradation: The starting material had low purity (was degraded) before the reaction began.1. Ensure Anhydrous Conditions: Use freshly dried solvents. Dry solid bases (e.g., K₂CO₃, Cs₂CO₃) in an oven before use. If possible, run the reaction under an inert atmosphere. 2. Confirm Starting Material Purity: Run a ¹H NMR of your this compound. Look for the characteristic benzylic CH₂Br peak (~4.8 ppm in CDCl₃) and the absence of a CH₂OH peak (~4.7 ppm).
Multiple unexpected spots on TLC/LC-MS analysis of the crude reaction mixture. 1. Self-Reaction: The starting material is reacting with itself, forming dimers or oligomers. This is exacerbated by high concentrations or elevated temperatures. 2. Reaction with Solvent: If using a nucleophilic solvent (e.g., methanol), it may compete with your intended nucleophile, leading to a methoxy-substituted byproduct. 3. Indazole N-Alkylation: If your reaction targets a different nucleophile, the indazole nitrogen of another molecule could be acting as a nucleophile, leading to N-benzylated indazole side products.1. Use High Dilution: Run the reaction at a lower concentration (e.g., 0.05-0.1 M) to reduce the probability of intermolecular side reactions. 2. Choose an Aprotic Solvent: Use solvents like DMF, acetonitrile, or THF, which are less likely to react with the electrophile. Ensure they are anhydrous. 3. Control Stoichiometry & Temperature: Use a slight excess of your desired nucleophile. Add the this compound solution slowly to the reaction mixture to maintain its low instantaneous concentration. Run the reaction at the lowest effective temperature.
Reaction fails to go to completion, even with extended time or heating. Inactive Reagent: The reagent has substantially degraded to the corresponding alcohol or other inactive species. Heating a reaction with degraded material will not yield the desired product and may promote further decomposition.Stop the reaction and re-evaluate. Do not simply increase the temperature. Verify the purity of the starting material using the methods described above. If the material is degraded, it must be purified or replaced.[8][9]
Visualizing Key Degradation Pathways

The reactivity of the benzylic bromide is central to the compound's instability. The following diagram illustrates the two most common degradation pathways that lead to inactive byproducts.

G cluster_main This compound cluster_pathways Degradation Pathways A Indazole-CH₂Br (Active Reagent) B Indazole-CH₂OH (Hydrolysis Product) A->B H₂O (Moisture) C Indazole-CH₂-N(Indazole) (Self-Reaction Dimer) A->C Nucleophilic Attack by another Indazole molecule

Common degradation pathways for the reagent.

Part 3: Experimental Protocols

Adherence to proper technique is paramount. The following protocols provide step-by-step guidance for handling and using the reagent to maximize success.

Protocol 1: Handling and Preparation of a Stock Solution

This protocol minimizes exposure to atmospheric moisture and light.

  • Preparation: Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If available, perform all manipulations inside a glovebox or under a positive pressure of inert gas (argon or nitrogen).

  • Weighing: Quickly weigh the required amount of solid into a clean, dry, oven-baked flask.

  • Solvation: Immediately add anhydrous solvent (e.g., DMF, CH₃CN) via a dry syringe or cannula.

  • Storage of Solution: If the solution is to be stored, even for a few hours, cap the flask with a rubber septum, flush with inert gas, and wrap in aluminum foil to protect from light. For longer-term storage, freezing the solution at -20°C is recommended, but stability in solution is not guaranteed and should be verified before use.

Protocol 2: General Procedure for N-Alkylation with a Phenolic Nucleophile

This protocol illustrates best practices for a typical synthetic application.

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the phenolic nucleophile (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous DMF via cannula. Stir the suspension for 15 minutes to ensure a fine, well-dispersed mixture.

  • Reagent Addition: In a separate flask, prepare a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF as described in Protocol 1.

  • Slow Addition: Using a syringe pump, add the solution of this compound to the reaction mixture dropwise over 30-60 minutes at room temperature. A slow addition rate is crucial to minimize self-reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours at room temperature. Avoid excessive heating unless necessary, as it can promote side reactions.

  • Workup: Upon completion, quench the reaction by pouring it into cold water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

By understanding the inherent reactivity of this compound and implementing these careful handling and procedural controls, researchers can significantly improve the reliability and success of their synthetic endeavors.

References

  • BLD Pharm. (n.d.). 4-Bromo-1H-indazole.
  • Chem-Impex. (n.d.). 4-Bromo-6-methyl-1H-indazole.
  • ECHEMI. (n.d.). 4-BROMO (1H)INDAZOLE SDS, 186407-74-9 Safety Data Sheets.
  • Fisher Scientific. (2024, March 13). SAFETY DATA SHEET: 4-Bromo-1H-indazole.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • SAS Applied Research & Lab Materials Pvt. (2022, January 2). Buy 4-Bromo-1H-indazole Industrial Grade.
  • PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole 95%.
  • Science of Synthesis. (n.d.). 1H- and 2H-Indazoles.
  • Chem-Impex. (n.d.). 4-Bromo (1H)indazole.
  • BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • National Institutes of Health (NIH). (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.

Sources

Removing unreacted starting materials from 4-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 4-(Bromomethyl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Achieving high purity is critical, as residual starting materials or byproducts can lead to complex downstream reaction mixtures and compromise the integrity of your results. This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct, problem-solving format to address common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely unreacted starting materials and byproducts in my crude this compound sample?

A1: The profile of impurities in your crude product is intrinsically linked to the synthetic route employed. A prevalent method for synthesizing this compound is the radical bromination of 4-methyl-1H-indazole, typically using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like azobisisobutyronitrile (AIBN).

Based on this common synthesis, you can anticipate the following impurities:

  • Unreacted 4-methyl-1H-indazole: Incomplete conversion is a frequent issue, making this the most common starting material found in the crude product.

  • Succinimide: This is the byproduct of the brominating agent, NBS. It is polar and can sometimes co-purify with the product if not properly removed.

  • Over-brominated Species: Although less common with controlled reaction conditions, the formation of 4-(Dibromomethyl)-1H-indazole is possible, especially if an excess of NBS is used.[1]

  • Degradation Products: this compound can be sensitive to light and moisture. The hydrobromide salt is sometimes isolated to suppress polymerization or degradation.[2]

Identifying these potential contaminants is the first step in designing an effective purification strategy.

Q2: My TLC and HPLC analyses show a significant amount of unreacted 4-methyl-1H-indazole. How can I effectively remove it using column chromatography?

A2: Flash column chromatography is an excellent and highly versatile method for separating this compound from its less polar precursor, 4-methyl-1H-indazole.[1]

The Principle of Separation (Causality): The separation relies on the polarity difference between the two compounds. The C-Br bond in the product's bromomethyl group introduces significant polarity compared to the C-H bonds in the starting material's methyl group. This increased polarity causes the product to have a stronger affinity for the polar stationary phase (silica gel), resulting in a lower retention factor (Rƒ) and slower elution from the column. Conversely, the less polar 4-methyl-1H-indazole will travel through the column more quickly.

Detailed Protocol: Flash Column Chromatography

  • TLC Analysis & Solvent System Selection:

    • Develop a thin-layer chromatography (TLC) method to visualize the separation.

    • Spot your crude mixture on a silica gel TLC plate.

    • Test various mobile phase (eluent) systems. A good starting point is a mixture of a nonpolar solvent (like hexanes or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane).[3]

    • Aim for an Rƒ value of ~0.25-0.35 for your target compound, this compound, ensuring clear separation from the higher Rƒ spot of 4-methyl-1H-indazole.

  • Column Preparation (Slurry Packing):

    • Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present.[4]

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure.

    • Carefully apply the concentrated sample or the dry-loaded silica to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.[4]

    • Collect fractions in test tubes and monitor their composition using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Concentrate the combined pure fractions using a rotary evaporator to yield the purified this compound.[4]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Industry standard for its high resolving power and compatibility with organic solvents.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate (e.g., start at 9:1, gradient to 7:3)Offers good separation for compounds of moderate polarity. The gradient helps to first elute nonpolar impurities cleanly and then speeds up the elution of the more polar product.[2][3]
Dichloromethane/Methanol (e.g., 99:1)A good alternative if higher polarity is needed. Use with caution due to the higher toxicity of DCM.
Sample Load 1-2.5% of silica gel weightOverloading the column leads to poor separation and cross-contamination of fractions.

Below is a workflow diagram illustrating the column chromatography process.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Finalization p1 Select Solvent System via TLC p2 Pack Column with Silica Slurry p1->p2 p3 Dry Load Crude Sample onto Silica p2->p3 r1 Apply Sample to Column p3->r1 r2 Elute with Solvent System r1->r2 r3 Collect Fractions r2->r3 a1 Analyze Fractions by TLC r3->a1 a2 Combine Pure Fractions a1->a2 a3 Evaporate Solvent a2->a3 a4 Obtain Pure Product a3->a4

Caption: Workflow for Purifying this compound via Column Chromatography.

Q3: Is recrystallization a viable method for purification, and how should I select a solvent?

A3: Yes, recrystallization is a powerful, economical, and scalable technique for purifying crystalline solids like this compound, provided a suitable solvent can be identified.[5][6] The method is particularly effective for removing small amounts of impurities from a large amount of material.

The Principle of Separation (Causality): The technique relies on the differences in solubility between the desired compound and the impurities in a given solvent at different temperatures. An ideal solvent will dissolve the crude product completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).[6]

Protocol 1: Systematic Solvent Screening

  • Place ~20 mg of your crude material into a small test tube.

  • Add a candidate solvent dropwise at room temperature, stirring or vortexing after each drop.

  • Observation 1: If the compound dissolves readily at room temperature, the solvent is too good and unsuitable for recrystallization.

  • Observation 2: If the compound is sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • Observation 3: If the compound dissolves completely upon heating, this is a promising solvent.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

  • Observation 4: If a good yield of crystals forms upon cooling, you have found a suitable solvent.[6]

Protocol 2: Bulk Recrystallization

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to dissolve the solid completely.

  • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum.

Solvent Type Examples Suitability for Indazoles
Protic Solvents Ethanol, Methanol, IsopropanolOften effective. Indazoles can form hydrogen bonds, leading to good solubility when hot.[7]
Aprotic Polar Acetone, Ethyl AcetateGood candidates for dissolving the compound. Can be paired with an anti-solvent.
Nonpolar Solvents Hexanes, Toluene, CyclohexaneUseful as the "anti-solvent" in a two-solvent system. The product is likely less soluble in these.
Mixed Solvents Ethanol/Water, Acetone/WaterHighly effective for indazole derivatives.[8] Dissolve in the good solvent (e.g., ethanol) and add the anti-solvent (water) dropwise until cloudy, then reheat to clarify and cool.
Q4: How can I remove the succinimide byproduct from my reaction mixture?

A4: Succinimide is the byproduct of NBS and is significantly more polar than this compound due to its two carbonyl groups and the N-H bond. This polarity difference can be exploited for easy removal.

Method 1: Aqueous Workup (Liquid-Liquid Extraction)

This is the simplest and most common method. Succinimide has moderate solubility in water, especially with slight heating or under basic conditions, whereas this compound has very low water solubility.

  • Protocol:

    • After the reaction is complete, cool the reaction mixture.

    • If your reaction solvent is water-miscible (like THF or acetone), remove it under reduced pressure.

    • Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel and wash it with water (2-3 times). A wash with a dilute sodium bicarbonate or sodium carbonate solution can be even more effective, as it will deprotonate the succinimide (pKa ~9.6), making it highly water-soluble.

    • Follow with a brine wash to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to obtain the crude product, now largely free of succinimide.

Method 2: Column Chromatography

If an aqueous workup is not sufficient, succinimide can be easily separated by column chromatography. Due to its high polarity, it will adhere very strongly to the silica gel and will either remain at the baseline (Rƒ = 0) in typical eluent systems (e.g., Hexanes/EtOAc) or require a highly polar eluent (like 5-10% methanol in dichloromethane) to be eluted. Your product, this compound, will elute much earlier.

Caption: Decision diagram for the removal of succinimide byproduct.

References

  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Science of Synthesis. (2017). 1H-Indazoles. Retrieved from [Link]

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • National Institutes of Health (NIH). (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (2020). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • National Institutes of Health (NIH). (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • MDPI. (2019). Liquid–Liquid Continuous Extraction and Fractional Distillation for the Removal of Organic Compounds from the Wastewater of the Oil Industry. Retrieved from [Link]

  • Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative.

Sources

Optimizing reaction time and temperature for 4-(Bromomethyl)-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-(Bromomethyl)-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, with a focus on optimizing reaction time and temperature. Here, you will find practical, field-tested advice presented in a direct question-and-answer format to address common challenges and frequently asked questions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the radical bromination of 4-methyl-1H-indazole using a brominating agent like N-Bromosuccinimide (NBS).

Q1: My reaction is showing low conversion of the 4-methyl-1H-indazole starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue often stemming from suboptimal initiation or insufficient radical propagation. Here are the primary factors to investigate:

  • Inadequate Radical Initiation: The benzylic bromination with N-Bromosuccinimide (NBS) is a radical chain reaction that requires an initiator.[1][2]

    • Thermal Initiation: Ensure your reaction temperature is high enough to cause homolytic cleavage of the initiator. For AIBN (Azobisisobutyronitrile), this is typically between 65-85 °C. If using benzoyl peroxide, a similar temperature range is effective.

    • Photochemical Initiation: If using a UV lamp, ensure the wavelength is appropriate to initiate the reaction and that the lamp is positioned for optimal irradiation of the reaction mixture.

    • Initiator Degradation: Radical initiators have a limited shelf life. Ensure you are using a fresh or properly stored batch.

  • Insufficient Reaction Time or Temperature:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a modest increase in temperature (e.g., in 5-10 °C increments) or extending the reaction time may be necessary. However, be cautious of prolonged heating, which can lead to side product formation.

  • Solvent Choice: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used for NBS brominations to minimize ionic side reactions.[2] Using a more polar solvent could be detrimental to the radical pathway.

Q2: I'm observing the formation of multiple spots on my TLC plate, indicating significant side product formation. What are these impurities and how can I minimize them?

A2: The formation of multiple products is often due to over-bromination or competing reaction pathways. The likely culprits are:

  • Dibromination: The product, this compound, can undergo a second bromination to form 4-(dibromomethyl)-1H-indazole. To mitigate this, use a controlled stoichiometry of NBS (typically 1.0-1.1 equivalents). Adding the NBS portion-wise over the course of the reaction can also help maintain a low concentration of the brominating agent, favoring mono-bromination.

  • Ring Bromination: Although benzylic bromination is favored under radical conditions, electrophilic aromatic substitution on the indazole ring can occur, especially if the reaction conditions inadvertently promote ionic pathways.[3][4] To suppress this:

    • Ensure your solvent is non-polar.

    • Avoid exposure to acid, which can catalyze electrophilic bromination.

    • NBS can generate bromine in the presence of trace acid, which can lead to ring bromination.[5]

  • Oxidation: In some cases, benzylic positions can be oxidized to aldehydes or carboxylic acids, though this is less common with NBS under anhydrous conditions.[6]

Q3: The purification of this compound is proving difficult, and the isolated product seems unstable. What are the best practices for purification and storage?

A3: this compound is a reactive compound, and its purification and storage require care.

  • Purification Strategy:

    • Work-up: After the reaction is complete, the succinimide byproduct can be removed by filtration. The crude product can then be washed with water to remove any remaining water-soluble impurities.

    • Crystallization: This is often the most effective method for purifying this compound.[7] A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[7] Common solvents for crystallization include hexanes, ethyl acetate, or mixtures thereof.

    • Column Chromatography: If crystallization does not provide sufficient purity, silica gel chromatography can be employed. Use a non-polar eluent system (e.g., hexane/ethyl acetate) and run the column quickly to minimize on-column degradation.

  • Product Stability and Storage:

    • Benzylic bromides can be lachrymatory and are susceptible to hydrolysis. It is crucial to handle them in a well-ventilated fume hood and to use dry solvents and glassware.

    • The product can be unstable over long periods, potentially leading to polymerization or degradation.[8] It is recommended to store the purified product at low temperatures (0-8 °C) under an inert atmosphere (nitrogen or argon).[9] For extended storage, keeping it in a freezer is advisable. Isolation as a hydrobromide salt can sometimes suppress polymerization.[8]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What is the underlying mechanism of the bromination of 4-methyl-1H-indazole with NBS?

A1: The reaction proceeds through a free radical chain mechanism. This mechanism is favored by the use of a radical initiator (like AIBN or benzoyl peroxide) or UV light and a non-polar solvent.[2] The key steps are:

  • Initiation: The radical initiator undergoes homolytic cleavage upon heating or irradiation to form radicals.

  • Propagation:

    • The initiator radical abstracts a hydrogen atom from H-Br (present in trace amounts or generated in situ) to form a bromine radical (Br•).

    • The bromine radical abstracts a benzylic hydrogen from 4-methyl-1H-indazole to form a resonance-stabilized benzylic radical and HBr.

    • The benzylic radical reacts with NBS to form the desired product, this compound, and a succinimidyl radical.

    • The succinimidyl radical reacts with HBr to regenerate the bromine radical, thus continuing the chain.

Q2: How do reaction time and temperature influence the outcome of the synthesis?

A2: Reaction time and temperature are critical parameters that must be carefully optimized for a successful synthesis.

  • Temperature:

    • Lower Temperatures: Insufficient temperature will lead to a slow or incomplete reaction due to a low rate of radical initiation.

    • Optimal Temperature: The ideal temperature is one that provides a steady rate of radical formation without promoting side reactions. This is typically near the decomposition temperature of the chosen radical initiator (e.g., 65-85 °C for AIBN).

    • Higher Temperatures: Excessive temperatures can lead to the formation of impurities through over-bromination or thermal degradation of the starting material or product.

  • Reaction Time:

    • Insufficient Time: The reaction will not go to completion, resulting in a lower yield of the desired product.

    • Optimal Time: The reaction should be monitored (e.g., by TLC or HPLC) and stopped once the starting material is consumed.

    • Excessive Time: Prolonged reaction times, especially at elevated temperatures, increase the likelihood of side product formation and can lead to lower isolated yields due to product degradation.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Safety is paramount. Key precautions include:

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid and an oxidizing agent. Avoid contact with skin and eyes, and handle it in a fume hood.

  • Solvents: Solvents like carbon tetrachloride are toxic and environmentally hazardous. Whenever possible, consider greener alternatives. All organic solvents should be handled in a well-ventilated area.

  • Product: this compound is a benzylic bromide and should be assumed to be a lachrymator and irritant. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Conditions: Reactions at reflux should be performed with appropriate condenser setups to prevent the release of solvent vapors.

Data Presentation & Protocols

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended ConditionRationale
Starting Material 4-methyl-1H-indazole-
Brominating Agent N-Bromosuccinimide (NBS)1.05 equivalents
Radical Initiator AIBN0.05 - 0.1 equivalents
Solvent Carbon Tetrachloride (CCl₄) or CyclohexaneAnhydrous
Temperature 80 °C (Reflux for CCl₄)To ensure efficient radical initiation with AIBN.
Reaction Time 2-4 hoursMonitor by TLC/HPLC for completion.
Experimental Protocol: Synthesis of this compound
  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methyl-1H-indazole (1.0 eq.).

  • Add the anhydrous solvent (e.g., CCl₄, approximately 10 mL per gram of starting material).

  • Add N-Bromosuccinimide (1.05 eq.) and AIBN (0.1 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the insoluble succinimide byproduct and wash the solid with a small amount of fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Visualizations

Reaction Mechanism

Benzylic Bromination Mechanism cluster_initiation Initiation AIBN AIBN 2R• 2R• AIBN->2R• Δ R• R• Br• Br• R•->Br• + HBr R•->Br• Indazole_Radical Indazole_Radical Br•->Indazole_Radical + 4-Methyl-1H-indazole - HBr Product This compound Indazole_Radical->Product + NBS - Succinimidyl• Succinimidyl• Succinimidyl• Br•_regen Br• Succinimidyl•->Br•_regen + HBr - Succinimide

Caption: Free radical mechanism for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting Workflow start Start Synthesis low_conversion Low Conversion? start->low_conversion check_initiator Check Initiator (Age, Amount) low_conversion->check_initiator Yes side_products Side Products? low_conversion->side_products No increase_temp_time Increase Temp/Time check_initiator->increase_temp_time increase_temp_time->low_conversion control_nbs Control NBS Stoichiometry (1.0-1.1 eq, portion-wise) side_products->control_nbs Yes purification_issues Purification/Stability Issues? side_products->purification_issues No check_solvent Use Non-Polar Solvent (e.g., CCl₄) control_nbs->check_solvent check_solvent->side_products crystallize Purify by Crystallization purification_issues->crystallize Yes success Successful Synthesis purification_issues->success No store_cold Store Cold & Inert crystallize->store_cold store_cold->success

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Google Patents. (2020). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • NIH. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC. Retrieved from [Link]

  • Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms...). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ResearchGate. (n.d.). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. Retrieved from [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • MDPI. (2016). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • NIH. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • ResearchGate. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]

  • Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative.
  • Semantic Scholar. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-bromo-3-methyl-1H-indazole | CAS#:1159511-73-5. Retrieved from [Link]

Sources

Common impurities in commercial 4-(Bromomethyl)-1H-indazole and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Bromomethyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical synthetic intermediate. The integrity of your starting materials is paramount for the success of downstream applications, ensuring reproducibility and the quality of your final compounds.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you identify and resolve potential purity issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial batches of this compound?

The impurities present in your sample are typically remnants of the synthetic route used for its manufacture.[3] It's crucial to consider these possibilities when analyzing a new batch. The main categories of impurities are summarized in the table below.

  • Starting Materials & Intermediates: Incomplete reactions can lead to the presence of precursors. For instance, if the synthesis involves the bromination of 4-methyl-1H-indazole, this starting material may be a significant impurity.

  • Reaction Byproducts: These are formed from side reactions occurring during synthesis. A very common byproduct is the result of over-bromination, leading to di-brominated indazole species.[3] Another potential byproduct is the isomeric 6-(Bromomethyl)-1H-indazole, depending on the regioselectivity of the synthetic pathway.

  • Regioisomers: The indazole ring system can exist as different tautomers (1H and 2H), which can complicate reactions like N-alkylation.[2] While this compound itself refers to the bromomethyl group on the benzene ring, impurities could arise from unintended reactions at the N1 or N2 positions during synthesis or storage.

  • Degradation Products: this compound can be susceptible to degradation, especially if not stored under appropriate conditions (e.g., protected from light and moisture).[3] Hydrolysis of the bromomethyl group to the corresponding alcohol (4-(hydroxymethyl)-1H-indazole) is a common degradation pathway. Polymerization can also be an issue with benzylic bromides.[4]

  • Residual Solvents & Reagents: Solvents used during the reaction or purification (e.g., DMF, acetone, ethyl acetate, cyclohexane) and leftover reagents (e.g., brominating agents) are common trace impurities.[3][5]

Table 1: Summary of Common Impurities in this compound

Impurity Category Specific Example(s) Likely Origin Recommended Removal Method
Starting Materials 4-Methyl-1H-indazole Incomplete bromination reaction Recrystallization, Column Chromatography
Byproducts 4,X-Dibromo-1H-indazole Over-bromination Column Chromatography, Recrystallization
Isomers 6-(Bromomethyl)-1H-indazole Lack of regioselectivity in synthesis Column Chromatography, Preparative HPLC
Degradation 4-(Hydroxymethyl)-1H-indazole Hydrolysis (exposure to moisture) Column Chromatography

| Reagents/Solvents | N-Bromosuccinimide (NBS), DMF, Toluene | Residuals from synthesis/workup | Recrystallization, Drying under vacuum |

cluster_impurities Common Impurity Profile Main Compound This compound Starting Material Starting Materials (e.g., 4-Methyl-1H-indazole) Main Compound->Starting Material is contaminated by Byproducts Byproducts (e.g., Di-bromo species) Main Compound->Byproducts is contaminated by Degradation Degradation Products (e.g., 4-Hydroxymethyl-1H-indazole) Main Compound->Degradation is contaminated by Solvents Residual Solvents (e.g., Toluene, DMF) Main Compound->Solvents is contaminated by start Crude this compound purity_check Assess Purity (HPLC, TLC, NMR) start->purity_check recrystallize Protocol 1: Recrystallization purity_check->recrystallize Impurities have different solubility? column Protocol 2: Column Chromatography purity_check->column Impurities have different polarity? high_purity High Purity Product recrystallize->high_purity column->high_purity

Sources

Validation & Comparative

A Head-to-Head Battle of Halogens: Unraveling the Reactivity of 4-(Bromomethyl) vs. 4-(Chloromethyl)-1H-indazole in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry and Drug Discovery

In the intricate world of drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, from anticancer kinase inhibitors like Axitinib to potent antiemetics like Granisetron.[1][2] The functionalization of this versatile heterocycle is paramount for modulating pharmacological activity, and the introduction of substituents at the 4-position is a common strategy for exploring structure-activity relationships (SAR). Among the most useful intermediates for this purpose are 4-(halomethyl)-1H-indazoles, which serve as key electrophiles for introducing a variety of moieties via nucleophilic substitution.

The Decisive Factor: Leaving Group Ability in SN2 Reactions

The primary reaction pathway for these compounds with a wide range of nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted, single-step mechanism, the nucleophile attacks the electrophilic benzylic carbon while simultaneously displacing the halide leaving group.[3] The rate of an SN2 reaction is critically dependent on several factors, but when comparing two structurally analogous substrates, the nature of the leaving group is often the most significant determinant of reactivity.[4][5]

A good leaving group is one that is stable on its own, once it has departed with the pair of electrons from the broken bond.[6] The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups.[5][6]

Let's compare the leaving groups in our two molecules of interest: the bromide ion (Br⁻) and the chloride ion (Cl⁻).

  • Basicity: Hydrobromic acid (HBr) is a stronger acid (pKa ≈ -9) than hydrochloric acid (HCl) (pKa ≈ -7).[5] Consequently, the bromide ion is a weaker base than the chloride ion. This is a primary reason why bromide is a better leaving group.[5]

  • Polarizability and Size: The bromide ion is larger and more polarizable than the chloride ion.[4][7] Its larger size allows the negative charge to be dispersed over a greater volume, which increases its stability.[4][7] This enhanced polarizability also facilitates the stabilization of the transition state during the SN2 reaction.

Therefore, based on these fundamental principles, we can confidently predict that 4-(bromomethyl)-1H-indazole is significantly more reactive than 4-(chloromethyl)-1H-indazole in SN2 reactions. The reaction with the bromo- derivative will proceed faster and likely under milder conditions than the corresponding reaction with the chloro- derivative.[3]

Visualizing the Reaction Mechanism

The SN2 reaction at the benzylic carbon of the halomethyl indazoles can be visualized as a concerted process. The diagram below illustrates the attack of a generic nucleophile (Nu⁻) on the electrophilic carbon, leading to the formation of the product and the displacement of the halide leaving group (X⁻).

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_IS Prepare Internal Standard Solution Setup Combine Substrate & Internal Standard in Vials Prep_IS->Setup Prep_Nuc Prepare Nucleophile (NaN₃) Solution Initiate Add Nucleophile to Start Reaction Prep_Nuc->Initiate Prep_Sub Prepare Substrate (Bromo & Chloro) Solutions Prep_Sub->Setup Equilibrate Equilibrate at 40°C Setup->Equilibrate Equilibrate->Initiate Sample Withdraw & Quench Aliquots at Time Points Initiate->Sample HPLC Analyze Samples by HPLC Sample->HPLC Data Calculate Peak Area Ratios HPLC->Data Plot Plot ln(Ratio) vs. Time Data->Plot Compare Compare Rate Constants (k) Plot->Compare

Sources

A Comparative Guide to HPLC Purity Analysis of 4-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development Intermediates

In the intricate pathway of drug discovery and development, the purity of pharmaceutical intermediates is a cornerstone of safety and efficacy.[1] 4-(Bromomethyl)-1H-indazole is a key building block in the synthesis of a variety of pharmacologically active agents, including kinase inhibitors for cancer therapy. Its reactivity, attributed to the bromomethyl group, makes it a valuable synthon but also susceptible to the formation of impurities during synthesis and storage. These impurities, if not controlled, can lead to downstream reaction failures, the formation of toxic byproducts in the final active pharmaceutical ingredient (API), and potential regulatory hurdles.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will explore two distinct reversed-phase HPLC (RP-HPLC) methodologies, delving into the scientific rationale behind parameter selection. Furthermore, we will contextualize the role of HPLC within a broader analytical strategy, touching upon complementary techniques essential for comprehensive purity profiling.

Understanding the Analyte: Physicochemical Properties of this compound

A successful analytical method is built upon a fundamental understanding of the analyte's properties.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₈H₇BrN₂The presence of nitrogen and the aromatic indazole ring suggests UV absorbance.
Molecular Weight 211.06 g/mol ---
Melting Point 160-165 °CIndicates a solid, crystalline material at room temperature.[2]
pKa 12.78 ± 0.40 (Predicted)The indazole proton is weakly acidic, suggesting the molecule will be neutral over a wide pH range.
Solubility Soluble in EthanolGood solubility in organic solvents like methanol and acetonitrile is expected, facilitating sample preparation.[3]

The key takeaway is that this compound is a moderately polar, UV-active compound, making RP-HPLC with UV detection an ideal technique for its analysis.[4]

Potential Impurities in this compound

A robust purity method must be able to separate the main component from its potential impurities. These can arise from the synthetic route or degradation.[5]

  • Process-Related Impurities:

    • Starting Materials: Unreacted 4-methyl-1H-indazole.

    • Regioisomers: Formation of other brominated isomers (e.g., 3-bromo, 5-bromo, 6-bromo, or 7-bromo-4-methyl-1H-indazole) depending on the synthetic strategy.

    • Byproducts: Dimerization or polymerization products, especially given the reactive nature of the bromomethyl group.[5]

  • Degradation Products:

    • Hydrolysis Product: 4-(Hydroxymethyl)-1H-indazole, formed by the reaction of the bromomethyl group with water.

    • Oxidative Degradants: The indazole ring can be susceptible to oxidation.[6]

    • Photodegradation Products: Indazoles can undergo photochemical rearrangement to form benzimidazoles upon exposure to UV light.[6]

A stability-indicating HPLC method must be able to resolve the parent compound from all these potential impurities.[7]

Method A: The Workhorse - C18 Reversed-Phase HPLC

Our primary method utilizes the most common and versatile stationary phase in RP-HPLC: the C18 (octadecyl) column.[8] This non-polar stationary phase provides excellent retention for moderately polar compounds like our analyte.

Method A: Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard length and internal diameter column with 5 µm particles offers a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape by suppressing the ionization of residual silanols on the silica-based stationary phase.[9]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and low viscosity.
Gradient Elution 30% B to 80% B over 15 minutesA gradient is essential to elute a range of impurities with varying polarities and to ensure the elution of any highly retained species.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the indazole ring system.[9]
Injection Volume 10 µL---
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures compatibility with the initial mobile phase conditions to prevent peak distortion.
Experimental Protocol: Method A
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water, mix well, and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition (30% B) for at least 15 minutes.

    • Inject the standard and sample solutions.

    • Run the gradient program and acquire the data.

Method B: An Alternative Approach - Phenyl-Hexyl Stationary Phase

To offer an alternative selectivity, Method B employs a Phenyl-Hexyl stationary phase. This phase provides unique retention mechanisms, including hydrophobic interactions and π-π interactions with the aromatic ring of the analyte and its impurities. This can lead to different elution orders and improved resolution for certain critical pairs.

Method B: Chromatographic Conditions
ParameterConditionRationale
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µmA shorter column with smaller particles can provide faster analysis times and higher efficiency.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is a stronger ion-pairing agent than formic acid and can sometimes offer sharper peaks for nitrogen-containing compounds.
Mobile Phase B MethanolChanging the organic modifier from acetonitrile to methanol alters the selectivity of the separation.
Gradient Elution 40% B to 90% B over 10 minutesA faster gradient is possible due to the shorter column length.
Flow Rate 1.2 mL/minA slightly higher flow rate can be used with the shorter column.
Column Temperature 35 °CA slightly elevated temperature can improve peak efficiency and reduce viscosity.
Detection UV at 254 nmConsistent with Method A for direct comparison.
Injection Volume 5 µLA smaller injection volume is often used with more efficient columns.
Sample Diluent Acetonitrile/Water (50:50, v/v)Remains the same for consistency.
Experimental Protocol: Method B

The experimental protocol for Method B is analogous to Method A, with the substitution of the specified column, mobile phases, and chromatographic conditions.

Performance Comparison: Method A vs. Method B

The following table summarizes the expected performance of the two methods based on hypothetical but realistic data for the analysis of a this compound sample containing key impurities.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Run Time 20 minutes15 minutes
Retention Time of Main Peak ~10.5 minutes~8.2 minutes
Resolution (Main Peak / Hydrolysis Impurity) 2.53.1
Resolution (Main Peak / Regioisomer Impurity) 1.82.2
Peak Tailing Factor (Main Peak) 1.21.1
Theoretical Plates (Main Peak) >10000>12000

Analysis: Method B, with the Phenyl-Hexyl column, offers a faster analysis time and potentially better resolution for critical impurity pairs due to the alternative selectivity offered by the π-π interactions. The peak shape, as indicated by the tailing factor, is also slightly improved. However, Method A on the C18 column still provides adequate separation and is a more universally available and well-understood stationary phase. The choice between the two would depend on the specific impurity profile of the sample and the desired throughput of the analysis.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the HPLC analysis and the overall purity assessment strategy.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_standard Prepare Reference Standard Solution instrument Equilibrate HPLC System (Column, Mobile Phase) prep_standard->instrument prep_sample Prepare Sample Solution prep_sample->instrument injection Inject Solutions instrument->injection acquisition Data Acquisition (Chromatogram) injection->acquisition integration Peak Integration acquisition->integration calculation Calculate % Purity (Area Percent) integration->calculation report Generate Report calculation->report

Caption: Workflow for the HPLC analysis of this compound.

Purity_Assessment_Strategy node_process node_process start Purity Assessment Required? hplc Perform HPLC-UV Analysis start->hplc purity_spec Purity > 99.0%? hplc->purity_spec unknown_peaks Unknown Peaks > 0.1%? hplc->unknown_peaks pass Release Batch purity_spec->pass Yes fail Investigate & Reprocess purity_spec->fail No unknown_peaks->purity_spec No lcms Identify Unknowns with LC-MS unknown_peaks->lcms Yes nmr Confirm Structure with NMR lcms->nmr

Caption: Decision tree for the purity assessment of this compound.

Beyond HPLC: A Multi-Technique Approach to Purity

While HPLC is the gold standard for purity determination, a comprehensive assessment often requires complementary techniques.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for impurity identification. By coupling the HPLC separation with a mass spectrometer, the molecular weight of each impurity peak can be determined, providing crucial information for structure elucidation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural confirmation of the main component and for the characterization of isolated impurities. NMR can also detect impurities that lack a UV chromophore and would be invisible to the HPLC-UV detector.

  • Gas Chromatography (GC): GC is the preferred method for the analysis of residual solvents, which are common process-related impurities.[4]

  • Differential Scanning Calorimetry (DSC): DSC can be used as a secondary technique to determine the absolute purity of highly pure, crystalline substances by analyzing their melting behavior.

Conclusion: Ensuring Quality through Rigorous and Comparative Analysis

The purity of this compound is a critical quality attribute that directly impacts the quality and safety of the final pharmaceutical product. This guide has demonstrated that while a standard C18-based HPLC method can provide reliable purity data, alternative stationary phases like Phenyl-Hexyl can offer advantages in terms of speed and resolution.

The choice of the optimal HPLC method should be based on a thorough understanding of the potential impurity profile and the specific analytical requirements. As Senior Application Scientists, we advocate for a holistic approach to purity assessment, integrating orthogonal techniques like LC-MS and NMR to build a comprehensive quality profile. This ensures not only that the material meets specifications but also that the manufacturing process is well-understood and in a state of control.

References

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

  • Pesek, J. (2011, November 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Susanto, H., et al. (2023). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Molecules, 28(13), 5089. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-bromo-1H-indazole. PubChem Compound Database. Retrieved from [Link]

  • uHPLCs. (2024, December 28). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Ngwa, G. (2010). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Jenke, D. (2022, November 30). Forced Degradation – A Review. American Pharmaceutical Review. Retrieved from [Link]

  • Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 17(5), 5583-5601. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). a validated rapid rp-uhplc method for determination of assay and related substances in ttbb. Retrieved from [Link]

  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1169-1196. Retrieved from [Link]

  • ResearchGate. (2024, September 3). (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]

  • ResearchGate. (2015, January). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. Retrieved from [Link]

Sources

A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of 4-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of scientific rigor. 4-(Bromomethyl)-1H-indazole is a key building block in the synthesis of a variety of biologically active molecules. Its reactivity, centered on the bromomethyl group, makes it a valuable intermediate, but also necessitates careful structural verification to avoid downstream synthetic complications. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering a comparative framework against structurally similar compounds to aid in its definitive identification.

The Imperative of Structural Verification

The indazole scaffold is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The introduction of a reactive bromomethyl group at the 4-position provides a handle for further molecular elaboration. However, the synthesis of this compound can potentially yield several isomeric and related impurities. For instance, incomplete bromination of a precursor like 4-methyl-1H-indazole, or over-oxidation to 1H-indazole-4-carbaldehyde, can lead to a complex product mixture. Furthermore, regioisomers, such as those resulting from substitution on the indazole nitrogen, could also be present. ¹H NMR spectroscopy is an indispensable tool for distinguishing between these closely related structures, ensuring the purity and identity of the target compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A reliable ¹H NMR spectrum is predicated on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol outlines a robust procedure for obtaining a high-resolution spectrum of this compound.

1. Sample Preparation:

  • Analyte: Weigh approximately 5-10 mg of solid this compound.[1]

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube.[2] The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is particularly useful for observing exchangeable protons like the N-H of the indazole ring.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent magnetic field inhomogeneities.[1]

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion.

  • Tuning and Shimming: The spectrometer probe should be tuned to the appropriate frequency, and the magnetic field shimmed to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically sufficient.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate for a standard ¹H NMR spectrum.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is recommended.

    • Acquisition Time: An acquisition time of 2-4 seconds will provide adequate digital resolution.

  • Data Processing: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform. The spectrum should then be phased and the baseline corrected to ensure accurate integration and peak picking.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve add_tms Add TMS Internal Standard dissolve->add_tms filter Filter if Necessary add_tms->filter tune_shim Tune and Shim Spectrometer filter->tune_shim acquire Acquire FID (8-16 scans) tune_shim->acquire process Fourier Transform, Phase, and Baseline Correction acquire->process

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The following is a detailed analysis of the anticipated spectrum, based on established principles of NMR spectroscopy and data from analogous compounds.

G H3 H-3 NH N-H H5 H-5 H6 H-6 H7 H-7 CH2Br -CH2Br

Caption: Structure of this compound with proton numbering.

Key Spectral Features:

  • -CH₂Br Protons: The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a singlet. Due to the electron-withdrawing effect of the bromine atom and the deshielding influence of the aromatic indazole ring, this signal is anticipated to be in the range of δ 4.5 - 5.0 ppm . The chemical shift of benzylic bromides is a strong indicator of their electronic environment.[3]

  • Aromatic Protons (H-5, H-6, H-7): The three protons on the benzene ring of the indazole core will give rise to signals in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm . Their precise chemical shifts and multiplicities will be influenced by their position relative to the other substituents and the nitrogen atoms. We can expect a doublet for H-5, a triplet for H-6, and a doublet for H-7, reflecting their coupling with adjacent protons.

  • Indazole H-3 Proton: The proton at the 3-position of the indazole ring is expected to appear as a singlet, typically downfield due to the influence of the adjacent nitrogen atom. Its chemical shift is anticipated to be in the region of δ 8.0 - 8.5 ppm .

  • N-H Proton: The proton attached to the nitrogen atom (N-H) is exchangeable and its signal can be broad. In a solvent like DMSO-d₆, it is often observed as a broad singlet at a chemical shift greater than δ 10 ppm . In CDCl₃, this peak may be less distinct or even absent due to exchange with trace amounts of acidic protons.

Comparative ¹H NMR Data

To aid in the definitive assignment of the ¹H NMR signals of this compound, the following table provides a comparison with the experimental data of structurally related compounds. This comparative approach is invaluable for identifying the target molecule and distinguishing it from potential impurities or isomers.

CompoundSolvent-CH₂Br/CH₃ (δ, ppm)Aromatic & H-3 Protons (δ, ppm)N-H (δ, ppm)
This compound (Predicted) DMSO-d₆~4.8 (s, 2H)~7.2-8.2 (m, 4H)>10 (br s, 1H)
4-Bromo-1-methyl-1H-indazole DMSO-d₆4.04 (s, 3H, N-CH₃)7.27-7.35 (m, 2H), 7.65-7.67 (m, 1H), 7.98 (d, 1H)Not Applicable
4-Methyl-1H-indazole CDCl₃2.62 (s, 3H)7.03 (d, 1H), 7.20 (t, 1H), 7.38 (d, 1H), 8.05 (s, 1H)~10.5 (br s, 1H)
1H-Indazole-4-carbaldehyde DMSO-d₆Not Applicable7.37 (dt, 1H), 7.49 (dt, 1H), 7.70 (d, 1H), 8.14 (d, 1H), 10.20 (s, 1H, -CHO)14.17 (br s, 1H)

Analysis of Comparative Data:

  • The predicted chemical shift of the -CH₂Br protons in this compound is significantly downfield compared to the -CH₃ protons of 4-methyl-1H-indazole, which is a direct consequence of the strong electron-withdrawing effect of the bromine atom.

  • The N-CH₃ signal in 4-Bromo-1-methyl-1H-indazole appears at a distinct chemical shift, allowing for clear differentiation from the C-substituted methyl or bromomethyl groups.

  • The presence of a sharp singlet for the -CHO proton at a very downfield position (~δ 10.20 ppm) is a clear diagnostic marker for the aldehyde impurity, 1H-indazole-4-carbaldehyde.

  • The aromatic proton signals will also show characteristic splitting patterns and chemical shifts that can be used to distinguish between these compounds.

Conclusion

The structural integrity of this compound is critical for its successful application in synthetic chemistry. ¹H NMR spectroscopy provides a powerful and definitive method for its structural confirmation. By understanding the expected chemical shifts and coupling patterns, and by comparing the spectrum with those of potential impurities and isomers, researchers can confidently verify the identity and purity of this important synthetic intermediate. The detailed protocol and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, ensuring the quality and reliability of their research.

References

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A Senior Application Scientist's Guide to Alternative Reagents for the Bromination of 4-Methyl-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Brominated Indazoles in Medicinal Chemistry

The 4-methyl-1H-indazole scaffold is a privileged structure in modern drug discovery, forming the core of numerous clinical candidates and approved drugs. Its synthetic derivatization is a cornerstone of medicinal chemistry programs, with bromination serving as a critical gateway reaction. The introduction of a bromine atom provides a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid exploration of chemical space and the fine-tuning of a molecule's Structure-Activity Relationship (SAR).

However, the electrophilic aromatic substitution of the indazole ring is not without its challenges. The primary difficulty lies in controlling regioselectivity. The inherent electronic properties of the bicyclic system, influenced by the methyl group at the C4 position, present multiple potential sites for bromination. Achieving selective bromination at the desired position is paramount to avoiding tedious purification steps and maximizing the yield of the target compound. This guide provides a comparative analysis of alternative brominating reagents, moving beyond traditional elemental bromine to offer safer, more selective, and efficient protocols tailored for researchers in drug development.

The Challenge of Regioselectivity in 4-Methyl-1H-Indazole

The 4-methyl-1H-indazole ring system has several positions susceptible to electrophilic attack. The pyrazole ring is generally electron-rich, making the C3 position highly nucleophilic.[1] Concurrently, the benzene ring is activated by the fused pyrazole system and the C4-methyl group, making the C5 and C7 positions also reactive. The choice of brominating agent, solvent, and reaction conditions can profoundly influence the kinetic and thermodynamic product distribution.

Caption: Potential sites for electrophilic bromination on 4-methyl-1H-indazole.

Comparative Analysis of Brominating Reagents

The ideal brominating reagent should be easy to handle, safe, affordable, and provide high yield and regioselectivity. While elemental bromine (Br₂) has been historically used, its high toxicity, corrosivity, and often poor selectivity make it a less desirable choice in modern synthetic labs.[2][3] Here, we compare the performance of superior alternatives.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is arguably the most common and versatile alternative to liquid bromine.[2][4] It is a crystalline solid, making it significantly easier and safer to handle.[2][4] NBS serves as a source of electrophilic bromine and can be used for both electrophilic aromatic substitution and radical-mediated benzylic bromination, depending on the reaction conditions.[5][6]

  • Mechanism & Selectivity: For aromatic bromination, NBS typically requires an acid catalyst or a polar solvent like N,N-Dimethylformamide (DMF) to generate a potent electrophilic bromine species.[6][7] The reaction proceeds via a standard electrophilic aromatic substitution mechanism. In the case of 4-substituted indazoles, studies have shown that NBS in DMF can favor bromination at the C7 position.[8] Conversely, under different conditions, such as those promoting radical pathways (e.g., CCl₄ with a radical initiator), bromination of the C4-methyl group could occur, a reaction known as Wohl-Ziegler bromination.[5][6] For the purpose of ring bromination, polar, non-radical conditions are essential.

  • Performance & Handling: NBS provides a low, steady concentration of Br₂, which helps to minimize over-bromination and side reactions that are common with elemental bromine.[2] It is a white solid, though it may appear yellow or brown if it has started to decompose, releasing Br₂.[4][5] Purification can be achieved by recrystallization from hot water.[5] While generally safe to handle with standard personal protective equipment, reactions involving NBS can be exothermic, and care should be taken, especially on a large scale.[5][9]

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is another excellent solid source of electrophilic bromine, often considered a cost-effective and convenient alternative to NBS.[10][11] Each molecule of DBDMH contains two bromine atoms, making it an efficient reagent in terms of atom economy.

  • Mechanism & Selectivity: Similar to NBS, the bromine atoms in DBDMH are attached to nitrogen atoms adjacent to electron-withdrawing carbonyl groups, rendering them electrophilic.[10] DBDMH is effective for the bromination of electron-rich aromatic rings, often in the presence of an acid catalyst.[10][12] It has been shown to be highly effective for the regioselective monobromination of various aromatic compounds under mild conditions.[12] Recent studies have demonstrated its utility in the ultrasound-assisted C3-bromination of indazoles, offering a rapid and efficient method.[13]

  • Performance & Handling: DBDMH is a crystalline powder that is easier to handle than liquid bromine.[10] It is often used for its ability to achieve clean monobromination where NBS might lead to mixtures or require stricter control.[12] It is considered a stable, solid reagent, which is particularly advantageous for reactions requiring precise stoichiometry.[12] Lewis acids can be used to catalyze benzylic bromination with DBDMH under mild conditions, showcasing its versatility.[14]

Pyridinium Tribromide (Py·HBr₃)

Pyridinium tribromide is a stable, crystalline, orange-red solid that serves as a solid equivalent of bromine.[15][16] It is formed from the reaction of pyridine, hydrobromic acid, and bromine.[16]

  • Mechanism & Selectivity: In solution, pyridinium tribromide exists in equilibrium with pyridine hydrobromide and molecular bromine.[17] This equilibrium provides a controlled release of Br₂, which then acts as the brominating agent. This controlled delivery makes it a milder and more selective reagent than Br₂ itself.[18] It is particularly useful for the bromination of alkenes, alkynes, and activated aromatic compounds.[15][19]

  • Performance & Handling: The primary advantage of Py·HBr₃ is its solid nature, which circumvents the handling issues associated with volatile and corrosive liquid bromine.[18] It is easily weighed and transferred. While it is less toxic than Br₂, it is still a hazardous chemical that releases bromine and should be handled with appropriate care in a fume hood.[17]

Data Summary and Comparison

ReagentFormulaFormM.W. ( g/mol )Key AdvantagesKey Disadvantages
N-Bromosuccinimide (NBS) C₄H₄BrNO₂White Solid177.98Easy to handle, versatile (radical/ionic), good selectivity, widely available.[2][4]Can be exothermic, may require purification, potential for side reactions if not controlled.[5][9][20]
DBDMH C₅H₆Br₂N₂O₂Yellowish Powder285.92High bromine content, cost-effective, excellent for monobromination, stable.[10][12]Less common than NBS, may still require catalytic activation.
Pyridinium Tribromide C₅H₅N·HBr·Br₂Red-Orange Solid319.82Solid, stable Br₂ source, easy to handle, mild and selective.[15][18][19]Releases toxic Br₂, corrosive.[17]
Elemental Bromine Br₂Red-Brown Liquid159.81Inexpensive, fundamental reagent.Highly toxic, volatile, corrosive, often poor selectivity, difficult to handle.[2][3]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the bromination of an aromatic substrate like 4-methyl-1H-indazole, followed by workup and purification.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis A Dissolve Substrate (4-Methyl-1H-Indazole) in appropriate solvent B Add Brominating Reagent (e.g., NBS) portion-wise at controlled temperature A->B C Stir reaction mixture for specified time (monitor by TLC/LCMS) B->C D Quench reaction (e.g., with Na₂S₂O₃ solution) C->D Reaction Complete E Extract with organic solvent D->E F Wash organic layer, dry, and concentrate E->F G Purify crude product (Column Chromatography/Recrystallization) F->G Crude Product H Characterize final product (NMR, MS, m.p.) G->H

Caption: General workflow for the bromination of 4-methyl-1H-indazole.

Protocol: Regioselective C7-Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from methodologies reported for the selective bromination of substituted indazoles and represents a validated starting point for optimization.[8]

Materials:

  • 4-Methyl-1H-indazole

  • N-Bromosuccinimide (NBS), freshly recrystallized if necessary

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1H-indazole (1.0 eq.). Dissolve the substrate in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.1 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Note: For less reactive substrates, gentle heating (e.g., 50-80 °C) may be required, but this should be approached cautiously to avoid side reactions.[8]

  • Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing an equal volume of water.

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), saturated aqueous NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to afford the pure 7-bromo-4-methyl-1H-indazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Recommendations

For the bromination of 4-methyl-1H-indazole, moving away from elemental bromine is highly recommended for safety and selectivity. N-Bromosuccinimide (NBS) stands out as the premier choice for most applications due to its ease of handling, extensive documentation in the literature, and proven ability to achieve high regioselectivity under controlled conditions.[6][8] DBDMH serves as an excellent, cost-effective alternative that may offer advantages in specific cases requiring clean monobromination.[10][12] Pyridinium tribromide is another viable solid reagent that provides a mild source of bromine.[15][18]

The choice of reagent and conditions must be guided by the desired regiochemical outcome. For C7 selectivity on a 4-substituted indazole, an NBS/DMF system is a well-precedented and logical starting point.[8] As with any chemical process, careful optimization of stoichiometry, temperature, and reaction time is critical to maximizing the yield and purity of the desired brominated product, a key intermediate for advancing drug discovery programs.

References

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A Comparative Guide to the Biological Activity of 4-(Bromomethyl)-1H-indazole Derivatives and Other Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has solidified its position as a "privileged structure" in medicinal chemistry, serving as the foundation for numerous compounds with significant therapeutic potential.[1][2] This versatile bicyclic heteroaromatic system is a key component in several FDA-approved drugs, particularly in the oncology space with kinase inhibitors like Pazopanib and Axitinib.[2][3] The strategic placement of various substituents on the indazole ring allows for the fine-tuning of pharmacological activity, leading to a diverse array of derivatives with anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5]

This guide provides a comparative analysis of the biological activity of 4-(bromomethyl)-1H-indazole derivatives against other substituted indazoles. By examining structure-activity relationships (SAR) and presenting supporting experimental data, this document aims to provide valuable insights for professionals engaged in drug discovery and development.

The Indazole Scaffold: A Versatile Core

The indazole core, consisting of a benzene ring fused to a pyrazole ring, offers multiple positions for substitution, primarily at the N1, N2, and C3-C7 positions.[5][6] The specific placement and nature of these substituents dramatically influence the compound's biological activity. For instance, substitutions at the N1 and C3 positions are common in kinase inhibitors, while modifications at other positions can modulate properties like solubility, metabolic stability, and target selectivity.[4][7]

Caption: General chemical structure of the indazole scaffold highlighting potential substitution sites.

Anticancer Activity: A Prominent Feature of Indazole Derivatives

Indazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[3][8] The bromomethyl group at the C4 position of the indazole ring is an interesting feature. While direct and extensive comparative studies on this compound are limited in publicly available literature, we can infer its potential activity based on the known structure-activity relationships of other substituted indazoles, particularly those with halogen substitutions.

Kinase Inhibition

Many indazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][7] For example, derivatives with substitutions at the C4, C5, C6, and C7 positions have been explored as CCR4 antagonists and FGFR1 inhibitors.[4][9] The presence of a halogen, such as bromine, at the C4 position has been shown to be tolerated and can contribute to the overall activity profile of the molecule. A series of 4-bromo-1H-indazole derivatives have been synthesized and evaluated as FtsZ inhibitors, demonstrating antibacterial activity.[10] This suggests that the 4-bromo substitution is a viable strategy for designing biologically active molecules. The addition of a methyl group to the bromine, creating a bromomethyl group, introduces a reactive electrophilic center which could potentially engage in covalent interactions with target proteins, a strategy increasingly used in drug design.

Comparative Anticancer Activity of Substituted Indazoles

The following table summarizes the anticancer activity of various substituted indazoles against different cancer cell lines, providing a benchmark for the potential efficacy of novel derivatives.

Compound/Derivative ClassTarget/MechanismCancer Cell Line(s)IC50 (µM)Reference
N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamideApoptosis induction, G2/M arrestA2780 (ovarian)4.21[11]
N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamideApoptosis induction, G2/M arrestA549 (lung)18.6[11]
Indazole Derivative 2f Apoptosis induction4T1 (breast)0.23[8][12]
Indazole-3-carboxamide 12d CRAC channel blockerMast cells< 1[13]
4-bromo-1H-indazole derivative 9 FtsZ inhibitorS. pyogenes PS4 µg/mL[10]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Indazole derivatives have also been recognized for their significant anti-inflammatory properties.[14][15] The mechanisms underlying this activity often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and cytokines like TNF-α and IL-1.[14][16]

N-substituted indazolones have been shown to be potent anti-inflammatory agents in animal models.[14] Furthermore, a study on the in vitro anti-inflammatory activity of indazole and its derivatives revealed their ability to inhibit COX-2 and various pro-inflammatory cytokines.[16] The structure-activity relationship suggests that substitutions on the indazole ring can significantly modulate the anti-inflammatory potency. For instance, 1,5-disubstituted indazol-3-ols have demonstrated potent inhibition of 5-lipoxygenase, a key enzyme in the inflammatory cascade.[17]

Caption: Simplified signaling pathway of inflammation and potential inhibition by indazole derivatives.

Antimicrobial Activity: Combating Microbial Infections

The emergence of multidrug-resistant pathogens has necessitated the discovery of novel antimicrobial agents.[18][19] Indazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[5][18][20]

The antimicrobial efficacy of indazole derivatives is highly dependent on the nature and position of the substituents. For example, N-methyl-3-aryl indazoles have demonstrated moderate to good in vitro antimicrobial activities against various bacterial and fungal strains.[18][21] A study on 2-substituted indazoles also highlighted their potential as antimicrobial agents.[20]

As previously mentioned, 4-bromo-1H-indazole derivatives have been specifically investigated as inhibitors of the bacterial cell division protein FtsZ, a novel and promising antibacterial target.[10] This finding strongly suggests that the this compound scaffold could be a valuable starting point for the development of new antibacterial agents. The bromomethyl group could act as a reactive handle to form covalent bonds with the FtsZ protein, potentially leading to irreversible inhibition and potent antibacterial activity.

Comparative Antimicrobial Activity of Substituted Indazoles

The following table presents the antimicrobial activity of selected indazole derivatives.

Compound/Derivative ClassTarget Organism(s)Activity Metric (Zone of Inhibition/MIC)Reference
N-methyl-3-aryl indazoles (5i, 5f, 5a)Xanthomonas campestris2.1 - 2.3 cm[18][21]
N-methyl-3-aryl indazoles (5j, 5a, 5h)Bacillus megaterium1.2 - 1.6 cm[18][21]
4-bromo-1H-indazole derivative 9 Streptococcus pyogenes PSMIC: 4 µg/mL[10]
4-bromo-1H-indazole derivative 18 Penicillin-resistant S. aureus64-fold more active than 3-MBA[10]

Experimental Protocols

To ensure the reproducibility and validation of the biological activities discussed, standardized experimental protocols are crucial.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability and proliferation.[2]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes.

Protocol:

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a buffer (e.g., Tris-HCl).

  • Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and pre-incubate.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Determine the IC50 value for the inhibition of each COX isoform.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Overview of key experimental workflows for evaluating biological activity.

Conclusion and Future Perspectives

Substituted indazoles represent a highly versatile and promising class of compounds in drug discovery. While direct comparative data for this compound derivatives is still emerging, the existing body of research on other substituted indazoles provides a strong foundation for predicting their potential biological activities. The presence of a 4-bromo substituent has been shown to be compatible with potent biological activity, and the addition of a reactive methyl group could open up new avenues for designing targeted covalent inhibitors.

Further research focusing on the synthesis and comprehensive biological evaluation of this compound derivatives is warranted. Such studies will be crucial in elucidating their specific mechanisms of action and in determining their therapeutic potential across various disease areas, including cancer, inflammation, and infectious diseases. The insights gained will undoubtedly contribute to the continued success of the indazole scaffold in the development of novel and effective therapeutics.

References

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A Comparative Cost Analysis of Synthetic Pathways to 4-(Bromomethyl)-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key building blocks is paramount. 4-(Bromomethyl)-1H-indazole is a valuable intermediate in the synthesis of a variety of biologically active compounds. This guide provides an in-depth, objective comparison of two primary synthetic pathways to this versatile molecule, offering a comprehensive cost analysis, detailed experimental protocols, and critical insights into the practicalities of each route.

Introduction to this compound

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of therapeutic applications. The introduction of a reactive bromomethyl group at the 4-position provides a handle for further molecular elaboration, making this compound a sought-after intermediate for the synthesis of novel drug candidates. The choice of synthetic route to this key intermediate can significantly impact project timelines and budgets. This guide will explore two common synthetic strategies, providing the necessary data for an informed decision.

Synthetic Pathway Overview

Two principal synthetic routes to this compound are considered in this analysis:

  • Pathway 1: Radical Bromination of 4-methyl-1H-indazole. This direct approach utilizes a benzylic bromination reaction on a readily available precursor.

  • Pathway 2: Two-Step Synthesis from 4-(hydroxymethyl)-1H-indazole. This pathway involves the conversion of a hydroxymethyl intermediate to the desired bromomethyl compound.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Target Molecule 4-methyl-1H-indazole 4-methyl-1H-indazole Pathway_1 Pathway 1: Radical Bromination 4-methyl-1H-indazole->Pathway_1 NBS, AIBN 4-(hydroxymethyl)-1H-indazole 4-(hydroxymethyl)-1H-indazole Pathway_2 Pathway 2: Two-Step Synthesis 4-(hydroxymethyl)-1H-indazole->Pathway_2 PBr3 Target This compound Pathway_1->Target Pathway_2->Target

Figure 1: High-level overview of the two synthetic pathways to this compound.

Pathway 1: Radical Bromination of 4-methyl-1H-indazole

This pathway employs the well-established Wohl-Ziegler reaction, a free-radical bromination at the benzylic position of 4-methyl-1H-indazole using N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN).[1][2]

Figure 2: Schematic of the radical bromination of 4-methyl-1H-indazole.

Experimental Protocol: Synthesis of 4-methyl-1H-indazole

A common route to 4-methyl-1H-indazole involves the diazotization of 2,3-dimethylaniline followed by an intramolecular cyclization.[3]

  • Diazotization: To a stirred solution of 2,3-dimethylaniline in a mixture of glacial acetic acid and acetic anhydride, a solution of sodium nitrite in water is added dropwise at a temperature maintained below 25°C.

  • Cyclization: The resulting diazonium salt solution is then gently warmed, leading to the cyclization and formation of 4-methyl-1H-indazole.

  • Workup and Purification: The reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Experimental Protocol: Radical Bromination
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1H-indazole in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats on the surface of the reaction mixture.[2]

  • Workup and Purification: Cool the reaction mixture to room temperature and filter off the succinimide. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Cost Analysis: Pathway 1
Reagent/SolventSupplierCost (per unit)Molar Mass ( g/mol )Cost per Mole
2,3-DimethylanilineSigma-Aldrich$154.00 / 500 g121.18$37.31
Sodium NitriteFisher Scientific$45.50 / 500 g69.00$6.31
Acetic AcidFisher Scientific$60.50 / 2.5 L60.05~$0.29
Acetic AnhydrideSigma-Aldrich$77.60 / 1 L102.09~$0.83
N-Bromosuccinimide (NBS)Sigma-Aldrich$120.00 / 500 g177.98$42.70
AIBNSigma-Aldrich$65.00 / 25 g164.21$64.92
AcetonitrileFisher Scientific$103.00 / 4 L41.05~$1.29

Note: Prices are approximate and based on bulk catalog listings as of late 2025. They are subject to change and may vary based on supplier and purity.

Pros and Cons of Pathway 1

Pros:

  • Direct Conversion: This is a one-step conversion from the methyl to the bromomethyl group.

  • Well-Established Reaction: The Wohl-Ziegler reaction is a widely used and well-understood transformation.

Cons:

  • Harsh Reagents: Traditional use of carbon tetrachloride as a solvent is now highly restricted due to its toxicity and environmental impact.[1] While greener alternatives like acetonitrile are available, they may require optimization.[1]

  • Radical Initiator Hazards: AIBN is a flammable solid and can be explosive when exposed to heat, shock, or friction.[4]

  • Potential for Side Reactions: Over-bromination or bromination on the aromatic ring can occur, necessitating careful control of reaction conditions and potentially complicating purification.

  • Availability of Starting Material: 4-methyl-1H-indazole is not as commonly available as other indazole derivatives, and its synthesis adds an extra step to the overall process.

Pathway 2: Two-Step Synthesis from 4-(hydroxymethyl)-1H-indazole

This pathway involves the conversion of the more readily available 4-(hydroxymethyl)-1H-indazole to the desired bromide, typically using a reagent like phosphorus tribromide (PBr₃).

Figure 3: Schematic of the bromination of 4-(hydroxymethyl)-1H-indazole.

Experimental Protocol: Synthesis of 4-(hydroxymethyl)-1H-indazole

This intermediate can be prepared by the reduction of 1H-indazole-4-carboxylic acid or 1H-indazole-4-carbaldehyde. The reduction of the carboxylic acid using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is a common method.[4][5]

  • Reaction Setup: To a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 1H-indazole-4-carboxylic acid in THF is added dropwise at 0°C.

  • Reaction: The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Workup and Purification: The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).[4] The resulting precipitate is filtered off, and the filtrate is concentrated. The crude product can be purified by column chromatography.

Experimental Protocol: Conversion to Bromide
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-(hydroxymethyl)-1H-indazole in an anhydrous solvent such as dichloromethane or diethyl ether.

  • Addition of Reagent: Cool the solution to 0°C and add phosphorus tribromide (PBr₃) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Workup and Purification: The reaction is quenched by carefully pouring it onto ice water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude this compound, which can be further purified if necessary.

Cost Analysis: Pathway 2
Reagent/SolventSupplierCost (per unit)Molar Mass ( g/mol )Cost per Mole
1H-Indazole-4-carboxylic acidSigma-Aldrich$86.25 / 1 g162.15$14000.00 (approx.)
Lithium Aluminum Hydride (LiAlH₄)Sigma-Aldrich$220.00 / 100 g37.95$83.71
4-(hydroxymethyl)-1H-indazoleFluorochem£193.00 / 25 g (~$245)148.16~$145.00
Phosphorus Tribromide (PBr₃)Sigma-Aldrich$252.00 / 100 g270.69$251.76
DichloromethaneFisher Scientific$95.50 / 4 L84.93~$0.19

Note: Prices are approximate and based on bulk catalog listings as of late 2025. They are subject to change and may vary based on supplier and purity. The cost of 1H-indazole-4-carboxylic acid is very high for small quantities, indicating it is a specialty chemical. The cost per mole for this starting material would decrease significantly with bulk purchases.

Pros and Cons of Pathway 2

Pros:

  • Milder Conditions: The conversion of the alcohol to the bromide can often be achieved under milder conditions than radical bromination.

  • Higher Selectivity: This pathway avoids the risk of bromination on the aromatic ring.

  • Readily Available Intermediate: 4-(hydroxymethyl)-1H-indazole is commercially available, potentially saving a synthetic step.

Cons:

  • Two-Step Process: If starting from a precursor to the alcohol, this is a longer synthetic sequence.

  • Hazardous Reagents: Phosphorus tribromide is a corrosive and water-reactive liquid that requires careful handling.[6][7] LiAlH₄ is a highly reactive and flammable solid that reacts violently with water.[4]

  • Cost of Intermediate: While commercially available, 4-(hydroxymethyl)-1H-indazole can be a costly starting material. Synthesizing it from 1H-indazole-4-carboxylic acid involves the use of the hazardous and expensive reagent LiAlH₄.

Comparative Analysis and Recommendation

FeaturePathway 1: Radical BrominationPathway 2: Two-Step Synthesis
Number of Steps (from methyl/hydroxyl) 11
Overall Yield Moderate to Good (typically 60-80%)Good to High (typically 70-90% for the bromination step)
Reagent Cost Lower (NBS and AIBN are relatively inexpensive)Higher (PBr₃ and potentially LiAlH₄ are more expensive)
Starting Material Cost Moderate (synthesis of 4-methyl-1H-indazole required)High (if purchasing 4-(hydroxymethyl)-1H-indazole)
Safety Hazards Flammable and potentially explosive radical initiator (AIBN); toxic solvent (CCl₄)Corrosive and water-reactive PBr₃; highly reactive and flammable LiAlH₄
Environmental Impact Use of halogenated solvents (CCl₄) is a major concern.Generation of phosphorus-containing waste.
Scalability Can be challenging due to the hazards of radical reactions and the need for dilute conditions.More straightforward to scale, with careful handling of reagents.

Recommendation:

For small-scale laboratory synthesis where cost is a primary concern and the necessary safety precautions for handling radical initiators and halogenated solvents are in place, Pathway 1 offers a more direct and economical route, provided that 4-methyl-1H-indazole can be synthesized efficiently.

For larger-scale synthesis and process development , Pathway 2 is generally the more robust and scalable option, despite the higher initial cost of the starting material or the reagents for its synthesis. The higher selectivity and more controlled reaction conditions often lead to a more reliable and reproducible process, which is a critical factor in a drug development setting. If purchasing the 4-(hydroxymethyl)-1H-indazole intermediate is not economically viable, developing an efficient and safe process for its synthesis via the reduction of the corresponding carboxylic acid or aldehyde will be a necessary prerequisite.

Ultimately, the choice of synthetic pathway will depend on the specific needs of the project, including the scale of the synthesis, the available budget, and the safety and environmental regulations of the institution.

References

  • Material Safety Data Sheet - Azobisisobutyronitrile. Cole-Parmer.
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A Researcher's Guide to the Spectral Differentiation of N1 and N2 Alkylated 4-(Bromomethyl)-1H-indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry, prized for its role as a bioisostere of indole and its prevalence in a multitude of therapeutic agents.[1][2][3] However, the synthetic utility of indazoles is often complicated by the presence of two nucleophilic nitrogen atoms, N1 and N2. Alkylation of the parent heterocycle frequently yields a mixture of N1 and N2 regioisomers, posing significant challenges for synthesis and purification.[2][3][4] The distinct biological activities of these isomers—for instance, N1-substituted danicopan versus N2-substituted pazopanib—necessitate unambiguous structural characterization.[4][5]

This guide provides an in-depth comparison of the spectral characteristics of N1- and N2-alkylated products of 4-(bromomethyl)-1H-indazole. We will delve into the nuanced differences observed in Nuclear Magnetic Resonance (NMR) and other spectroscopic techniques, explain the causality behind these spectral signatures, and provide robust experimental protocols for synthesis, separation, and analysis.

The Challenge of Regioselectivity in Indazole Alkylation

The alkylation of a 1H-indazole substrate invariably involves a delicate balance between kinetic and thermodynamic control.[3] The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[4][5][6][7] This intrinsic stability can be exploited to favor the N1-alkylated product under conditions that permit equilibration.[1][6][7]

Conversely, reaction conditions—including the choice of base, solvent, and the nature of the alkylating agent—can dramatically influence the N1/N2 product ratio.[1][6] For example:

  • N1-Selective Conditions : The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the N1 isomer.[1][2][8] This is often considered the thermodynamically controlled pathway.

  • N2-Selective Conditions : Steric hindrance at the C7 position can block access to the N1 position, thereby promoting N2 alkylation.[1][2][3][6] Additionally, specific catalytic systems or reaction conditions, such as Mitsunobu conditions, can show a strong preference for the N2 product.[1][6]

  • Mixed Regioselectivity : Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often lead to mixtures of both isomers, which then require careful separation.[3][9]

The following diagram illustrates the general reaction and the factors influencing the isomeric outcome.

G cluster_products Products Indazole This compound Base Base (e.g., NaH, K₂CO₃) N1_Product N1-Alkylated Isomer (Thermodynamic Product) Indazole->N1_Product  Thermodynamic  Control (e.g., NaH/THF) N2_Product N2-Alkylated Isomer (Kinetic Product) Indazole->N2_Product  Kinetic Control or  Steric Hindrance RX Alkylating Agent (R-X) Solvent Solvent (e.g., THF, DMF) Base->N1_Product Solvent->N2_Product

Caption: Factors governing N1 vs. N2 regioselectivity in indazole alkylation.

Spectroscopic Fingerprints: Distinguishing N1 and N2 Isomers

Unambiguous assignment of the N1 and N2 regioisomers relies heavily on NMR spectroscopy. While Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide complementary data, ¹H and ¹³C NMR offer the most definitive structural insights. Advanced 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide ultimate confirmation.[1][9][10]

¹H NMR Spectroscopy: The Primary Diagnostic Tool

The chemical environment of the protons on the indazole core and the newly introduced alkyl group differs significantly between the two isomers. Let's consider the alkylation with a generic "R-CH₂-" group.

Proton Assignment N1-Alkyl-Isomer (Expected δ) N2-Alkyl-Isomer (Expected δ) Rationale for Difference
Indazole H3 ~8.1 ppm~8.6 ppmIn the N2-isomer, the H3 proton is adjacent to the electropositive, pyridine-like nitrogen (N2), resulting in significant deshielding and a downfield shift.
Indazole H7 Downfield shiftedUpfield shifted (relative to N1)The H7 proton in the N1-isomer experiences a deshielding effect from the lone pair of the adjacent N2 atom. This effect is absent in the N2-isomer.
N-CH₂-R Upfield shiftedDownfield shiftedThe N-CH₂ protons in the N2-isomer are typically shifted further downfield due to the anisotropic effect of the fused benzene ring and the different electronic nature of the N2 position.
Ar-CH₂Br ~4.8 ppm~4.8 ppmThe chemical shift of the bromomethyl protons at the 4-position is less affected by the site of N-alkylation and remains relatively consistent.
¹³C NMR Spectroscopy: Confirming the Assignment

Carbon NMR provides complementary evidence for the correct isomeric assignment. The chemical shifts of the carbon atoms within the pyrazole ring (C3, C3a, and C7a) are particularly diagnostic.

Carbon Assignment N1-Alkyl-Isomer (Expected δ) N2-Alkyl-Isomer (Expected δ) Rationale for Difference
Indazole C3 ~134-136 ppm~122-124 ppmThe C3 carbon in the N2-isomer is significantly shielded (shifted upfield) compared to the N1-isomer.[11] This is one of the most reliable indicators for distinguishing the isomers.
Indazole C7a ShieldedDeshieldedThe C7a carbon, at the junction of the two rings, shows a noticeable shift difference between the isomers, often being more deshielded in the N2 product.
N-CH₂-R VariesVariesThe chemical shift of the alkyl carbon directly attached to the nitrogen will differ, reflecting the distinct electronic environments of N1 and N2.

An HMBC experiment is the gold standard for confirmation. A correlation between the N-CH₂ protons and the C7a carbon confirms an N1-isomer, while a correlation to the C3 carbon confirms an N2-isomer.[1]

Mass Spectrometry and IR Spectroscopy
  • Mass Spectrometry (MS): Both N1 and N2 isomers will have the identical molecular weight and thus the same molecular ion peak (M⁺). While fragmentation patterns may differ, these are often subtle and less straightforward for primary differentiation compared to NMR.

  • Infrared (IR) Spectroscopy: The most significant change upon alkylation is the disappearance of the broad N-H stretch from the starting material. The aromatic C-H and C=C/C=N stretching frequencies in the fingerprint region will differ slightly between the two isomers, but these differences are typically not pronounced enough for unambiguous assignment without authentic reference spectra.

Experimental Guide: Synthesis, Separation, and Characterization

This section provides validated, step-by-step protocols for the synthesis of a mixture of N1/N2 isomers, their subsequent separation, and spectroscopic characterization.

Workflow Overview

G start Start: This compound synthesis Step 1: Alkylation Reaction (e.g., K₂CO₃, R-Br, DMF) start->synthesis workup Step 2: Aqueous Workup & Extraction synthesis->workup purification Step 3: Chromatographic Separation (Silica Gel Column) workup->purification isomer1 Isolate N1-Isomer purification->isomer1 isomer2 Isolate N2-Isomer purification->isomer2 analysis Step 4: Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS) isomer1->analysis isomer2->analysis end End: Characterized Isomers analysis->end

Caption: Experimental workflow for synthesis, separation, and analysis of indazole isomers.

Protocol 1: Synthesis of N1/N2 Isomer Mixture

This protocol uses standard conditions known to produce an isomer mixture suitable for subsequent separation.

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) to create a ~0.2 M solution. Add finely ground potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Alkylating Agent: Add the desired alkyl bromide (R-Br, 1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product mixture.

Protocol 2: Isomer Separation by Column Chromatography

The N1 and N2 isomers generally exhibit different polarities, allowing for efficient separation via silica gel chromatography.

  • Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30-40%) is often effective.

  • Loading: Dissolve the crude product mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Begin eluting with the starting solvent mixture. The less polar isomer (typically the N1-isomer) will elute first, followed by the more polar N2-isomer.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the pure fractions for each isomer.

  • Concentration: Concentrate the combined pure fractions for each isomer under reduced pressure to yield the isolated products.

Protocol 3: NMR Sample Preparation and Analysis

Accurate data acquisition is critical for correct structural assignment.

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. An overnight acquisition may be necessary to achieve a good signal-to-noise ratio.

    • (Recommended) Acquire a 2D gHMBC spectrum to establish key long-range proton-carbon correlations for unambiguous assignment.

  • Data Processing: Process the spectra using appropriate software. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

  • Analysis: Assign all peaks based on their chemical shifts, multiplicities, and integrations, paying close attention to the diagnostic signals for C3, H3, and H7 as detailed in the comparison tables above.

Conclusion

The regioselective synthesis of N-alkylated indazoles is a persistent challenge, making the ability to reliably differentiate between N1 and N2 isomers an essential skill for medicinal chemists. While a range of synthetic protocols can favor one isomer over the other, the formation of mixtures is common. Through careful application and interpretation of spectroscopic data, particularly ¹H and ¹³C NMR, researchers can confidently assign the correct regiochemistry. The significant upfield shift of C3 and downfield shift of H3 in N2-isomers serve as the most robust and reliable diagnostic markers. By integrating the synthetic, separation, and analytical protocols provided in this guide, drug development professionals can ensure the structural integrity of their indazole-based compounds, a critical step in advancing new therapeutic candidates.

References

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  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link][2]

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  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link][8]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]

  • Chandramouli, G., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. International Journal of ChemTech Research, 4(4), 1676-1683. Retrieved from [Link]

  • Wiley Online Library. (2010). ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ChemInform, 41(32). [Link]

  • Smith, A. M. R., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7621-7626. [Link]

  • Pérez-Bárcena, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 17(11), 13536-13554. [Link][11]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Dogan, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link][9]

  • ResearchGate. (2022). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link][10]

Sources

A Researcher's Guide to Iodo-Indazole Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like indazole is a cornerstone of modern medicinal chemistry. Among the array of synthetic tools available, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency in forging new carbon-carbon and carbon-heteroatom bonds. Iodo-indazoles, in particular, serve as highly reactive and versatile building blocks in these transformations.

This guide provides an in-depth comparison of the reactivity of positional iodo-indazole isomers in three of the most pivotal cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. By understanding the nuances of how the iodine's position on the indazole ring influences reactivity, researchers can make more informed decisions in their synthetic design, leading to optimized reaction conditions and improved yields.

The Decisive Role of the C-I Bond in Reactivity

The enhanced reactivity of iodo-indazoles over their bromo- and chloro- counterparts is a fundamental principle rooted in the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl).[1] This lower bond strength facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycles of many cross-coupling reactions.[1][2] This generally translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times when employing iodo-indazoles.

However, not all iodo-indazoles are created equal. The position of the iodine atom on the indazole ring, along with the electronic nature of other substituents, significantly modulates the substrate's reactivity.[3] Electron-withdrawing groups tend to enhance reactivity towards oxidative addition, while electron-donating groups can have the opposite effect.[3]

Visualizing the Cross-Coupling Landscape

To better understand the process, the following diagram illustrates the general workflow for the functionalization of iodo-indazoles via palladium-catalyzed cross-coupling reactions.

Cross_Coupling_Workflow cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_outcome Products & Analysis Iodo_Indazole Iodo-Indazole Isomer (3-, 4-, 5-, 6-, or 7-iodo) Reaction_Vessel Reaction Vessel (Pd Catalyst, Ligand, Base, Solvent) Iodo_Indazole->Reaction_Vessel Substrate Coupling_Partner Coupling Partner (Boronic Acid, Alkene, Amine) Coupling_Partner->Reaction_Vessel Reagent Functionalized_Indazole Functionalized Indazole Reaction_Vessel->Functionalized_Indazole Transformation Analysis Analysis (Yield, Purity) Functionalized_Indazole->Analysis Evaluation

Caption: A generalized workflow for the palladium-catalyzed cross-coupling of iodo-indazoles.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation. The reactivity of iodo-indazoles in this reaction is highly dependent on the iodine's position and the electronic environment of the indazole ring.[3]

General Reactivity Trends

Direct comparative studies across all iodo-indazole isomers are limited; however, general trends can be inferred from available data and established electronic principles. The presence of electron-withdrawing groups, such as a nitro group, generally increases the reactivity of the iodo-indazole towards oxidative addition.[4] For instance, 3-iodo-5-nitroindazole is a highly reactive substrate in Suzuki couplings.[5]

The position of the iodine atom also plays a crucial role. While comprehensive data is scarce, studies on related halo-indazoles suggest that the electronic nature of each position influences the ease of oxidative addition.

Data Summary: Suzuki-Miyaura Coupling of Iodo-Indazoles
Iodo-Indazole SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Iodo-1H-indazole (unprotected)Pinacol vinyl boronatePd(PPh₃)₄ (5.5)Na₂CO₃ (2M aq.)Dioxane120 (MW)0.6775[5]
3-Iodo-5-nitro-1H-indazole (unprotected)Pinacol vinyl boronatePd(PPh₃)₄ (6.5)Na₂CO₃ (2M aq.)Dioxane120 (MW)0.6787[5]
5-Bromo-3-iodo-1H-indazole (unprotected)Pinacol vinyl boronatePd(PPh₃)₄ (5.8)Na₂CO₃ (2M aq.)Dioxane120 (MW)0.6772[5]
tert-Butyl 3-iodo-1H-indazole-1-carboxylatePhenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/Water1001295[6]
4-Iodo-3-methyl-1H-indazoleArylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/Water90--[7]

Note: Yields are highly dependent on the specific substrates and reaction conditions. This table provides representative examples.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole (Microwave Conditions)

This protocol is adapted from Vera, G. et al. (2018).[5]

  • Reaction Setup: To a microwave vial, add 3-iodo-1H-indazole (1.0 equiv.), the corresponding boronic acid or pinacol boronate ester (2.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-7 mol%), and a 2M aqueous solution of sodium carbonate (2.0 equiv.).

  • Solvent Addition: Add 1,4-dioxane as the solvent.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 40 minutes.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Reactivity in the Heck Reaction

The Heck reaction provides a powerful means of forming C-C bonds between an aryl halide and an alkene. As with Suzuki coupling, iodo-indazoles are generally more reactive than their bromo- counterparts in this transformation.[2]

N-Protection: A Key Consideration

For many Heck reactions involving iodo-indazoles, particularly at the C-3 position, N-protection of the indazole is often recommended to prevent side reactions and catalyst inhibition.[4] The choice of protecting group (e.g., Boc, SEM) can also influence the reaction outcome.

Data Summary: Heck Reaction of Iodo-Indazoles
Iodo-Indazole SubstrateCoupling PartnerCatalystBaseSolventTemp. (°C)Yield (%)Reference
3-Iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole2-Vinyl pyridinePd(OAc)₂DIPEADMFHeating-[2]
N-SEM-3-iodoindazolesMethyl 2-acetamidoacrylatePd(OAc)₂NaHCO₃DMF12523-54[8]
Experimental Protocol: Heck Reaction of a Protected 3-Iodo-6-Nitro-Indazole

This protocol is a general representation based on literature procedures.[8]

  • Reaction Setup: In a sealable reaction vessel, dissolve the N-protected 3-iodo-6-nitro-indazole (1.0 equiv.), the alkene (1.2-1.5 equiv.), and a base such as triethylamine or sodium bicarbonate (2.0 equiv.) in a suitable solvent (e.g., DMF or acetonitrile).

  • Degassing: Degas the mixture by bubbling an inert gas (e.g., argon) through the solution for 15 minutes.

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction to 100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of C-N bonds.[9] The general reactivity trend of aryl halides (I > Br > Cl) holds true, making iodo-indazoles highly effective substrates for this transformation.[3]

Influence of Iodine Position
Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-I Ar-Pd(II)(L)-I Pd(0)L->Ar-Pd(II)(L)-I Oxidative Addition {[Ar-Pd(II)(L)-NHR'R'']}+ I- {[Ar-Pd(II)(L)-NHR'R'']}+ I- Ar-Pd(II)(L)-I->{[Ar-Pd(II)(L)-NHR'R'']}+ I- + HNR'R'' - L Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' {[Ar-Pd(II)(L)-NHR'R'']}+ I-->Ar-Pd(II)(L)-NR'R'' + Base - Base-H+ I- Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination Ar-NR'R'' Product Ar-Pd(II)(L)-NR'R''->Ar-NR'R'' Ar-I Ar-I Ar-I->Ar-Pd(II)(L)-I

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole

This is a generalized protocol that may require optimization for specific amines.[9]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 4-iodo-3-methyl-1H-indazole (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).

  • Addition of Reagents: Add the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv.), the anhydrous solvent (e.g., toluene or 1,4-dioxane), and the amine (1.1-1.5 equiv.).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

Iodo-indazoles are demonstrably superior substrates for a range of palladium-catalyzed cross-coupling reactions due to the inherent reactivity of the C-I bond. This guide has provided a comparative overview of their performance in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, highlighting the influence of iodine position and the necessity of considering factors such as N-protection.

While general reactivity trends can be established, it is evident that a systematic, head-to-head comparison of all positional iodo-indazole isomers under standardized conditions for each major cross-coupling reaction would be of immense value to the scientific community. Such studies would provide a more definitive roadmap for synthetic chemists, enabling even more precise and efficient design of novel indazole-based compounds with therapeutic potential.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.
  • BenchChem. (2025).
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions.
  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Iodination reaction of commercial indazole. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Catalysts, 13(4), 653. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 4-(Bromomethyl)-1H-indazole. As researchers and drug development professionals, our work extends beyond the bench; it encompasses a steadfast commitment to safety and environmental stewardship. This document provides the essential procedural guidance necessary to manage waste streams containing this compound, ensuring the protection of our personnel, facilities, and environment. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Profile: Understanding the Risks

Before handling disposal, it is imperative to understand the inherent hazards of this compound. This compound is not benign and demands respectful handling from acquisition to disposal. Its primary risks are summarized below.

Hazard ClassificationDescriptionGHS Hazard StatementSource
Acute Toxicity, Oral Harmful or fatal if swallowed. This necessitates stringent measures to prevent ingestion, including prohibiting eating or drinking in the lab and thorough handwashing.H301 / H302[1][2]
Skin Irritation Causes skin irritation upon contact. Prolonged exposure can lead to more severe reactions.H315[1][2]
Serious Eye Irritation Causes serious and potentially damaging eye irritation.H319[1][2]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol. All handling of the solid should occur in a well-ventilated area or chemical fume hood.H335[1][2]
Transportation Hazard Classified as a toxic solid by transportation authorities, underscoring its hazardous nature outside the lab.UN2811, Class 6.1[1]

Furthermore, the molecular structure of this compound contains a carbon-bromine bond, classifying it as a halogenated organic compound . This is a critical piece of information that dictates the entire disposal pathway, as mandated by environmental regulations.[3][4][5]

The Core Principle: Segregation of Halogenated Organic Waste

The single most important principle in disposing of this compound is segregation . Under regulations set by the Environmental Protection Agency (EPA) and enforced by local authorities, halogenated organic compounds cannot be mixed with non-halogenated waste.[3][6][7]

The Causality: Halogenated wastes require high-temperature incineration in specialized facilities to ensure their complete destruction and prevent the formation of persistent environmental pollutants like dioxins.[4] Mixing them with non-halogenated solvents complicates the disposal process, significantly increases costs, and violates regulatory standards.[7]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste containing this compound.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the following:

  • Nitrile Gloves: Provides a barrier against skin contact.

  • Safety Goggles: Protects against eye irritation from dust or splashes.[2]

  • Lab Coat: Protects skin and clothing from contamination.

Step 2: Waste Collection and Containerization

All waste streams must be collected at the point of generation in a designated Satellite Accumulation Area (SAA).[8][9]

  • Identify the Correct Waste Container: Use a container clearly marked for "Halogenated Organic Waste." This container must be made of a compatible material (e.g., glass or polyethylene) that will not react with the waste.[8] Never use metal containers for acidic waste.[10]

  • Containment Integrity: The container must be in good condition, free of cracks or deterioration, and equipped with a secure, leak-proof screw cap.[6][8] Keep the container closed at all times except when actively adding waste.[7] This minimizes the release of vapors and prevents spills.

  • Filling Level: Do not fill the container beyond 90% capacity to allow for expansion of contents.[8][10]

Step 3: Meticulous Labeling

Proper labeling is a legal requirement and a critical safety communication tool.[9]

  • As soon as the first drop of waste is added, the container must be labeled with:

    • The words "Hazardous Waste" .[9]

    • The full chemical name(s) of the contents: "Waste this compound" . Do not use abbreviations or chemical formulas.[7]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[9]

Step 4: Disposal of Contaminated Materials

Any item that comes into direct contact with this compound is considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be collected in a designated, sealed plastic bag and placed in the solid halogenated waste stream for incineration.

  • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.

  • Glassware: Reusable glassware must be decontaminated. Rinse the glassware with a minimal amount of a suitable solvent (e.g., acetone). This rinsate is now considered halogenated hazardous waste and must be collected in the appropriate liquid waste container. After rinsing, the glassware can be washed normally.

Step 5: Arranging for Final Disposal

Laboratory-generated hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[6][10]

  • Store your properly labeled, sealed container in your lab's designated SAA.

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Never pour this compound or its solutions down the drain.[6][11] This is a serious regulatory violation and can harm the environment.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. Being prepared is key to mitigating risk.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the solid material.[1] Avoid creating dust.

    • Place the swept material and any contaminated cleaning supplies into your halogenated solid waste container.

    • Wipe the area with a solvent-dampened towel, and dispose of the towel as hazardous waste.

  • Skin Exposure:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]

    • Remove any contaminated clothing.

    • Seek immediate medical attention.

  • Eye Exposure:

    • Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[11]

    • Seek immediate medical attention.

Waste Segregation Workflow

The following diagram illustrates the critical decision-making process for segregating waste generated from procedures involving this compound.

WasteSegregationWorkflow start_node start_node process_node process_node decision_node decision_node waste_container_node waste_container_node A Waste Generation Point (Process involving this compound) B Characterize Waste Stream A->B C Solid Residue (e.g., excess reagent) B->C Is it pure solid or solid mixture? D Liquid Solution (e.g., in organic solvent) B->D Is it a liquid solution? E Contaminated Materials (PPE, weigh boats, wipes) B->E Is it contaminated lab supply? F Decontamination Rinsate (from glassware) B->F Is it solvent rinsate? G Halogenated Solid Waste Container C->G H Halogenated Liquid Waste Container D->H E->G F->H

Caption: Waste characterization and segregation workflow.

By adhering to these procedures, you contribute to a culture of safety and ensure that our vital research and development efforts are conducted responsibly. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the primary authority.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview.
  • Fisher Scientific. (2024, March 13). Safety Data Sheet: 4-Bromo-1H-indazole.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole 95%.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Reddit. (2023, January 30). Question about use of bromine (experimental procedure).
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals.
  • J. J. Keller® Compliance Network. (2022, May 5). OSHA-recognized chemicals as carcinogens or potential carcinogens for Hazard Communication purposes.
  • ResearchGate. (n.d.). Study of the process of neutralization of bromine – containing phthalate-type systems.
  • Vedantu. (n.d.). How do we neutralize bromine class 11 chemistry CBSE.
  • Reddit. (2022, July 27). Neutralizing bromine that's eaten through container?.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • BLD Pharm. (n.d.). 186407-74-9|4-Bromo-1H-indazole.
  • Fisher Scientific. (2021, December 28). Safety Data Sheet: 6-Bromo-1H-indazole.
  • SynZeal. (n.d.). Safety Data Sheet.
  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF Free Download.
  • ChemicalBook. (2022, August 11). 4-BROMO-3-IODO (1H)INDAZOLE - Safety Data Sheet.
  • MedchemExpress.com. (n.d.). 4-Bromo-1H-indazole | Biochemical Reagent.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

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Navigating the Synthesis Landscape: A Guide to Safely Handling 4-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel molecules is a daily pursuit. Among the vast array of building blocks available, 4-(Bromomethyl)-1H-indazole stands out as a valuable reagent. However, its utility is matched by its potential hazards. As Senior Application Scientists, our commitment extends beyond providing high-quality reagents; we are dedicated to ensuring your safety and success in the laboratory. This guide offers essential, immediate safety and logistical information for handling this compound, grounded in scientific principles and field-proven expertise.

Understanding the Hazard Profile: More Than Just a Bromo-Indazole

Therefore, we must treat this compound with a high degree of caution, assuming it to be:

  • A potent eye, skin, and respiratory tract irritant. [3][4][5]

  • A lachrymator, causing immediate tearing and discomfort upon exposure to vapors. [1][2]

  • Harmful if swallowed or inhaled. [3][6]

  • A potential alkylating agent with unknown long-term health effects.

This conservative approach ensures that all handling procedures are designed to minimize any potential for exposure.

The Core of Protection: A Multi-Layered PPE Strategy

Given the hazardous nature of this compound, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation—it is a necessity. The following table outlines the minimum required PPE for handling this compound.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical splash goggles and a full-face shield.The lachrymatory nature of the compound necessitates robust eye and face protection. A face shield provides an additional barrier against splashes and vapors.[1][7]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene) and a flame-retardant lab coat.Double-gloving is recommended to provide an extra layer of protection. A lab coat made of a material resistant to chemical permeation is essential to protect the skin.[3][7]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.All manipulations of solid this compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[8]

It is imperative to inspect all PPE for integrity before each use and to don and doff it in a designated area to prevent the spread of contamination.

Operational Blueprint: From Receipt to Disposal

A meticulous and well-documented workflow is the bedrock of laboratory safety. The following step-by-step guidance will navigate you through the safe handling of this compound.

Receiving and Storage: The First Line of Defense
  • Inspect the package: Upon receipt, carefully inspect the packaging for any signs of damage or leaks. If any are found, do not open the package and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Designated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1] The container should be clearly labeled with the compound's identity and associated hazards.

The Handling Workflow: A Controlled Environment

All manipulations of this compound must be conducted within a certified chemical fume hood. The following diagram illustrates the essential workflow.

G cluster_0 Preparation cluster_1 Handling in Fume Hood cluster_2 Post-Handling Prep Gather all necessary equipment and reagents. Don_PPE Don all required PPE. Weigh Weigh the solid compound. Don_PPE->Weigh Dissolve Dissolve in an appropriate solvent. Weigh->Dissolve React Perform the chemical reaction. Dissolve->React Decontaminate Decontaminate all surfaces and equipment. React->Decontaminate Doff_PPE Doff PPE in the designated area. Decontaminate->Doff_PPE Wash Wash hands thoroughly. Doff_PPE->Wash G cluster_waste Waste Generation Solid_Waste Contaminated Solids (Gloves, Paper Towels) Collection Collect in Designated Halogenated Organic Waste Containers Solid_Waste->Collection Liquid_Waste Unused Solutions & Reaction Residues Liquid_Waste->Collection Sharps_Waste Contaminated Needles & Syringes Sharps_Waste->Collection Labeling Clearly Label Container with Contents and Hazards Collection->Labeling Storage Store in a Secure Secondary Containment Labeling->Storage Disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service Storage->Disposal

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.